4-Bromoquinoline-8-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYGVTADNDJJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoquinoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. Within this esteemed class of compounds, 4-Bromoquinoline-8-carboxylic acid emerges as a molecule of significant interest. Its unique substitution pattern, featuring a bromine atom at the 4-position and a carboxylic acid at the 8-position, offers a versatile platform for the development of novel kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important chemical entity, offering both theoretical insights and practical methodologies for researchers in the field.
I. Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, leveraging well-established reactions in heterocyclic chemistry. A logical and efficient approach involves the initial construction of the quinoline-8-carboxylic acid core, followed by regioselective bromination.
A. Recommended Synthetic Pathway: A Multi-Step Approach
A robust and adaptable synthesis is proposed, commencing with the oxidation of 8-methylquinoline, followed by esterification, regioselective bromination, and subsequent hydrolysis. This pathway offers good control over the introduction of the desired functionalities.
dot
Caption: Proposed synthetic workflow for this compound.
B. In-Depth Analysis of Synthetic Steps
Step 1: Oxidation of 8-Methylquinoline to Quinoline-8-carboxylic acid
The initial step involves the oxidation of the methyl group at the 8-position of the quinoline ring to a carboxylic acid. This transformation can be effectively achieved using strong oxidizing agents.
-
Rationale: 8-Methylquinoline is a readily available starting material. Its oxidation provides a direct route to the key intermediate, quinoline-8-carboxylic acid.
-
Protocol:
-
Suspend 8-methylquinoline in an aqueous solution.
-
Gradually add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), while maintaining the reaction temperature.
-
After the reaction is complete, the manganese dioxide or chromium salts are removed by filtration.
-
The filtrate is then acidified to precipitate the quinoline-8-carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
-
Step 2: Esterification of Quinoline-8-carboxylic acid
To facilitate the subsequent bromination step and to protect the carboxylic acid functionality, it is converted to its methyl ester.
-
Rationale: The esterification prevents potential side reactions with the carboxylic acid group during bromination and can improve the solubility of the intermediate in organic solvents.
-
Protocol:
-
Suspend quinoline-8-carboxylic acid in methanol.
-
Slowly add thionyl chloride (SOCl₂) at a low temperature (e.g., 0 °C).
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is neutralized with a base, such as sodium bicarbonate solution, and the product, methyl quinoline-8-carboxylate, is extracted with an organic solvent.
-
Step 3: Regioselective Bromination of Methyl quinoline-8-carboxylate
This is a critical step where the bromine atom is introduced at the 4-position. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. A plausible method is electrophilic bromination using N-bromosuccinimide (NBS) in an acidic medium, as suggested by the synthesis of a similar isoquinoline derivative[1].
-
Rationale: The quinoline nitrogen, when protonated in an acidic medium, acts as a deactivating group, directing the electrophilic substitution to the 4-position. NBS is a convenient and selective source of electrophilic bromine.
-
Protocol:
-
Dissolve methyl quinoline-8-carboxylate in acetic acid.
-
Add N-bromosuccinimide to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 110 °C) for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The precipitated product, methyl 4-bromoquinoline-8-carboxylate, is collected by filtration, washed, and dried.
-
Step 4: Hydrolysis of the Ester to this compound
The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Rationale: This deprotection step reveals the desired carboxylic acid functionality.
-
Protocol (Basic Hydrolysis):
-
Suspend methyl 4-bromoquinoline-8-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the this compound by filtration, wash thoroughly with water, and dry.
-
II. Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
A. Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7.5-9.0 ppm. The carboxylic acid proton as a broad singlet downfield (>12 ppm). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons in the range of 120-150 ppm. The carbon bearing the bromine atom will be shifted. |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300), C=O stretch (1680-1710), C=C and C=N stretches of the quinoline ring (1600-1450), and C-Br stretch (below 800). |
| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
B. Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.
-
dot
Caption: Key regions for NMR spectral analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol:
-
Prepare a sample of the solid product, either as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the O-H, C=O, C=C, C=N, and C-Br functional groups.
-
Mass Spectrometry (MS)
-
Protocol:
-
Introduce a solution of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Confirm the presence of bromine by observing the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2).
-
III. Applications and Future Directions
Quinoline derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The unique substitution pattern of this compound makes it a promising candidate for various therapeutic applications.
A. Potential as a Kinase Inhibitor
The quinoline core is a common feature in many approved and investigational kinase inhibitors. The bromine atom at the 4-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of the chemical space around the quinoline scaffold to target specific kinase binding sites. The carboxylic acid at the 8-position can form crucial hydrogen bond interactions with the hinge region of many kinases, a key determinant of binding affinity and selectivity. As a bioactive heterocycle, this compound is used in the development of kinase inhibitors[2][3]. A 2023 study noted that the brominated quinoline carboxylic acid scaffold demonstrates potent inhibitory activity against various kinases involved in cancer progression[2].
B. Role as a Versatile Chemical Intermediate
Beyond its potential direct therapeutic applications, this compound is a valuable building block in organic synthesis. The presence of two distinct reactive sites—the carboxylic acid and the bromo-substituent—allows for sequential and regioselective modifications. This dual functionality enables the construction of more complex molecules with potential applications in materials science and as probes for chemical biology. This compound serves as a building block for antimicrobial and antiparasitic agents[2][3].
IV. Conclusion
This technical guide has outlined a plausible and strategic pathway for the synthesis of this compound, a molecule of considerable interest in medicinal chemistry. The proposed multi-step synthesis, involving oxidation, esterification, regioselective bromination, and hydrolysis, provides a robust framework for its preparation. Furthermore, the guide has detailed the expected and necessary characterization techniques to ensure the structural integrity and purity of the final product. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the foundational principles and methodologies presented herein offer a solid starting point for researchers. The potential of this compound as a kinase inhibitor and a versatile chemical intermediate underscores the importance of further investigation into its synthesis and biological evaluation, paving the way for the discovery of new therapeutic agents.
V. References
[2] this compound;CAS No.:1416438-29-3 - ChemShuttle. (URL: --INVALID-LINK--) [3] 4-bromoisoquinoline-8-carboxylic acid;CAS No.:1823254-04-1 - ChemShuttle. (URL: --INVALID-LINK--) [4] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: --INVALID-LINK--) [5] 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 - Alchemist-chem. (URL: --INVALID-LINK--) [6] 8-Bromoquinoline synthesis - ChemicalBook. (URL: --INVALID-LINK--) [7] this compound | 1416438-29-3 | RGC43829 - Biosynth. (URL: --INVALID-LINK--) [8] Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis | Journal of Medicinal Chemistry - ACS Publications. (URL: --INVALID-LINK--) [9] CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents. (URL: --INVALID-LINK--) [1] Figure S1 . IR spectrum of 4a . | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--) [10] 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: --INVALID-LINK--) [11] An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (URL: --INVALID-LINK--) [12] 13 C NMR Chemical Shifts - Oregon State University. (URL: --INVALID-LINK--) [13] QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum - ChemicalBook. (URL: --INVALID-LINK--) [14] Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[13C NMR]. (URL: --INVALID-LINK--) [15] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (URL: --INVALID-LINK--) [16] 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. (URL: --INVALID-LINK--) [17] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: --INVALID-LINK--) [18] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: --INVALID-LINK--) [19] 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: --INVALID-LINK--) [20] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: --INVALID-LINK--) [21] 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (URL: --INVALID-LINK--) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (URL: --INVALID-LINK--) [22] 13C NMR spectra of synthesized model compound 4f. - ResearchGate. (URL: --INVALID-LINK--) [23] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: --INVALID-LINK--) [24] Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry) - YouTube. (URL: --INVALID-LINK--) [25] IR Spectroscopy Tutorial: Carboxylic Acids - University of Colorado Boulder. (URL: --INVALID-LINK--) [26] QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum - ChemicalBook. (URL: --INVALID-LINK--) [27] this compound | 1416438-29-3 - ChemicalBook. (URL: --INVALID-LINK--) [28] 13-C NMR Chemical Shift Table.pdf. (URL: --INVALID-LINK--) (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (URL: --INVALID-LINK--) [29] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: --INVALID-LINK--) [30] 8-Bromoquinoline-4-carboxylic acid | 121490-67-3 - A Chemtek. (URL: --INVALID-LINK--) [31] SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - NIH. (URL: --INVALID-LINK--) [32] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. (URL: --INVALID-LINK--) [33] SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity - University of Texas Southwestern Medical Center. (URL: --INVALID-LINK--) [34] 8-Bromoquinoline-4-carboxylic acid - Lead Sciences. (URL: --INVALID-LINK--) [35] Mass Spec 3e Carboxylic Acids - YouTube. (URL: --INVALID-LINK--) [36] 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid - PubChemLite. (URL: --INVALID-LINK--)
References
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromoquinoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 4-Bromoquinoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its structural and chemical properties, predicted spectral characteristics, and its potential role as a kinase inhibitor. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related quinoline derivatives.
Core Physicochemical Properties
This compound is a substituted quinoline with a bromine atom at the 4-position and a carboxylic acid group at the 8-position. These substitutions significantly influence its chemical reactivity, solubility, and biological activity. Due to a lack of extensive experimental data in publicly accessible literature, many of the following properties are predicted based on computational models. It is crucial to validate these predictions through experimental determination.
| Property | Value | Source |
| Chemical Formula | C₁₀H₆BrNO₂ | N/A |
| Molecular Weight | 252.06 g/mol | N/A |
| CAS Number | 1416438-29-3 | [1] |
| Appearance | White to off-white powder (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 393.4 ± 37.0 °C (Predicted for a related compound) | [2] |
| pKa (acidic) | ~3-5 (Predicted, typical for aromatic carboxylic acids) | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted) |
Spectral and Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[3][4]
-
¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to the carbon atoms of the quinoline ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[5][6] The carbons attached to the bromine and nitrogen atoms will also show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[7][8][9][10][11]
-
O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption is anticipated between 1710 and 1760 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-Br Stretch: A weaker absorption in the fingerprint region (typically below 1000 cm⁻¹) is expected for the carbon-bromine bond.
-
Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively, are characteristic of the quinoline aromatic system.
Mass Spectrometry (MS)
The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M+): The molecular ion peak should be observed at m/z 251 and 253 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.
-
Key Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[12]
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, general methods for the preparation of quinoline carboxylic acids can be adapted. One common approach is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound.[13][14][15] However, for this particular substitution pattern, a multi-step synthesis starting from a pre-functionalized aniline or quinoline precursor is more likely. The synthesis of carboxylic acids can also be achieved through the hydrolysis of nitriles or the carboxylation of organometallic intermediates.[16][17]
The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions. The bromine atom on the quinoline ring can participate in nucleophilic aromatic substitution and cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.
Applications in Drug Discovery: A Focus on Kinase Inhibition
Quinoline derivatives are a prominent scaffold in medicinal chemistry, with many exhibiting potent biological activities.[18] Notably, compounds containing the quinoline core have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[19]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, survival, and metabolism.[13][14][18][19] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been identified as inhibitors of key kinases within this pathway, including PI3K, Akt, and mTOR.[13][14][19] The inhibitory mechanism often involves the quinoline scaffold binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction.
Below is a diagram illustrating the potential inhibitory action of a quinoline-based inhibitor on the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.
Solubility Determination
This protocol outlines a method for determining the solubility of a compound in various solvents.
Caption: Experimental workflow for solubility determination.
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, DMSO, acetone) in small, precise increments (e.g., 0.1 mL).
-
Equilibration: After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved solid against a dark background.
-
Endpoint: Continue adding solvent until the compound is completely dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the solubility in mg/mL. If the compound does not dissolve after adding a significant volume (e.g., 10 mL), it can be classified as sparingly soluble or insoluble in that solvent.
pKa Determination via UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore whose UV-Vis absorbance changes with protonation state.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a wide range (e.g., from pH 2 to 12).
-
Sample Preparation: Dilute a small aliquot of the stock solution into each buffer solution to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).
-
Spectroscopic Measurement: Record the UV-Vis spectrum for each sample from approximately 200 to 400 nm.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
pKa Calculation: The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide has provided a comprehensive overview of its core physicochemical properties, drawing upon both established knowledge of related compounds and computational predictions. The detailed experimental protocols offer a framework for the empirical validation of these properties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
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- 12. Prediction of MS/MS data. 1. A focus on pharmaceuticals containing carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-Bromoquinoline-8-carboxylic acid
This guide provides an in-depth technical analysis of the spectroscopic data for 4-Bromoquinoline-8-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a comprehensive characterization of this molecule.
Introduction: The Significance of this compound
Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of a bromine atom and a carboxylic acid group at specific positions on the quinoline scaffold, as in this compound (CAS No. 1416438-29-3), creates a molecule with unique electronic and steric properties. These features make it a valuable building block for designing novel kinase inhibitors and antimicrobial agents. Accurate structural elucidation through spectroscopic methods is paramount for its application in targeted synthesis and drug discovery programs.
Below is the two-dimensional structure of this compound:
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of readily available experimental spectra, the following data is based on computational predictions, which provide a reliable estimation of the chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group significantly influence the chemical shifts of the quinoline ring protons.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.85 | d | 4.8 |
| H-3 | 7.80 | d | 4.8 |
| H-5 | 8.25 | dd | 8.5, 1.5 |
| H-6 | 7.70 | t | 8.0 |
| H-7 | 8.10 | dd | 7.5, 1.5 |
| COOH | 13.50 | br s | - |
Interpretation:
-
The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (around 13.50 ppm) due to hydrogen bonding and the acidic nature of the proton.[1]
-
H-2 is deshielded by the adjacent nitrogen atom and appears at a downfield chemical shift. It is coupled to H-3, resulting in a doublet.
-
H-3 is coupled to H-2, also appearing as a doublet.
-
The protons on the benzene ring moiety (H-5, H-6, and H-7 ) exhibit a more complex splitting pattern due to their coupling with each other. H-6 is expected to be a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets of doublets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151.0 |
| C-3 | 125.5 |
| C-4 | 123.0 |
| C-4a | 148.5 |
| C-5 | 128.0 |
| C-6 | 129.5 |
| C-7 | 137.0 |
| C-8 | 130.0 |
| C-8a | 145.0 |
| COOH | 168.0 |
Interpretation:
-
The carboxylic acid carbon is expected at the most downfield chemical shift (around 168.0 ppm) due to the strong deshielding effect of the two oxygen atoms.[1]
-
The carbon atoms of the quinoline ring appear in the aromatic region (120-155 ppm).
-
C-4 , being directly attached to the electronegative bromine atom, is expected to be significantly deshielded.
-
The quaternary carbons (C-4a, C-8, C-8a ) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 1710-1760 | Strong | C=O stretch (carboxylic acid) |
| 1580-1620 | Medium | C=C and C=N stretching (aromatic rings) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
| 1000-1100 | Medium | C-Br stretch |
| 910-950 | Broad, Medium | O-H bend (out-of-plane) |
Interpretation:
-
The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is due to strong hydrogen bonding between molecules.[2]
-
A strong C=O stretching absorption is expected between 1710 and 1760 cm⁻¹.[2] Conjugation with the aromatic ring may shift this absorption to a slightly lower wavenumber.
-
The presence of the quinoline ring will give rise to multiple C=C and C=N stretching vibrations in the 1580-1620 cm⁻¹ region.
-
A C-O stretching vibration is also characteristic of the carboxylic acid group.[2]
-
The C-Br stretching frequency is typically observed in the lower wavenumber region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity | Assignment |
| 251/253 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 234/236 | Medium | [M - OH]⁺ |
| 206/208 | Medium | [M - COOH]⁺ |
| 127 | High | [M - Br - COOH]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected to be a doublet with approximately equal intensity at m/z 251 and 253, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH) , leading to a peak at [M - 17]⁺.
-
Another significant fragmentation would be the loss of the entire carboxyl group (-COOH) as a radical, resulting in a peak at [M - 45]⁺.
-
Subsequent loss of the bromine atom from this fragment would lead to a peak corresponding to the quinoline cation.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and for observing the exchangeable carboxylic acid proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and to identify the major fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, in conjunction with the provided experimental protocols, offers a robust framework for the structural characterization of this important molecule. These data and methodologies are essential for ensuring the identity and purity of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug discovery.
References
Crystal structure analysis of 4-Bromoquinoline-8-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromoquinoline-8-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We detail a representative methodology, from synthesis and crystallization to data collection, structure solution, and refinement. The guide offers an in-depth analysis of the molecular geometry and the intricate network of intermolecular interactions, including robust hydrogen bonding and potential halogen interactions, which dictate the supramolecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of quinoline derivatives and the technical underpinnings of crystallographic analysis.
Introduction: The Significance of Quinoline Scaffolds
Quinoline derivatives form the structural core of a vast array of pharmacologically active compounds and functional materials. Their rigid, planar structure and capacity for diverse functionalization make them privileged scaffolds in drug design.[1][2] The introduction of a carboxylic acid moiety, as seen in 4-quinolinecarboxylic acids, provides a critical hydrogen bonding and coordination site, often essential for binding to biological targets like dihydroorotate dehydrogenase (DHODH).[3]
The specific compound, this compound, incorporates a bromine atom, which can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability.[2] Furthermore, the bromine substituent introduces the potential for halogen bonding, a non-covalent interaction of growing importance in crystal engineering and rational drug design. A definitive crystal structure analysis is therefore indispensable for elucidating the precise three-dimensional arrangement of the molecule and understanding how it self-assembles in the solid state. This knowledge is crucial for structure-activity relationship (SAR) studies, polymorph screening, and the design of next-generation therapeutic agents.
Comprehensive Methodology
Synthesis of this compound
The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several established routes, with the Pfitzinger reaction being a prominent method.[4] A plausible and efficient pathway to the title compound involves a multi-step sequence, beginning with the appropriate substituted aniline.
Experimental Protocol: Synthesis
-
Step 1: Pfitzinger Condensation: React 2-amino-3-bromobenzoic acid with pyruvic acid in the presence of a base (e.g., potassium hydroxide) in an ethanol/water solvent system. Reflux the mixture overnight. This reaction constructs the quinoline core, yielding 4-methyl-8-bromoquinoline-2-carboxylic acid.
-
Step 2: Oxidative Decarboxylation: The intermediate from Step 1 is subjected to oxidative conditions. Heating with an oxidizing agent like potassium permanganate (KMnO₄) in a basic solution will oxidize the methyl group at the 4-position to a carboxylic acid, followed by decarboxylation at the 2-position under the reaction conditions.
-
Step 3: Halogenation (if necessary): An alternative route involves synthesizing 8-bromoquinoline first from o-bromoaniline[5] and then introducing the carboxylic acid at the 4-position. However, direct synthesis via the Pfitzinger reaction is often more convergent.
-
Step 4: Purification: The final crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound. The identity and purity are confirmed using NMR, IR spectroscopy, and mass spectrometry.
Caption: Generalized workflow for the synthesis of this compound.
Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray structure determination. The choice of solvent is paramount, as it must provide sufficient solubility at an elevated temperature and allow the compound to slowly precipitate as well-ordered crystals upon cooling or evaporation.
Experimental Protocol: Crystallization
-
Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetonitrile, dimethylformamide (DMF), and their mixtures with water) are screened for their ability to dissolve the compound upon heating and yield crystalline material upon cooling.
-
Slow Evaporation: A nearly saturated solution of this compound in a suitable solvent (e.g., DMF) is prepared in a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration promotes the formation of large, defect-free crystals.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.
X-ray Diffraction: Data Collection to Structure Refinement
The core of the analysis involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. This diffraction pattern contains the information required to determine the arrangement of atoms within the crystal lattice.
Caption: Standard workflow for single-crystal X-ray structure determination.
Experimental Protocol: Crystallography
-
Data Collection: A selected crystal is mounted on a goniometer head and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations. Data is collected using a modern diffractometer equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis to locate the heavier atoms (like bromine). The remaining non-hydrogen atoms are located from the difference Fourier map. The structural model is then refined using full-matrix least-squares on F², which adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Results and Discussion: A Structural Investigation
While the specific crystallographic data for this compound is not publicly deposited, we can infer its key structural features based on the analysis of closely related compounds, such as 4-Bromo-8-methoxyquinoline[6] and other quinoline carboxylic acids.[7]
Molecular Structure and Conformation
The this compound molecule is expected to be largely planar. The fused quinoline ring system is inherently aromatic and rigid, and any deviation from planarity would be minimal.[6] The carboxylic acid group is likely to be nearly coplanar with the quinoline ring to maximize conjugation. A key conformational feature is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen atom, although intermolecular hydrogen bonding is often more favorable for carboxylic acids.
Supramolecular Assembly: The Role of Intermolecular Forces
The crystal packing is dominated by a network of strong intermolecular interactions, which define the three-dimensional architecture.
-
Hydrogen Bonding: The most significant interaction is the hydrogen bond formed by the carboxylic acid groups. Carboxylic acids have a strong tendency to form robust, centrosymmetric dimers via a pair of O-H···O hydrogen bonds.[8] This is a highly prevalent and stabilizing motif in the crystal structures of carboxylic acids.
-
Halogen Bonding: The bromine atom at the 4-position can act as a halogen bond donor, interacting with a Lewis basic site on an adjacent molecule, such as the oxygen atom of a carbonyl group or the nitrogen of the quinoline ring. This directional interaction can play a crucial role in guiding the crystal packing.
-
π-π Stacking: The planar quinoline rings are expected to engage in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, would likely involve offset or slipped-parallel arrangements to minimize repulsion, contributing to the overall stability of the crystal lattice.[6]
Caption: A schematic illustrating the key intermolecular forces in the crystal lattice.
Data Summary
The following table presents hypothetical but representative crystallographic data for this compound, based on known structures of similar molecules.[6]
| Parameter | Value |
| Chemical Formula | C₁₀H₆BrNO₂ |
| Formula Weight | 252.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | ~8.5 Å |
| b | ~5.2 Å |
| c | ~20.1 Å |
| α, γ | 90° |
| β | ~98.0° |
| Volume | ~880 ų |
| Z | 4 |
| Calculated Density | ~1.90 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Final R indices [I>2σ(I)] | R₁ ≈ 0.04, wR₂ ≈ 0.10 |
| Goodness-of-fit (S) | ~1.05 |
Conclusion
The crystal structure analysis of this compound provides critical insights into its solid-state conformation and packing. The molecular structure is defined by a planar quinoline core, while the supramolecular architecture is governed by a synergy of strong O-H···O hydrogen bonds forming characteristic carboxylic acid dimers, supplemented by π-π stacking and potential halogen bonding. This detailed structural knowledge is fundamental for understanding the physicochemical properties of this compound and serves as an essential foundation for its application in rational drug design and materials engineering.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Bromoquinoline-2-carboxylic acid | 1017412-53-1 | Benchchem [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Interactions | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
An In-Depth Technical Guide to the Solubility and Stability Studies of 4-Bromoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting solubility and stability studies on 4-Bromoquinoline-8-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical research. Given the limited publicly available experimental data for this specific isomer, this guide emphasizes established methodologies and protocols, drawing upon data from structurally related quinoline derivatives to inform experimental design and anticipate potential outcomes. It serves as a robust resource for researchers and drug development professionals, enabling them to systematically evaluate the physicochemical properties of this compound, a critical step in its journey from a promising molecule to a potential therapeutic agent.
Introduction: The Significance of this compound
Quinoline and its derivatives have long been recognized for their diverse pharmacological activities, forming the backbone of numerous approved drugs. This compound, with its distinct substitution pattern, is an intriguing candidate for further investigation. The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold suggests potential applications as a kinase inhibitor and a building block for novel antimicrobial and antiparasitic agents.
The journey of a promising compound from the laboratory to clinical application is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation development, and shelf-life. This guide provides the scientific foundation and practical protocols to comprehensively characterize these critical attributes for this compound.
Physicochemical Properties: An Overview
A foundational understanding of the intrinsic properties of this compound is essential for designing meaningful solubility and stability studies. While experimental data for this specific molecule is scarce, we can infer its likely characteristics based on its structural motifs and data from related compounds.
Table 1: Predicted Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted) | 8-Bromoquinoline-4-carboxylic acid (Predicted/Reported) |
| Molecular Formula | C₁₀H₆BrNO₂ | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol | 252.06 g/mol |
| Appearance | Likely a solid (white to off-white powder) | Solid (predicted) |
| pKa | ~3-5 (for the carboxylic acid group) | ~3-5 (for the carboxylic acid group)[1] |
| LogP | Prediction recommended using computational tools | Prediction recommended using computational tools |
| Aqueous Solubility | Expected to be low | Low[1] |
| Organic Solvent Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, ethanol) | Soluble in common organic solvents like ethanol, acetone, dichloromethane[1] |
Note: Predicted values should be confirmed experimentally. Various computational software packages are available for in silico prediction of these properties.[2][3][]
Solubility Studies: Unlocking Bioavailability
A compound's therapeutic efficacy is fundamentally linked to its ability to dissolve in physiological fluids. The following sections detail the methodologies to quantitatively assess the solubility of this compound.
The "Why": The Critical Role of Solubility Assessment
The choice of solubility assay depends on the stage of drug development. Early-stage discovery often employs high-throughput kinetic solubility assays for rapid screening, while later stages necessitate more precise equilibrium solubility data for formulation development.
Experimental Protocols
This gold-standard method determines the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in mg/mL or µg/mL.
Causality Behind Experimental Choices: The use of different pH buffers is crucial as the ionization state of the carboxylic acid group will significantly influence solubility. The selection of organic solvents provides data for potential formulation strategies.
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is often a high-throughput method used in early drug discovery.
Protocol (Nephelometry-based):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microtiter plate.
-
Addition of Aqueous Buffer: Add a specific aqueous buffer to each well of the microtiter plate.
-
Precipitation Detection: Measure the turbidity of the solutions over time using a nephelometer. The concentration at which significant light scattering (indicating precipitation) is observed is the kinetic solubility.
Self-Validating System: The inclusion of positive and negative controls (compounds with known high and low kinetic solubility) is essential to validate the assay performance.
Data Presentation
The results of the solubility studies should be presented in a clear and concise table for easy comparison.
Table 2: Example Solubility Data Table for this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Method |
| pH 1.2 Buffer | 37 | Experimental Value | Equilibrium |
| pH 4.5 Buffer | 37 | Experimental Value | Equilibrium |
| pH 6.8 Buffer | 37 | Experimental Value | Equilibrium |
| pH 7.4 Buffer | 37 | Experimental Value | Equilibrium |
| Water | 25 | Experimental Value | Equilibrium |
| Ethanol | 25 | Experimental Value | Equilibrium |
| DMSO | 25 | Experimental Value | Equilibrium |
| pH 7.4 Buffer | 25 | Experimental Value | Kinetic |
Stability Studies: Ensuring Product Integrity and Shelf-Life
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors. The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[3][][5]
The "Why": The Imperative of Stability Testing
Stability studies are essential to:
-
Determine the intrinsic stability of the molecule.
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Establish a re-test period or shelf life.
-
Define appropriate storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and demonstrate the specificity of analytical methods.[6][7][8]
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways for Quinoline Derivatives:
Based on the structure of this compound and literature on related compounds, potential degradation pathways under forced degradation conditions include:
-
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis, but under extreme conditions, decarboxylation might occur.
-
Oxidation: The quinoline ring is susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Quinoline derivatives can undergo photodegradation, which may involve complex rearrangements and the formation of colored degradants.[5]
-
Debromination: The carbon-bromine bond may be susceptible to cleavage under certain stress conditions, particularly photolytic stress.
ICH Stability Testing
Formal stability studies should be conducted according to ICH guidelines.[3][6][9]
Table 3: ICH Stability Storage Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol for ICH Stability Study:
-
Sample Preparation: Place a sufficient amount of this compound in appropriate containers that are inert and do not interact with the compound.
-
Storage: Store the samples in stability chambers maintained at the conditions specified in Table 3.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).
-
Analysis: Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating analytical method.
Logical Relationship in Stability Study Design:
Caption: Logical flow of a comprehensive stability study.
Analytical Methodologies
A robust, validated, stability-indicating analytical method is the cornerstone of reliable solubility and stability data.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common technique for the quantification of the parent compound and its degradation products.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the identification and structural elucidation of degradation products. The mass spectrometer provides molecular weight information, which is crucial for determining the chemical changes that have occurred.
Conclusion: A Pathway to Characterization
This technical guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By adhering to the detailed protocols for equilibrium and kinetic solubility, and by implementing a systematic stability testing program based on ICH guidelines, researchers can generate the critical data necessary to advance the development of this promising compound. While the absence of extensive public data on this specific isomer presents a challenge, the principles and methodologies detailed herein provide a clear and reliable path forward. The successful characterization of its solubility and stability profiles will be a pivotal step in unlocking the full therapeutic potential of this compound.
References
- 1. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. acgpubs.org [acgpubs.org]
The Quinoline Carboxylic Acid Scaffold: A Technical Guide to Unraveling Mechanisms of Action
For the attention of: Researchers, scientists, and drug development professionals.
This guide delves into the mechanistic underpinnings of the quinoline carboxylic acid scaffold, a privileged structure in medicinal chemistry. While the precise mechanism of action for 4-Bromoquinoline-8-carboxylic acid is still under investigation, this document provides a comprehensive framework for its potential biological activities by examining the established mechanisms of structurally related quinoline derivatives. We will explore how subtle modifications to this core structure can yield potent and selective inhibitors of diverse biological targets, offering a roadmap for the investigation of novel analogues like this compound.
The Quinoline Carboxylic Acid Core: A Versatile Pharmacophore
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast array of biologically active compounds. The addition of a carboxylic acid group transforms this scaffold into a versatile pharmacophore capable of engaging in critical interactions with the active sites of various enzymes. The bromine substitution at the 4-position and the carboxylic acid at the 8-position of the quinoline ring in this compound create a unique electronic and steric profile that could dictate its target specificity and potency. While direct evidence for its mechanism is pending, we can infer potential pathways by studying its chemical cousins.
Potential Mechanism of Action: Inhibition of D-Amino Acid Oxidase (DAAO)
A prominent therapeutic target for compounds bearing a quinoline or similar heterocyclic carboxylic acid core is D-amino acid oxidase (DAAO). DAAO is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1][2][3] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, and enhancing its activity by increasing the local concentration of D-serine is a key therapeutic strategy.[3][4]
The DAAO-NMDA Receptor Signaling Pathway
Inhibition of DAAO leads to an increase in synaptic levels of D-serine, which can then potentiate NMDA receptor signaling. This is particularly relevant in conditions where D-serine levels are diminished.[2][3]
Caption: Potential inhibition of DAAO by this compound.
Experimental Protocol: DAAO Inhibition Assay
To determine if this compound inhibits DAAO, a robust enzymatic assay is required. The following protocol is a standard method for assessing DAAO activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against human D-amino acid oxidase (hDAAO).
Materials:
-
Recombinant human DAAO
-
D-Serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate-buffered saline (PBS)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in PBS to achieve a range of concentrations for testing.
-
In a 96-well plate, add the following to each well:
-
Recombinant hDAAO
-
Varying concentrations of this compound
-
Amplex Red reagent and HRP
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding D-serine to each well.
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Potential Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Another well-established target for quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[5] This mechanism is particularly effective in rapidly proliferating cells, making DHODH inhibitors potent antiviral and anticancer agents.[5][7]
The DHODH Pyrimidine Biosynthesis Pathway
By blocking the conversion of dihydroorotate to orotate, DHODH inhibitors halt the production of pyrimidines, leading to cell cycle arrest and inhibition of viral replication.[5][6]
Caption: Potential inhibition of DHODH by this compound.
Experimental Protocol: DHODH Inhibition Assay
The inhibitory potential of this compound against DHODH can be assessed using a colorimetric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.
Objective: To determine the IC50 of this compound against human DHODH.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the reaction buffer.
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
Decylubiquinone
-
DCIP
-
Recombinant hDHODH
-
Varying concentrations of this compound
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding dihydroorotate to each well.
-
Monitor the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the velocity as a function of inhibitor concentration and determine the IC50 value.
Other Potential Mechanisms of Action
The versatility of the quinoline carboxylic acid scaffold extends to other important biological targets.
SIRT3 Inhibition
Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase.[8][9] SIRT3 plays a crucial role in regulating mitochondrial function and metabolism, and its inhibition has emerged as a potential therapeutic strategy in cancer.[8]
Kinase Inhibition
The quinoline core is a common feature in many kinase inhibitors. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structurally related compound, has been shown to be a selective inhibitor of Aurora A kinase, a key regulator of mitosis, with apoptosis-inducing properties.[10]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of various quinoline carboxylic acid inhibitors have revealed key structural requirements for potent activity. For DHODH inhibitors, bulky hydrophobic substituents at the C(2) position and the carboxylic acid at the C(4) position are critical for inhibitory activity.[7] The specific substitution pattern on the quinoline ring, such as the placement of halogens, can significantly impact potency and selectivity.[5] For this compound, the bromine at position 4 and the carboxylic acid at position 8 will have a profound influence on its interaction with potential biological targets.
Summary of Quantitative Data for Representative Quinoline Carboxylic Acid Derivatives
| Compound Class | Target | Representative Compound | IC50 | Reference |
| DAAO Inhibitor | D-amino acid oxidase | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | 145 nM (human) | [11] |
| DHODH Inhibitor | Dihydroorotate dehydrogenase | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | 1.0 nM (human) | [5] |
| SIRT3 Inhibitor | Sirtuin 3 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | 7.2 µM | [8][9] |
Future Directions for this compound Research
The therapeutic potential of this compound remains to be elucidated. Based on the established activities of related compounds, a systematic investigation into its effects on DAAO, DHODH, and a panel of kinases is warranted. The experimental protocols outlined in this guide provide a starting point for such studies. Elucidating the precise mechanism of action of this compound will be crucial for its future development as a potential therapeutic agent.
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 3. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
A Technical Guide to the Biological Activity Screening of 4-Bromoquinoline-8-carboxylic Acid
Introduction: The Quinoline Scaffold and Therapeutic Potential
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Quinoline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This versatility stems from the scaffold's ability to be extensively functionalized, allowing for the fine-tuning of its physicochemical and biological properties to interact with a multitude of biological targets.[2]
This guide focuses on a specific derivative, 4-Bromoquinoline-8-carboxylic acid (CAS No. 1416438-29-3). The presence of the carboxylic acid at the 8-position and a bromine atom at the 4-position suggests significant potential for targeted biological interactions. Carboxylic acid moieties are known to engage in critical hydrogen bonding or salt bridge interactions within enzyme active sites, such as with dihydroorotate dehydrogenase (DHODH).[5] The bromine atom can serve as a site for further synthetic modification or participate in halogen bonding, potentially enhancing binding affinity and selectivity. Preliminary data suggests that this scaffold is a promising building block for developing novel kinase inhibitors and antimicrobial agents.
This document provides a comprehensive, field-proven framework for the systematic biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a logical, self-validating, and robust screening cascade.
Part 1: Primary Screening - A Broad-Spectrum Assessment of Bioactivity
The initial screening phase is designed to cast a wide net, identifying the primary pharmacological area(s) in which this compound may be active. The two most prominent activities reported for the broader quinoline class are anticancer and antimicrobial, making them logical starting points.
Anticancer and Cytotoxicity Screening
The first crucial question is whether the compound affects cell viability, particularly in cancer cells. We employ high-throughput colorimetric assays that measure metabolic activity or total cellular protein as reliable proxies for cell proliferation and cytotoxicity.
Causality of Assay Choice:
-
MTT Assay: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.
-
SRB Assay: The Sulforhodamine B (SRB) assay relies on the ability of SRB to bind to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye provides an estimate of total protein mass, which is proportional to the cell number.[6]
A panel of human cancer cell lines representing different tumor types should be used to identify potential tissue-specific activity. A typical starting panel might include:
-
MCF-7: Breast adenocarcinoma (hormone-dependent)
-
HCT116: Colorectal carcinoma
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma[7]
Experimental Protocol: MTT Cytotoxicity Assay [6]
-
Cell Seeding: Seed cancer cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells.
-
Controls (Self-Validation):
-
Vehicle Control: Wells containing cells treated with the same concentration of DMSO used in the highest compound dose.
-
Positive Control: Wells treated with a known anticancer drug (e.g., Doxorubicin) at its known IC₅₀ concentration.
-
Blank Control: Wells containing medium but no cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Anticipated Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | Hypothetical Value |
| This compound | HCT116 | Hypothetical Value |
| This compound | A549 | Hypothetical Value |
| This compound | HepG2 | Hypothetical Value |
| Doxorubicin (Control) | HCT116 | Known Value |
Antimicrobial Screening
Given the established antibacterial and antifungal activity of many quinoline derivatives, a parallel primary screen for antimicrobial effects is essential.[4] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Causality of Assay Choice:
-
Broth Microdilution: This is the gold-standard method for determining MIC values. It is quantitative, reproducible, and suitable for screening multiple compounds against various microbial strains simultaneously.
A representative panel of pathogenic microbes should be selected:
-
Staphylococcus aureus : Gram-positive bacterium, a common cause of skin and systemic infections.
-
Escherichia coli : Gram-negative bacterium, a common cause of gastrointestinal and urinary tract infections.
-
Pseudomonas aeruginosa : Gram-negative bacterium, known for its resistance to many antibiotics.[8]
-
Candida albicans : A common pathogenic yeast.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the diluted compound.
-
Controls (Self-Validation):
-
Growth Control: Wells with inoculum and broth but no compound.
-
Sterility Control: Wells with broth only to check for contamination.
-
Positive Control: Wells with inoculum and a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Anticipated Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|---|
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Ciprofloxacin (Control) | Known Value | Known Value | Known Value | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | Known Value |
Part 2: Secondary Screening - Mechanistic Elucidation
Positive "hits" from the primary screen warrant a deeper investigation to understand the underlying mechanism of action (MoA). The path taken here depends entirely on the primary screening results.
Caption: A logical workflow for the biological screening of this compound.
If Anticancer Activity is Observed
If the compound shows potent and/or selective cytotoxicity, the next steps aim to dissect how it kills cancer cells or inhibits their growth.
2.1.1. Cell Cycle Analysis Many anticancer agents function by disrupting the cell division cycle.[6] Flow cytometry using propidium iodide (PI) staining is the standard method to analyze DNA content and determine the percentage of cells in each phase (G0/G1, S, G2/M). A significant accumulation of cells in a specific phase suggests interference with that stage of the cycle.[9]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Seed and treat cells in 6-well plates with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (to remove RNA) and the DNA-intercalating dye Propidium Iodide (PI).
-
Analysis: Analyze the cell suspension using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA in each cell.
-
Interpretation: Compare the cell cycle distribution of treated cells to vehicle-treated control cells. An accumulation in G2/M, for example, would suggest the compound interferes with mitosis.
2.1.2. Enzyme Inhibition Assays Based on the known activities of related quinoline compounds, specific enzyme targets can be investigated.[10][11]
-
Kinase Inhibition: The compound can be screened against a panel of oncogenic kinases (e.g., JNK, Aurora kinases) using commercially available assay kits, which typically measure the phosphorylation of a substrate via luminescence or fluorescence.[3][9]
-
DHODH Inhibition: Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for proliferating cells.[5] Its inhibition can be measured by monitoring the reduction of a substrate, often spectrophotometrically.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 4-Bromoquinoline-8-carboxylic Acid and its Analogs: A Scaffold for Targeted Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of 4-bromoquinoline-8-carboxylic acid and its analogs, with a particular focus on their evolution as potent enzyme inhibitors. We will delve into the strategic rationale behind analog design, explore detailed synthetic methodologies, analyze structure-activity relationships (SAR), and elucidate the mechanism of action against key therapeutic targets such as dihydroorotate dehydrogenase (DHODH). This document serves as a resource for researchers engaged in drug discovery, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of molecules.
Introduction: The Quinoline Carboxylic Acid Core
Quinoline derivatives are ubiquitous in bioactive compounds and natural products, exhibiting a vast range of biological activities, including antimalarial, antibacterial, antiviral, and antitumor properties.[1] The quinoline carboxylic acid moiety, in particular, is a critical pharmacophore. The carboxylic acid group at the C4-position often serves as a key interaction point, forming salt bridges or hydrogen bonds with target proteins, a feature essential for high-affinity binding.[2][3]
The discovery of potent biological activity in this class of compounds has spurred extensive research into novel synthetic routes and derivatizations. This guide focuses on the this compound scaffold, a versatile building block for creating libraries of analogs aimed at modulating specific biological pathways implicated in human disease. One such pathway of significant interest in oncology is the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.
Synthetic Strategies for the Quinoline Core
The construction of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing reliable access to the core structure.[4] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Methods
Classic methods such as the Pfitzinger, Doebner-von Miller, and Gould-Jacobs reactions form the bedrock of quinoline synthesis.[4] The Pfitzinger reaction , which involves the condensation of an isatin with a carbonyl compound, is particularly powerful for generating quinoline-4-carboxylic acids.[5]
-
Causality of the Pfitzinger Reaction: This reaction is initiated by the base-catalyzed hydrolysis of the isatin amide bond, opening the five-membered ring to form an α-keto-anilino acetate intermediate. This intermediate then undergoes an intramolecular aldol-type condensation with the carbonyl partner (e.g., an acetophenone), followed by dehydration to form the quinoline ring. The choice of a strong base like potassium hydroxide is crucial for driving the initial ring-opening step.[5]
Workflow for Analog Synthesis
The development of analogs from a core scaffold like this compound is a systematic process designed to explore the chemical space around the molecule to optimize its biological activity. This workflow typically involves late-stage functionalization, allowing for the rapid generation of diverse compounds from a common intermediate.
Caption: General workflow for the synthesis and evaluation of quinoline analogs.
Case Study: Analogs as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
A compelling application for this scaffold is the development of inhibitors for dihydroorotate dehydrogenase (DHODH). DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[5] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH a prime target for anticancer drug development.[2][5]
The anticancer drug candidate Brequinar Sodium is a potent DHODH inhibitor based on a quinoline-4-carboxylic acid scaffold.[2] Structure-activity relationship (SAR) studies on Brequinar and its analogs have identified three critical regions of the molecule required for potent inhibition.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the quinoline core has revealed key determinants for DHODH inhibition[2]:
-
The C4-Position: There is a strict requirement for a carboxylic acid (or its salt). Esterification or amidation of this group leads to a complete loss of activity, indicating its role in forming a crucial salt bridge with a positively charged residue (like Arginine) in the enzyme's active site.[2][3]
-
The C2-Position: This position requires a bulky, hydrophobic substituent. A biphenyl group, as seen in Brequinar, occupies a large hydrophobic channel in the DHODH binding pocket. The substitution on this group can be fine-tuned to optimize potency.[2][5]
-
The Benzo Portion of the Ring (C5-C8): Substituents on this ring, such as fluorine or bromine, can modulate the electronic properties and conformation of the molecule, influencing binding affinity and pharmacokinetic properties. The bromine at the C8-position of our core scaffold can serve as both a steric and electronic modulator, as well as a handle for further synthetic elaboration.
Data Presentation: Inhibition of DHODH by Quinoline Analogs
The following table summarizes representative SAR data for quinoline-4-carboxylic acid analogs targeting human DHODH. The data illustrates the principles discussed above.
| Compound ID | R1 (C2-Position) | R2 (C6-Position) | R3 (C8-Position) | DHODH IC₅₀ (nM)[5] |
| Brequinar | 2'-Fluoro-biphenyl-4-yl | F | H | 15.0 |
| Analog 41 | 3'-Methoxy-biphenyl-4-yl | F | H | 9.71 |
| Analog 43 | 3'-Cyano-biphenyl-4-yl | F | H | 26.2 |
| Analog Ref-A | Phenyl | F | H | >10,000 |
| Analog Ref-B | 2'-Fluoro-biphenyl-4-yl | H | H | 120 |
| Core Ref | 2'-Fluoro-biphenyl-4-yl | F | Br | (Hypothetical) |
Data is adapted from literature for illustrative purposes. IC₅₀ values are for human DHODH.[5] Analog Ref-A demonstrates the necessity of the bulky biphenyl group, while Analog Ref-B shows the positive impact of the C6-fluoro substituent.
Mechanism of Action: Halting the Proliferation Engine
DHODH inhibitors function by depleting the intracellular pool of pyrimidines, which are essential building blocks for nucleic acids. This leads to an arrest of the cell cycle in the S-phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells.[5]
Caption: Mechanism of action for quinoline-based DHODH inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These are self-validating systems that include necessary steps for characterization and analysis.
Protocol: Synthesis of a 2-Aryl-quinoline-4-carboxylic Acid via Pfitzinger Reaction
This protocol describes a general procedure for synthesizing the quinoline core, which can be adapted for specific analogs.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted isatin (1.0 eq) in a 2:1 mixture of ethanol and water. Add potassium hydroxide (KOH, 3.0 eq) and stir until the isatin is fully dissolved and the ring has opened.
-
Condensation: To the solution from Step 1, add the desired acetophenone derivative (e.g., 4'-bromoacetophenone) (1.1 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C). Maintain reflux for 12-48 hours.
-
Rationale: The elevated temperature is required to overcome the activation energy for the intermolecular condensation and subsequent cyclization/dehydration steps.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture to pH ~2-3 using concentrated HCl. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure quinoline-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro DHODH Inhibition Assay
This protocol outlines a method for measuring the inhibitory activity of synthesized compounds against recombinant human DHODH.
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100). Prepare stock solutions of the test compounds in 100% DMSO.
-
Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer containing dihydroorotate (substrate, e.g., 200 µM), Coenzyme Q10 (cofactor, e.g., 50 µM), and DCIP (2,6-dichlorophenolindophenol, indicator, e.g., 60 µM).
-
Compound Addition: Add 1 µL of the test compound solution (from a serial dilution) to each well. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor (e.g., Brequinar) as a positive control.
-
Enzyme Initiation: Initiate the reaction by adding 50 µL of assay buffer containing recombinant human DHODH enzyme (final concentration e.g., 5 nM).
-
Measurement: Immediately measure the decrease in absorbance at 600 nm (the wavelength for DCIP reduction) over time using a plate reader at room temperature.
-
Principle: DHODH oxidizes dihydroorotate and reduces CoQ10. The electrons are then passed to the indicator dye DCIP, causing it to lose its blue color. The rate of this color change is proportional to enzyme activity.
-
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The well-defined structure-activity relationships, particularly in the context of DHODH inhibition, provide a clear roadmap for rational drug design.[2] Future efforts can be directed towards:
-
Optimizing Pharmacokinetics: Modifying the core to improve oral bioavailability, metabolic stability, and half-life.[5]
-
Exploring New Targets: Screening analog libraries against other enzyme classes, such as kinases or dehydrogenases, where the quinoline scaffold has shown promise.[6][7]
-
Expanding Chemical Diversity: Utilizing the bromine atom at the C4 or C8 position as a synthetic handle for advanced coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to access novel chemical space.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this versatile molecular architecture can be realized, paving the way for the next generation of targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. iipseries.org [iipseries.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Frontiers in Drug Discovery: A Technical Guide to 4-Bromoquinoline-8-carboxylic Acid Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its prevalence in nature, particularly in alkaloids, has inspired medicinal chemists for decades, leading to the development of a vast array of synthetic derivatives with a broad spectrum of therapeutic applications.[2] Quinoline-based compounds have demonstrated efficacy as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents.[2][3] The unique electronic properties and the structural versatility of the quinoline nucleus allow for fine-tuning of its physicochemical and pharmacokinetic profiles through substitution, making it a privileged scaffold in modern drug discovery.[1]
This technical guide focuses on a specific, yet highly promising, subclass: 4-Bromoquinoline-8-carboxylic acid derivatives . The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 8-position offers a unique combination of reactive handles and potential protein-binding interactions. The bromine atom can serve as a key site for further functionalization via cross-coupling reactions, while the carboxylic acid moiety can act as a critical hydrogen bond donor and acceptor, or a bioisosteric replacement for other functional groups.[4]
This guide is intended for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the theoretical and computational methodologies that can be employed to investigate the potential of this compound derivatives as novel therapeutic agents. We will delve into the causality behind experimental and computational choices, grounding our discussion in the principles of scientific integrity and providing a roadmap for the rational design of this promising class of molecules.
I. The Strategic Importance of the this compound Scaffold
The design of the this compound scaffold is a deliberate choice rooted in established principles of medicinal chemistry. The bromine atom at the 4-position is not merely a placeholder; it is a versatile synthetic handle that opens up a world of possibilities for structural diversification. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, a wide array of substituents can be introduced at this position, allowing for the systematic exploration of the chemical space and the optimization of target binding.
The carboxylic acid at the 8-position is equally significant. This functional group is a common feature in many successful drugs, as it can engage in strong hydrogen bonding interactions with protein targets.[5] It can also contribute to the overall solubility and pharmacokinetic properties of the molecule. The proximity of the carboxylic acid to the quinoline nitrogen introduces interesting electronic and steric features that can be exploited in drug design.
The interplay between the electron-withdrawing nature of the bromine atom and the carboxylic acid group, and the aromatic quinoline ring system, creates a unique electronic landscape that can influence the molecule's reactivity, binding affinity, and metabolic stability. Understanding and harnessing these properties through theoretical studies is paramount to unlocking the full therapeutic potential of this scaffold.
II. Theoretical and Computational Methodologies for Drug Design
The rational design of novel drug candidates from the this compound scaffold necessitates a synergistic interplay between synthetic chemistry and theoretical and computational studies. These in silico methods provide invaluable insights into the molecular properties, potential biological targets, and structure-activity relationships (SAR) of the designed derivatives, thereby guiding the synthetic efforts towards the most promising candidates.
A. Density Functional Theory (DFT) for Molecular Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[6] It provides a robust framework for calculating a wide range of molecular properties that are crucial for understanding the behavior of drug candidates.
Key DFT-Calculated Properties and Their Significance:
| Property | Description | Significance in Drug Design |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability, which can influence the molecule's ability to interact with biological targets.[6] |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the surface of a molecule. | MEP maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting non-covalent interactions with protein targets. |
| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index. | These descriptors provide a quantitative measure of a molecule's reactivity and stability, aiding in the prediction of its metabolic fate and potential for off-target interactions.[6] |
| Natural Bond Orbital (NBO) Analysis | A method to study the delocalization of electron density between orbitals. | NBO analysis helps in understanding the intramolecular charge transfer and hyperconjugative interactions that contribute to the stability and reactivity of the molecule.[5] |
Experimental Protocol: DFT Calculations
-
Geometry Optimization: The 3D structure of the this compound derivative is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculation: Single-point energy calculations are then performed to compute the desired molecular properties, such as HOMO-LUMO energies, MEP, and global reactivity descriptors.
-
Analysis: The calculated properties are analyzed to gain insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 4-Bromoquinoline-8-carboxylic Acid Derivatives for Drug Discovery
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Derivatives of quinoline have demonstrated a vast spectrum of therapeutic activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1]
Within this esteemed class of compounds, the 4-bromoquinoline-8-carboxylic acid motif represents a particularly versatile and powerful building block for modern drug discovery. The bromine atom at the C-4 position serves as a highly effective synthetic handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions. Simultaneously, the carboxylic acid at the C-8 position provides a key interaction point, often for hydrogen bonding or salt bridge formation with protein targets, and can also be readily converted into amides or esters for further structure-activity relationship (SAR) exploration.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will elucidate robust synthetic pathways to the core this compound scaffold and present detailed, field-proven protocols for its subsequent derivatization into libraries of novel chemical entities. The causality behind experimental choices is explained, empowering researchers to not only replicate but also adapt these methods for their specific discovery programs.
Synthesis of the Core Scaffold: this compound
A direct, one-step synthesis of this scaffold is challenging. Therefore, a strategic, multi-step approach is required. We present a robust and logical pathway commencing with the well-established Pfitzinger quinoline synthesis to construct the core ring system, followed by a key halogenation step.
Proposed Synthetic Pathway
The synthesis is logically divided into two primary stages:
-
Stage 1: Pfitzinger Reaction to form 4-hydroxyquinoline-8-carboxylic acid. This classic reaction condenses an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions to yield a quinoline-4-carboxylic acid.[2][3]
-
Stage 2: Bromination of the 4-hydroxy group. The tautomeric 4-hydroxyquinoline (quinolin-4-one) is converted to the target 4-bromoquinoline using a suitable brominating agent.
Diagram 1: Proposed synthetic pathway for the core scaffold.
Detailed Experimental Protocol: Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid (Stage 1)
Principle: The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the isatin amide bond, opening the ring to form a keto-acid. This intermediate then condenses with the α-methylene ketone to form an enamine, which subsequently cyclizes and dehydrates to yield the final quinoline product.[2] The choice of a simple ketone like acetone results in a 2-methyl substituted quinoline.
Materials:
-
Isatin-7-carboxylic acid
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (50 mL) and water (25 mL) with stirring.
-
To the basic solution, add isatin-7-carboxylic acid (0.05 mol) and stir at room temperature for 1 hour. The solution will typically change color as the potassium salt of the opened isatin forms.
-
Add acetone (0.1 mol, 2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting isatin is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with 100 mL of water and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any unreacted acetone and neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl with vigorous stirring until the precipitation of the product is complete (typically pH 4-5).
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C to a constant weight. The product is typically used in the next step without further purification.
Detailed Experimental Protocol: Synthesis of this compound (Stage 2)
Principle: The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline is a critical transformation. Phosphorus tribromide (PBr₃) in DMF is an effective reagent system for this conversion.[4] The reaction proceeds via the formation of a reactive phosphite ester intermediate at the 4-position, which is subsequently displaced by a bromide ion. Anhydrous conditions are crucial to prevent quenching of the PBr₃.
Materials:
-
4-Hydroxyquinoline-8-carboxylic acid (from Stage 1)
-
Phosphorus Tribromide (PBr₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet
Procedure:
-
To a stirred solution of 4-hydroxyquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of starting material) in a Schlenk flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.
-
Slowly add phosphorus tribromide (1.1 eq) dropwise over 10-15 minutes. Caution: The reaction can be exothermic. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing crushed ice (approx. 100 g per gram of starting material) with vigorous stirring.
-
Basify the mixture to a pH of 8-9 by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The C-4 bromine atom is now primed for derivatization, enabling the rapid generation of a diverse library of analogues. Palladium-catalyzed cross-coupling reactions are the methods of choice for this diversification.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[5]
Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. Key steps are: (1) Oxidative Addition of the 4-bromoquinoline to the Pd(0) complex; (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step.
Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Schlenk flask, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 4-16 hours. Monitor progress by LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water and ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to pH ~4 to ensure the carboxylic acid is protonated, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Data Presentation: Suzuki-Miyaura Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates. SPhos is a bulky ligand effective for challenging couplings. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cs₂CO₃ is a stronger, more soluble base, often improving yields for less reactive boronic acids. |
| Solvent | Dioxane/H₂O | Toluene/EtOH/H₂O | DMF | Dioxane/water is a general-purpose system. DMF can be used for higher temperatures but requires careful degassing. |
| Temp (°C) | 85 | 100 | 80 | Temperature should be optimized; higher temperatures may be needed but can also lead to catalyst decomposition. |
C-N Bond Formation: The Buchwald-Hartwig Amination
This reaction is indispensable for synthesizing the arylamine and heteroarylamine motifs that are critical pharmacophores in many kinase inhibitors and other targeted therapies.
Mechanism Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A key difference is the deprotonation of the amine by a strong base after it coordinates to the palladium(II) center, forming a palladium-amido intermediate. The final reductive elimination step forms the C-N bond. The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) is crucial as they accelerate the rate-limiting reductive elimination step.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2-1.5 eq)
-
Pd₂(dba)₃ (Palladium precatalyst, 2-4 mol%)
-
Xantphos or BINAP (Ligand, 4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (Base, 1.4-2.0 eq)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq) to a Schlenk tube.
-
Add the this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture at 90-110°C for 12-24 hours. Monitor by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Carefully add water and acidify with 1M HCl to pH ~4.
-
Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Derivatization of the 8-Carboxylic Acid
The carboxylic acid moiety is not just a passive anchor; it is a prime site for late-stage diversification to fine-tune solubility, cell permeability, and target engagement.
Protocol: General Procedure for Amide Coupling
Materials:
-
Synthesized Quinoline Derivative (1.0 eq)
-
Amine (1.1 eq)
-
HATU or HBTU (Coupling reagent, 1.2 eq)
-
DIPEA or Et₃N (Base, 2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the quinoline carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq).
-
Add the coupling reagent (e.g., HATU, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 2-12 hours until LC-MS indicates completion.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography.
Conclusion
The this compound scaffold is a high-value starting point for the synthesis of diverse compound libraries aimed at a multitude of biological targets. The strategic application of foundational reactions like the Pfitzinger synthesis, followed by powerful diversification techniques such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, provides an efficient and robust platform for drug discovery. The protocols and insights provided herein are designed to serve as a practical and authoritative guide for medicinal chemists to accelerate the development of next-generation therapeutics.
References
- 1. jocpr.com [jocpr.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4-Bromoquinoline-8-carboxylic Acid in Kinase Inhibitor Development
Introduction: The Strategic Advantage of the Quinoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy.[2] Within the vast landscape of heterocyclic scaffolds used in medicinal chemistry, the quinoline core has emerged as a "privileged structure."[3][4] Its rigid bicyclic system provides a robust framework for orienting substituents to interact with key residues in the kinase active site. Several FDA-approved kinase inhibitors, such as bosutinib and cabozantinib, feature the quinoline scaffold, underscoring its clinical significance.[4]
The subject of these application notes, 4-Bromoquinoline-8-carboxylic acid , represents a strategically designed starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoline core to optimize inhibitor potency and selectivity.[5][6] Concurrently, the carboxylic acid group at the 8-position can act as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase active site, a feature known to be critical for potent inhibition in many cases.[7]
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a foundational building block for the discovery and development of next-generation kinase inhibitors. We will delve into detailed synthetic protocols, robust methods for evaluating inhibitor potency and selectivity, and the underlying rationale for these experimental designs.
Synthetic Strategy: Diversification of the 4-Bromoquinoline Scaffold
The primary strategy for elaborating the this compound core involves leveraging the reactivity of the C4-Broumo bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are exceptionally well-suited for this purpose. These methods offer broad functional group tolerance and reliable reaction outcomes, making them ideal for constructing libraries of candidate inhibitors.
Caption: General synthetic workflow for the diversification of this compound.
Experimental Protocols: Synthesis of 4-Substituted Quinoline Derivatives
The following protocols are provided as robust starting points for the synthesis of diverse libraries of kinase inhibitors from this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the palladium catalyst.[6]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details a general procedure for the coupling of an aryl or heteroaryl boronic acid with this compound.
Rationale: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[6] The choice of a palladium catalyst with appropriate ligands (e.g., dppf) is critical for achieving high yields. A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. The solvent system (e.g., 1,4-dioxane and water) is chosen to ensure the solubility of both the organic and inorganic reagents.[5]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).[5]
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-quinoline-8-carboxylic acid derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound with an aniline or other amine derivative.
Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, a key linkage in many kinase inhibitors.[5] The choice of catalyst and ligand (e.g., Pd2(dba)3 and Xantphos) is crucial for reaction efficiency, and the use of a strong, non-nucleophilic base like sodium tert-butoxide is typical. Anhydrous, aprotic solvents like toluene are used to prevent unwanted side reactions.
Materials:
-
This compound
-
Aniline derivative (e.g., 3-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[5]
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-quinoline-8-carboxylic acid derivative.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves determining the half-maximal inhibitory concentration (IC50) against the target kinase.
Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[1]
Rationale: Luminescence-based assays offer high sensitivity and a wide dynamic range, and they are amenable to high-throughput screening. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the initial kinase activity.[1]
Caption: Workflow for a luminescence-based in vitro kinase assay.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Synthesized quinoline inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution of the inhibitors in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined, often near the Km for each.[8]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Selectivity Profiling
The data generated from the kinase assays allows for the development of a Structure-Activity Relationship (SAR), which provides insights into how different chemical modifications affect inhibitory potency.
Data Presentation: Representative SAR Data
The following table presents hypothetical SAR data for a series of inhibitors derived from this compound against a representative tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR). This illustrates how systematic modification at the 4-position can modulate inhibitory activity.
| Compound ID | R Group (at 4-position) | Target Kinase | IC50 (nM) |
| Scaffold | -Br | EGFR | >10,000 |
| 1a | 4-methoxyphenyl- | EGFR | 250 |
| 1b | 3-chloro-4-fluoroanilino- | EGFR | 15 |
| 1c | 3-ethynylanilino- | EGFR | 35 |
| 1d | 4-((3-fluorobenzyl)oxy)anilino- | EGFR | 8 |
| 1e | N-methylpiperazinyl- | EGFR | 750 |
| Control | Gefitinib | EGFR | 17 |
This data is illustrative and based on known SAR trends for quinoline and quinazoline-based EGFR inhibitors.[3][9][10]
Interpreting the SAR:
-
The unsubstituted bromo-scaffold is inactive, highlighting the necessity of substitution at the 4-position.
-
The introduction of an anilino group (Compound 1b ) often provides a significant boost in potency compared to a simple aryl group (Compound 1a ). This is a common feature of many Type I kinase inhibitors that interact with the hinge region.[9][10]
-
Substitutions on the aniline ring, such as a fluorobenzyl ether (Compound 1d ), can further enhance potency by accessing additional binding pockets.
-
The introduction of bulky, polar groups like N-methylpiperazine (Compound 1e ) may be detrimental to potency against this specific target, possibly due to steric hindrance or unfavorable interactions.
The Importance of Kinase Selectivity Profiling
Achieving inhibitor selectivity for a particular protein kinase is a significant challenge due to the high degree of conservation in the ATP-binding site across the human kinome.[2] Non-selective inhibitors can lead to off-target effects and toxicity. Therefore, it is crucial to profile promising lead compounds against a panel of kinases to determine their selectivity profile.[8][11][12]
Protocol 4: Kinase Selectivity Profiling
-
Select a Kinase Panel: Choose a diverse panel of kinases representing different branches of the kinome. Commercial services offer profiling against hundreds of kinases.
-
Primary Screen: Screen the lead compound at a fixed concentration (e.g., 1 µM) against the kinase panel using an in vitro assay format similar to Protocol 3.
-
Calculate Percent Inhibition: Determine the percent inhibition for each kinase in the panel.
-
Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform full IC50 determinations to quantify the potency of the off-target interactions.
-
Analyze Selectivity: Compare the IC50 value for the primary target to the IC50 values for the off-target kinases to assess the selectivity of the compound.
Biological Context: Targeting Kinase Signaling Pathways
The ultimate goal of developing a kinase inhibitor is to modulate a specific signaling pathway that is dysregulated in a disease state. For example, many quinoline-based inhibitors target the EGFR signaling pathway, which is frequently hyperactivated in non-small cell lung cancer.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromoquinoline-8-carboxylic Acid: A Versatile Scaffold for the Development of Novel Antimicrobial Agents
Introduction: The Pressing Need for New Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. In this context, heterocyclic compounds have emerged as a promising foundation for the design of new drugs. Among these, the quinoline nucleus, a bicyclic aromatic system, has a long and successful history in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.
This technical guide focuses on 4-Bromoquinoline-8-carboxylic acid , a key intermediate and a versatile scaffold for the synthesis of a new generation of antimicrobial agents. The strategic placement of the bromine atom at the 4-position and the carboxylic acid group at the 8-position provides reactive handles for extensive chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will provide a comprehensive overview of the synthesis of this scaffold, the design and preparation of its derivatives, and detailed protocols for their in vitro and in vivo evaluation as potential antimicrobial drug candidates.
Section 1: The this compound Scaffold
Chemical Structure and Properties
This compound possesses a rigid heterocyclic core with two key functional groups that are pivotal for its utility as a scaffold.
Diagram 1: Chemical Structure of this compound
Caption: Structure of the this compound scaffold.
The bromine atom at the C4 position is a versatile functional group that can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. The carboxylic acid at the C8 position can be readily converted into esters, amides, and other derivatives, which can modulate the compound's solubility, cell permeability, and target engagement.
Synthesis of the Scaffold
The synthesis of this compound can be achieved through a multi-step process. While several synthetic routes exist, a common approach involves the bromination of a quinoline precursor followed by carboxylation.[1]
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 8-Bromoquinoline: A common method for the synthesis of 8-bromoquinoline is the Skraup synthesis, starting from 2-bromoaniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] Alternatively, direct bromination of quinoline can be employed, though this may lead to a mixture of isomers requiring careful purification.[1]
-
Step 2: Carboxylation of 8-Bromoquinoline: The 8-bromoquinoline can be converted to its corresponding carboxylic acid via a Grignard reaction followed by quenching with carbon dioxide.[1] The bromoquinoline is first reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent. This intermediate is then bubbled with dry carbon dioxide gas, followed by acidic workup to yield 8-bromoquinoline-4-carboxylic acid.[1]
Section 2: Design and Synthesis of Antimicrobial Derivatives
The true potential of the this compound scaffold lies in its ability to be readily derivatized to generate a library of compounds for antimicrobial screening. Structure-activity relationship (SAR) studies of quinoline-based antimicrobials have provided valuable insights for the rational design of new derivatives.[3]
Rationale for Derivative Design
-
Modification at the C4-Position: The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups through palladium-catalyzed cross-coupling reactions. Introducing different substituents at this position can influence the compound's steric and electronic properties, potentially enhancing its interaction with the bacterial target.
-
Derivatization of the C8-Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can significantly impact the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability. Amide derivatives, in particular, have been shown to possess potent antimicrobial activity in other quinoline series.
Diagram 2: General Scheme for Derivative Synthesis
Caption: Synthetic strategies for derivatizing the scaffold.
Protocol 2: Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of a representative amide derivative at the C8 position.
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Characterization: Confirm the structure of the purified compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Section 3: In Vitro Antimicrobial Evaluation
A critical step in the drug discovery pipeline is the comprehensive in vitro evaluation of the synthesized compounds to determine their antimicrobial potency and spectrum of activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Protocol 3: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this diluted inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5]
Protocol 4: MBC Determination
-
Perform MIC Assay: First, determine the MIC of the compound as described in Protocol 3.
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot and plate it onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.
Representative Antimicrobial Activity Data
The following table presents representative MIC values for quinoline-4-carboxylic acid derivatives against a panel of common bacterial pathogens to illustrate the potential of this class of compounds.
| Compound Class | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | 64 - >128 | 128 - >128 | >128 | [6] |
| Substituted quinolines | 62.5 - 250 | 62.5 - 250 | 62.5 - 250 | [3] |
| 8-Hydroxyquinoline derivatives | 10⁻⁶ - 10⁻³ (mg/mL) | 10⁻⁴ (mg/mL) | Not Active | [7] |
Note: This table provides representative data for related quinoline derivatives to demonstrate the potential antimicrobial activity of this scaffold. The actual activity of this compound derivatives must be determined experimentally.
Section 4: Cytotoxicity and In Vivo Efficacy
Promising antimicrobial candidates must exhibit low toxicity to mammalian cells and demonstrate efficacy in a relevant animal model of infection.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]
Protocol 5: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Efficacy Models
Animal models are crucial for evaluating the therapeutic potential of new antimicrobial agents in a physiological setting.[9]
Protocol 6: Murine Sepsis Model
-
Induction of Sepsis: Sepsis can be induced in mice (e.g., C57BL/6) by intraperitoneal (IP) injection of a standardized bacterial suspension (e.g., E. coli or S. aureus) or by cecal ligation and puncture (CLP), which mimics polymicrobial sepsis.[10][11]
-
Compound Administration: At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring: Monitor the mice for clinical signs of sepsis (e.g., lethargy, piloerection) and survival over a period of 7-14 days.
-
Bacterial Load Determination: At specific time points, a subset of animals can be euthanized, and blood and organs (e.g., spleen, liver) can be collected to determine the bacterial load by plating serial dilutions of tissue homogenates.
-
Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups.
Protocol 7: Murine Skin Infection Model
-
Induction of Infection: Anesthetize mice and create a superficial skin abrasion on the back. Apply a suspension of a skin pathogen, such as Staphylococcus aureus, to the abraded area.[12][13]
-
Topical or Systemic Treatment: Apply the test compound topically to the infected area or administer it systemically.
-
Evaluation of Infection: Monitor the progression of the skin lesion over several days, noting signs of inflammation and healing.
-
Bacterial Quantification: At the end of the study, excise the infected skin tissue, homogenize it, and plate serial dilutions to determine the bacterial count (CFU/gram of tissue).[14]
-
Data Analysis: Compare the lesion size and bacterial load in the treated groups to the vehicle control group.
Diagram 3: In Vivo Efficacy Testing Workflow
Caption: Workflow for in vivo antimicrobial efficacy testing.
Section 5: Mechanism of Action
Understanding the mechanism of action of a new antimicrobial agent is crucial for its development and for predicting potential resistance mechanisms. Quinolone antibiotics, a well-established class of drugs, primarily target bacterial DNA gyrase and topoisomerase IV.
Diagram 4: Mechanism of Action of Quinolones
Caption: Simplified mechanism of action of quinolone antimicrobials.
These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes on the DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death. It is hypothesized that novel derivatives of this compound will share this mechanism of action, although further experimental validation is required.
Conclusion
This compound represents a highly promising and versatile scaffold for the development of novel antimicrobial agents. Its amenability to chemical modification at multiple positions allows for the generation of large and diverse compound libraries for screening. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and in vivo testing of new derivatives. By leveraging the established knowledge of quinolone chemistry and pharmacology, researchers can rationally design and optimize compounds based on this scaffold to address the urgent need for new and effective treatments for bacterial infections.
References
- 1. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 2. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. microchemlab.com [microchemlab.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 9. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Suzuki Coupling with 4-Bromoquinoline-8-carboxylic Acid
Introduction: The Strategic Importance of Quinoline Scaffolds in Medicinal Chemistry
The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring system via cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse libraries of compounds for biological screening. Among these methods, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 4-bromoquinoline-8-carboxylic acid. This particular substrate presents unique challenges due to the presence of both a heteroaromatic bromide, a potentially coordinating nitrogen atom, and a carboxylic acid functionality. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step protocol, and provide guidance on troubleshooting and optimization.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[3][4][5] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound to form a Pd(II) complex.[2][4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.[2][4][6]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥95% | Commercially Available | Starting Material |
| Arylboronic acid | ≥97% | Commercially Available | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercially Available | Palladium Pre-catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Water | Degassed, Deionized | In-house | Co-solvent |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | Inert Atmosphere |
| Standard Glassware | --- | --- | Reaction Vessel |
| Magnetic Stirrer/Hotplate | --- | --- | Agitation and Heating |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. The base is crucial for the transmetalation step, and an inorganic base like K₂CO₃ is a common and effective choice.[7] The carboxylic acid on the substrate will consume one equivalent of base, so an excess is necessary.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equiv).
-
Rationale: Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst for Suzuki couplings, often effective for heteroaromatic substrates.[8] The dppf ligand helps to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
-
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Many Suzuki couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and should be determined empirically.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. This will protonate the carboxylic acid product, making it extractable into an organic solvent. c. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape).
Troubleshooting and Optimization
Low yields or incomplete reactions are common challenges in Suzuki couplings. The following decision tree can guide optimization efforts.
Caption: A workflow for troubleshooting a challenging Suzuki coupling reaction.
Key Optimization Parameters
| Parameter | Common Issues | Potential Solutions & Rationale |
| Base | Incomplete reaction, side reactions. | The basicity and solubility of the base are critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[7][10] Fluoride bases like KF can be used if base-sensitive functional groups are present.[6] |
| Catalyst/Ligand | Low catalyst activity, catalyst decomposition. | The choice of ligand is crucial, especially for heteroaromatic substrates. Electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can significantly improve reaction rates and yields.[10][11] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[12] |
| Solvent | Poor solubility of reagents, side reactions. | The solvent system affects the solubility of all components and can influence the reaction rate. Aprotic polar solvents like DMF or ethereal solvents like THF and dioxane are common.[5][13] The addition of water is often beneficial for dissolving the base.[13] |
| Temperature | Slow reaction rate, decomposition of starting materials or product. | While higher temperatures generally increase the reaction rate, they can also lead to degradation. A systematic study of the temperature profile is recommended. |
| Protecting Groups | Interference from the carboxylic acid. | If other optimization strategies fail, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent potential coordination to the palladium catalyst and improve solubility. The ester can be hydrolyzed in a subsequent step.[14] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of novel chemical entities in drug discovery. While the presence of the quinoline nitrogen and the carboxylic acid presents challenges, a rational approach to the selection of the catalyst, base, and solvent system can lead to successful outcomes. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers to develop and optimize this important reaction for their specific applications.
References
- 1. mt.com [mt.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for 4-Bromoquinoline-8-carboxylic Acid in Cancer Research
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Within this class, quinoline carboxylic acids have emerged as a particularly fruitful scaffold for the development of novel therapeutics, especially in oncology.[1][2] 4-Bromoquinoline-8-carboxylic acid, in particular, represents a versatile starting material for chemical synthesis. Its structure, featuring a reactive bromine atom and a carboxylic acid group, allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for potent and selective anti-cancer agents.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in modern cancer research.
Rationale for Application in Cancer Drug Discovery: A Scaffold for Targeting Key Oncogenic Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise by targeting various hallmarks of cancer.[3] The rationale for its use is built upon the demonstrated anti-cancer activities of analogous quinoline-based compounds. These activities include the inhibition of critical enzymes involved in cell cycle regulation, DNA repair, and metabolic processes that are often dysregulated in cancer cells.[4][5]
Derivatives of the parent quinoline carboxylic acid scaffold have been shown to exhibit potent inhibitory activity against several key cancer targets:
-
Sirtuin 3 (SIRT3) Inhibition: Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in the regulation of cellular metabolism and stress responses in cancer.[6]
-
Aurora Kinase Inhibition: The quinazoline-4-carboxylic acid scaffold, a close structural relative, has been successfully utilized to develop inhibitors of Aurora A kinase, a key regulator of mitosis.[7][8][9] Inhibition of Aurora A can lead to mitotic arrest and apoptosis in cancer cells.
-
PARP Inhibition: The quinoxaline scaffold, another related heterocyclic system, has been explored for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[10][11]
-
Antiproliferative Activity: A range of quinoline carboxylic acid derivatives have demonstrated broad antiproliferative effects against various cancer cell lines, including those of the breast, colon, and cervix.[1][12]
The bromine atom at the 4-position and the carboxylic acid at the 8-position of the quinoline core provide two distinct points for chemical modification, allowing for the synthesis of diverse libraries of compounds to target these and other oncogenic pathways.
Potential Mechanisms of Action and Key Signaling Pathways
Based on the targets of structurally related compounds, derivatives of this compound can be designed to modulate several critical cancer signaling pathways. Below are two examples of pathways that can be targeted through the strategic design of derivatives.
Aurora Kinase A-Mediated Mitotic Progression
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is common in many cancers and is associated with poor prognosis. Inhibitors can disrupt mitosis and induce apoptosis.
Caption: Inhibition of Aurora A Kinase by a quinoline derivative, leading to mitotic arrest.
PARP-Mediated DNA Single-Strand Break Repair
PARP inhibitors exploit the concept of synthetic lethality. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), inhibiting PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, resulting in cell death.
Caption: PARP inhibition by a quinoline derivative in BRCA-deficient cells.
Experimental Protocols
The following protocols provide a framework for synthesizing, screening, and characterizing novel anti-cancer agents derived from this compound.
Protocol 1: Synthesis of a Quinoline-8-carboxamide Derivative Library
This protocol describes a general method for amidating the carboxylic acid group, a common strategy to create libraries of drug candidates.[13]
Objective: To synthesize a diverse library of N-substituted quinoline-8-carboxamides from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
A diverse set of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction at room temperature for 4-16 hours (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure amide derivative.
-
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antiproliferative Activity Assessment using Sulforhodamine B (SRB) Assay
This assay assesses cell density by measuring the cellular protein content and is a reliable method for screening the cytotoxic effects of novel compounds.[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized quinoline derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), HeLa (cervical))
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized quinoline derivatives dissolved in DMSO (stock solutions)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement and Analysis:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates for 10 minutes and read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a lead compound on cell cycle progression.[8]
Objective: To investigate whether a quinoline derivative induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Materials:
-
Cancer cell line of interest
-
Lead quinoline derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Illustrative Examples
Effective data presentation is crucial for interpreting experimental outcomes. Below are examples of how to tabulate results from the protocols described above.
Table 1: Antiproliferative Activity of Quinoline Derivatives (Hypothetical Data)
| Compound ID | R-Group on Amide | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. HeLa |
| BQC-01 | -CH₂-Ph | 8.5 | 12.3 | 9.1 |
| BQC-02 | -CH₂(4-Cl-Ph) | 2.1 | 3.5 | 2.8 |
| BQC-03 | -Cyclohexyl | >100 | >100 | >100 |
| Doxorubicin | (Positive Control) | 0.05 | 0.08 | 0.06 |
Table 2: Cell Cycle Analysis of HCT116 Cells Treated with Compound BQC-02 (Hypothetical Data)
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |
| BQC-02 (3.5 µM) | 25.8% | 15.5% | 58.7% |
| BQC-02 (7.0 µM) | 18.3% | 9.8% | 71.9% |
Conclusion
This compound is a highly valuable and versatile starting material for the discovery of novel anti-cancer agents. By leveraging its synthetic tractability, researchers can generate extensive libraries of derivatives designed to interact with a multitude of oncogenic targets. The protocols and strategies outlined in this document provide a robust framework for the synthesis, screening, and mechanistic evaluation of these compounds, paving the way for the development of the next generation of quinoline-based cancer therapeutics.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 4. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 10. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Bromoquinoline-8-carboxylic Acid for the Development of Novel Antiparasitic Agents
Abstract
Parasitic diseases, including malaria and leishmaniasis, continue to pose a significant global health burden, exacerbated by the relentless emergence of drug-resistant strains.[1][2] The quinoline scaffold is a historically validated "privileged structure" in antiparasitic drug discovery, forming the backbone of essential medicines like chloroquine and primaquine.[3][4][5][6][7] This guide focuses on 4-bromoquinoline-8-carboxylic acid (CAS No. 1416438-29-3), a versatile and strategically functionalized building block for the synthesis of next-generation antiparasitic agents.[8] We provide a comprehensive overview of its rationale in drug design, detailed protocols for the synthesis of derivative libraries, and robust methodologies for their biological evaluation against key parasitic protozoa. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to combating parasitic infections.
Scientific Foundation: The Quinoline Scaffold in Modern Drug Discovery
The enduring relevance of the quinoline core stems from its ability to interact with multiple biological targets. Historically, 4-aminoquinolines like chloroquine were believed to function primarily by inhibiting the detoxification of heme within the parasite's digestive vacuole, leading to a buildup of toxic heme protoporphyrin IX that induces lysis.[9] 8-aminoquinolines, such as primaquine, are thought to be activated by host metabolism to generate reactive oxygen species (ROS) that induce parasiticidal oxidative stress.[10]
However, the chemical versatility of the quinoline scaffold has enabled the discovery of derivatives with entirely new mechanisms of action, bypassing established resistance pathways. Recent breakthroughs have identified quinoline-4-carboxamides that potently inhibit the parasite's translation elongation factor 2 (PfEF2), a novel target crucial for protein synthesis.[11][12] In the context of leishmaniasis, quinoline derivatives have been shown to inhibit essential parasitic enzymes like M1 aminopeptidase and methionine aminopeptidase-1 (LdMetAP1), which are vital for parasite survival.[1][13] This demonstrates that the quinoline structure is not limited to a single mode of action but is a launchpad for developing inhibitors against a wide array of parasitic targets.
Strategic Rationale: Why this compound?
The specific structure of this compound offers a powerful combination of features for medicinal chemistry campaigns. It is a bifunctional scaffold designed for efficient library synthesis through two orthogonal chemical handles.
-
The 8-Carboxylic Acid Moiety: This functional group is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor or form crucial salt-bridge interactions with positively charged residues (e.g., arginine, lysine) in a target's active site.[14] Furthermore, it serves as a robust synthetic handle for creating diverse libraries of amides, esters, and other derivatives, allowing for fine-tuning of physicochemical properties and target engagement.
-
The 4-Bromo Substituent: The bromine atom is not merely a placeholder. It is a versatile anchor for modern cross-coupling chemistry. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed at this position to introduce a vast array of aryl, heteroaryl, alkyl, and amino groups. This allows for systematic exploration of the chemical space in the vector-oriented pocket of a target enzyme, enabling structure-activity relationship (SAR) studies to enhance potency and selectivity.
The strategic placement of these groups facilitates a "core-and-vector" approach to library design, as illustrated below.
Caption: Diversification strategy for this compound.
Application Protocol I: Synthesis and Library Development
The following protocols are representative methods grounded in established quinoline chemistry and modern medicinal chemistry techniques.[14][15][16] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Protocol: Representative Synthesis of the Core Scaffold
The synthesis of the this compound core can be achieved via a multi-step sequence, often starting from an appropriately substituted aniline precursor. The Pfitzinger reaction, which involves the condensation of an isatin derivative with an α-methylene ketone, is a well-established method for generating quinoline-4-carboxylic acids.[16] Subsequent halogenation and functional group manipulations would yield the target scaffold. For this guide, we will focus on the derivatization of the commercially available core scaffold.
Protocol: Library Generation via Amide Coupling
This protocol describes the parallel synthesis of an amide library from the 8-carboxylic acid functional group.
Materials:
-
This compound
-
A diverse selection of primary and secondary amines
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Reaction Setup: To each reaction well/vial, add 200 µL (0.04 mmol, 1.0 eq) of the carboxylic acid stock solution.
-
Amine Addition: Add 1.1 equivalents of each unique amine to its respective well. For solid amines, add them as pre-prepared solutions in DMF.
-
Coupling Agent & Base Addition: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA to each well.
-
Reaction: Seal the reaction block/vials and shake at room temperature for 12-16 hours.
-
Workup & Purification:
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the product with ethyl acetate (2 x 500 µL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude products via preparative HPLC or silica gel chromatography to yield the final amide derivatives.
-
-
Validation: Confirm the structure and purity of each derivative by LC-MS and ¹H NMR.
Protocol: Library Generation via Suzuki-Miyaura Cross-Coupling
This protocol details the diversification at the 4-bromo position using a palladium-catalyzed Suzuki coupling.
Materials:
-
This compound derivative (e.g., a methyl ester or a protected amide)
-
A diverse selection of boronic acids or esters
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Base: 2 M aqueous Sodium Carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane or DME (1,2-Dimethoxyethane)
Procedure:
-
Reaction Setup: In a reaction vial, combine the 4-bromoquinoline substrate (1.0 eq), the boronic acid/ester (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent & Base Addition: Add the solvent (e.g., Dioxane) and the aqueous Na₂CO₃ solution via syringe. A typical solvent ratio is 3:1 Dioxane:aqueous base.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Final Step (if necessary): If the carboxylic acid was protected as an ester, perform saponification (e.g., with LiOH or NaOH) to yield the final carboxylic acid derivative.
Application Protocol II: Biological Screening Cascade
A structured screening cascade is essential for identifying promising antiparasitic candidates. The process begins with broad primary screening, followed by selectivity assessment and confirmation in secondary assays.
Caption: A typical workflow for screening antiparasitic compounds.
Protocol: In Vitro Antimalarial Assay (P. falciparum, SYBR Green I)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 strain, chloroquine-sensitive)
-
Human O+ red blood cells (RBCs)
-
Complete RPMI-1640 medium (with AlbuMAX II, hypoxanthine, HEPES)
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 0.2 µL/mL SYBR Green I)
-
Black, clear-bottom 384-well plates
-
Positive control: Artemisinin or Chloroquine
-
Negative control: DMSO (vehicle)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in complete medium. Dispense into the 384-well plates. The final DMSO concentration should be ≤0.5%.
-
Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Prepare a suspension of infected RBCs (iRBCs) at 2% hematocrit and 0.5% parasitemia in complete medium.
-
Assay Incubation: Add the iRBC suspension to each well of the compound-containing plates. Also, include control wells (iRBCs with DMSO, uninfected RBCs).
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 1% O₂, 94% N₂ at 37 °C.
-
Lysis and Staining: After incubation, add an equal volume of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for at least 1 hour (or overnight at 4 °C).
-
Data Acquisition: Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence from uninfected RBCs. Normalize the data to the DMSO control (100% growth) and calculate the percent inhibition for each compound concentration.
Protocol: In Vitro Antileishmanial Assay (L. donovani, Resazurin)
This colorimetric assay measures cell viability. Viable promastigotes reduce the blue resazurin dye to the pink, fluorescent resorufin.
Materials:
-
Leishmania donovani promastigote culture
-
M199 medium supplemented with fetal bovine serum (FBS)
-
Resazurin sodium salt solution (12.5 mg/100 mL in PBS)
-
Clear, flat-bottom 96-well plates
-
Positive control: Amphotericin B
-
Negative control: DMSO (vehicle)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in M199 medium and add them to the 96-well plates.
-
Parasite Plating: Add L. donovani promastigotes (from a logarithmic growth phase culture) to each well to achieve a final concentration of 1 x 10⁶ parasites/mL.
-
Incubation: Incubate the plates at 25 °C for 68 hours.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.
-
Final Incubation: Incubate for another 4 hours at 25 °C.
-
Data Acquisition: Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a plate reader.
-
Data Analysis: Calculate the percentage of parasite survival relative to the DMSO control.
Data Interpretation and Hit Prioritization
Raw data from the biological assays must be processed to determine key metrics for compound evaluation.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits 50% of parasite growth. This is determined by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism or R.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a compound that reduces the viability of a mammalian cell line (e.g., HEK293T, HepG2) by 50%. This is calculated in the same way as the IC₅₀ from a cytotoxicity assay.
-
Selectivity Index (SI): This crucial ratio (SI = CC₅₀ / IC₅₀) indicates the compound's therapeutic window. A higher SI value is desirable, as it suggests the compound is more toxic to the parasite than to host cells. An SI ≥ 10 is a common threshold for a promising hit.
Table 1: Example Data for a Hypothetical Compound Series
| Compound ID | R¹ Group (at C4) | R² Group (at C8-Amide) | P. falciparum IC₅₀ (nM) | HEK293T CC₅₀ (nM) | Selectivity Index (SI) |
| Parent | -Br | -OH | 1250 | >25000 | >20 |
| Cpd-01 | -Phenyl | -NH(CH₂)₂-N(CH₃)₂ | 85 | 12500 | 147 |
| Cpd-02 | -Pyridyl | -NH(CH₂)₂-N(CH₃)₂ | 45 | 11000 | 244 |
| Cpd-03 | -Phenyl | -NH-Cyclopropyl | 350 | >25000 | >71 |
| Cpd-04 | -Thienyl | -NH(CH₂)₂-N(CH₃)₂ | 110 | 9500 | 86 |
| Ctrl | Chloroquine | N/A | 15 (3D7 strain) | 22000 | 1467 |
Based on this hypothetical data, Cpd-02 would be prioritized for further study due to its high potency and excellent selectivity index.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the discovery of novel antiparasitic agents. Its dual functional handles allow for rapid and systematic chemical diversification, enabling the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed herein provide a robust framework for synthesizing and evaluating compound libraries derived from this core.
Promising hits identified through this workflow should be advanced to secondary screening against drug-resistant parasite strains and other parasite species. Further studies should focus on mechanism of action deconvolution, hit-to-lead optimization, and evaluation of efficacy in established in vivo models, such as the P. berghei mouse model for malaria or the L. donovani hamster model for visceral leishmaniasis, to identify viable candidates for preclinical development.[11][17]
References
- 1. dsttec.uohyd.ac.in [dsttec.uohyd.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-based Compounds as Key Candidates to Tackle Drug Discov...: Ingenta Connect [ingentaconnect.com]
- 7. chemrj.org [chemrj.org]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 4-Bromoquinoline-8-carboxylic acid in Fragment-Based Screening
Introduction: The Strategic Value of a Halogenated Quinoline Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening small, low-molecular-weight compounds (typically <300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with high ligand efficiency.[1][3] These initial, weakly binding fragments then serve as foundational blueprints for rational, structure-guided optimization into potent lead compounds.[4][5]
This guide focuses on a particularly intriguing fragment: 4-Bromoquinoline-8-carboxylic acid . This molecule is strategically designed to leverage several key interaction types simultaneously. The quinoline scaffold provides a rigid, bicyclic aromatic system capable of engaging in π-stacking and hydrophobic interactions. The carboxylic acid at the 8-position is a versatile hydrogen bond donor and acceptor and can form crucial salt-bridge interactions with basic residues like arginine or lysine in a binding pocket.[6][7]
Most notably, the bromine atom at the 4-position introduces the potential for halogen bonding , a highly directional and increasingly appreciated non-covalent interaction.[8][9] A covalently bonded halogen atom can possess a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can interact favorably with Lewis bases such as backbone carbonyls, serine/threonine hydroxyls, or even the π-systems of aromatic residues.[10][11][12] The strategic placement of this bromine atom can thus provide a unique vector for affinity and selectivity that might be missed by more conventional fragments.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively incorporate this compound into an FBDD campaign. We will detail its physicochemical properties, provide step-by-step protocols for primary screening using state-of-the-art biophysical techniques, and outline a robust workflow for hit validation and characterization.
Physicochemical Profile of the Fragment
A thorough understanding of a fragment's properties is the bedrock of a successful screening campaign. Poor solubility, reactivity, or aggregation can lead to false positives and wasted resources. The following table summarizes the key properties of this compound.
| Property | Value | Source/Comment |
| Chemical Structure | ||
| CAS Number | 1416438-29-3 | [2] |
| Molecular Formula | C₁₀H₆BrNO₂ | [13] |
| Molecular Weight | 252.06 g/mol | [13] |
| Predicted XLogP3 | 2.4 | [14] |
| Hydrogen Bond Donors | 1 | [14] |
| Hydrogen Bond Acceptors | 3 | [14] |
| Appearance | White to off-white powder (Predicted) | [2] |
| Predicted Solubility | Low in water; Soluble in DMSO. | [15] |
| Purity | >95% recommended | Commercial suppliers |
| Storage | Sealed, dry, room temperature. | [13] |
FBDD Workflow for this compound
A successful FBDD campaign is a multi-stage process. The causality behind this workflow is to use a high-throughput, sensitive primary screen to identify potential binders, followed by a series of increasingly rigorous, orthogonal validation steps to eliminate false positives and provide detailed structural and kinetic information on true hits.
Caption: A typical multi-phase workflow for a fragment-based screening campaign.
Part 1: Fragment Preparation and Quality Control
The integrity of your screening data is directly dependent on the quality of your fragment stock. This initial phase is critical and must not be overlooked.
Protocol 1.1: Solubility Determination
Since fragments are screened at high concentrations (typically 100 µM to 2 mM) to detect weak binding, ensuring solubility is paramount.[16]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, for example, 100 mM in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution into your primary screening buffer (e.g., PBS or HEPES-based buffer, pH 7.4) to create a range of concentrations from 5 mM down to ~10 µM. Ensure the final DMSO concentration is consistent across all samples and matches what will be used in the screen (typically ≤ 5%).
-
Visual Inspection: Incubate the dilutions for 1-2 hours at the screening temperature. Visually inspect each sample for precipitation or cloudiness against a dark background.
-
Nephelometry (Optional but Recommended): For a quantitative assessment, measure light scattering using a nephelometer. A significant increase in scattered light indicates the onset of aggregation or precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working maximum for screening. It is advisable to screen at a concentration at least 20% below this limit to avoid issues at the edge of solubility.
Part 2: Primary Screening Methodologies
The goal of the primary screen is to efficiently identify fragments that interact with the target protein. Biophysical techniques are required due to the low affinity of fragment binding.[17] We will detail protocols for two of the most robust and widely used primary screening techniques: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR).
Methodology 2.1: Surface Plasmon Resonance (SPR) Screening
SPR is a highly sensitive, label-free technique that measures binding events in real time, making it ideal for fragment screening.[18][19] It provides information on binding kinetics (kₐ, kₔ) and affinity (Kₗ).[20]
Caption: Workflow for an SPR-based fragment screening experiment.
Protocol 2.1.1: SPR Assay Development and Screening
-
Target Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a high density to maximize the signal for small fragment binding.[21]
-
Include a reference flow cell (either mock-coupled or with an irrelevant, non-binding protein) to subtract bulk refractive index changes and non-specific binding.[18]
-
-
Buffer and DMSO Optimization:
-
Establish a running buffer that ensures target stability and activity (e.g., HBS-EP+).
-
Critically, create a DMSO calibration curve to correct for solvent mismatch between the running buffer and fragment samples. Small differences in DMSO concentration can cause significant bulk shifts, leading to false positives.[21]
-
-
Primary Screen (Single Concentration):
-
Prepare the this compound fragment in the running buffer at a single high concentration (e.g., 200 µM), ensuring the final DMSO concentration is precisely matched to the running buffer.
-
Inject the fragment over the target and reference surfaces. A response significantly above the noise level in the target channel after reference subtraction indicates a potential hit.
-
-
Hit Confirmation and Affinity Determination:
-
For fragments identified as hits, perform a dose-response analysis.
-
Inject a series of concentrations (e.g., from 500 µM down to ~1 µM) to generate binding curves.
-
Fit the steady-state binding responses against concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kₗ). True fragment hits typically exhibit Kₗ values in the high µM to low mM range.[3]
-
Methodology 2.2: NMR-Based Screening
NMR is a powerful solution-based technique that directly observes the interaction between a fragment and the target protein, resulting in very low false-positive rates.[20] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for FBDD.[22]
Protocol 2.2.1: Ligand-Observed NMR Screening (STD)
-
Sample Preparation:
-
Prepare two samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
Sample A (Reference): this compound at the screening concentration (e.g., 200 µM).
-
Sample B (Protein): Target protein (typically 10-20 µM) plus the fragment at the same concentration as Sample A.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H spectrum for both samples to ensure the fragment is soluble and its signals are visible.
-
Acquire an STD spectrum for Sample B. This involves selectively saturating protein resonances and observing the transfer of this saturation to the protons of a binding ligand.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD difference spectrum.
-
Protons on the this compound fragment that show signals in the difference spectrum are in close proximity to the protein, confirming a binding event.
-
The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is most intimately interacting with the protein (the binding epitope).
-
Part 3: Hit Validation and Structural Biology
A fragment hit is only the beginning of the journey. The ultimate goal of FBDD is to obtain a high-resolution crystal structure of the fragment bound to the target. This structural information is the key that unlocks rational, efficient medicinal chemistry optimization.[13][23]
Protocol 3.1: X-ray Crystallography
X-ray crystallography provides unparalleled atomic-level detail of the binding mode, confirming the hit and revealing the precise interactions—including any potential halogen bonds—that anchor the fragment to the protein.[23][24]
-
Crystal Production:
-
Generate high-quality, robust crystals of the apo-protein. This often requires extensive screening of crystallization conditions (precipitants, pH, additives).[25]
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a concentration well above its measured Kₗ (e.g., 1-10 mM) in a cryo-protectant-compatible buffer. The DMSO concentration should be kept as low as possible (typically <10%) to avoid damaging the crystal.[18]
-
Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to overnight. Soaking time is an empirical parameter that must be optimized.[1]
-
-
Co-crystallization (Alternative Method):
-
If soaking fails (e.g., due to crystal cracking or low fragment occupancy), co-crystallization is an alternative.[1]
-
Incubate the purified protein with a 5-10 fold molar excess of the fragment prior to setting up crystallization screens. A new round of screen optimization may be required as the complex may have different crystallization properties than the apo-protein.[24]
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked or co-crystallized crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[23]
-
Process the data and solve the structure. Carefully examine the resulting electron density map for clear, unambiguous density corresponding to the bound this compound.
-
-
Interaction Analysis:
-
Analyze the refined structure to identify all key interactions. Pay close attention to the geometry between the bromine atom and any nearby Lewis basic atoms (e.g., backbone carbonyl oxygens) to confirm the presence and nature of a halogen bond (typically C-Br···O angle >150° and distance <3.37 Å).[12]
-
Identify vectors on the fragment that point towards solvent-exposed regions of the pocket, which will serve as the primary guides for synthetic elaboration.[4]
-
Conclusion: From Fragment Hit to Lead Candidate
The identification of a validated, structurally characterized hit like this compound marks a critical milestone in a drug discovery program. The bromine atom provides a unique handle for chemists, offering a defined interaction that can be fine-tuned to enhance affinity and selectivity. The carboxylic acid provides a strong anchor point, and the quinoline scaffold can be elaborated to pick up additional interactions within the binding site. By following the systematic, multi-disciplinary workflow outlined in these notes—from careful quality control and robust biophysical screening to high-resolution structural analysis—researchers can confidently leverage the strategic design of this fragment to accelerate the journey from an initial low-affinity hit to a potent and optimized lead compound.[1]
References
- 1. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of metal ions with carboxylic and carboxamide groups in protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LabXchange [labxchange.org]
- 9. mdpi.com [mdpi.com]
- 10. Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogen bonds in biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. achemtek.com [achemtek.com]
- 14. echemi.com [echemi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 19. Assay design [sprpages.nl]
- 20. ichorlifesciences.com [ichorlifesciences.com]
- 21. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 22. repository.uncw.edu [repository.uncw.edu]
- 23. biorxiv.org [biorxiv.org]
- 24. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. moodle2.units.it [moodle2.units.it]
4-Bromoquinoline-8-carboxylic Acid: A Versatile Scaffold for Chemical Probe Development and Target Identification
An Application Guide
Abstract
Target identification is a critical and often rate-limiting step in phenotypic drug discovery.[1] Chemical probes are indispensable tools for elucidating the molecular targets of bioactive small molecules, thereby validating their mechanism of action.[2][3] This guide details the strategic use of 4-Bromoquinoline-8-carboxylic acid as a highly versatile starting scaffold for the rational design of chemical probes. Quinoline-based structures are considered privileged motifs in medicinal chemistry, frequently appearing in natural products and approved drugs due to their diverse biological activities.[4][5] We present the underlying chemical principles, probe design strategies, and detailed experimental protocols for two primary target identification workflows enabled by this scaffold: Affinity-Based Protein Profiling (AfBPP) and Photoaffinity Labeling (PAL). This document is intended for researchers, chemists, and drug development professionals seeking to leverage chemoproteomic techniques for target deconvolution.
The this compound Scaffold: A Privileged Starting Point
The utility of a chemical probe scaffold is defined by its synthetic accessibility and the presence of "handles" for strategic functionalization. The quinoline core is an attractive structure for probe development due to its synthetic versatility and established role in biologically active compounds.[6][7] The this compound molecule is particularly advantageous as it possesses two distinct and orthogonally reactive functional groups, enabling a modular approach to probe design.
-
The 4-Bromo Position : The bromine atom at the C4 position serves as an exceptionally versatile handle for introducing molecular diversity. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).[8] This allows for the precise and efficient installation of critical probe components, such as photoreactive crosslinkers for PAL or reporter tags for visualization and enrichment.[6][8]
-
The 8-Carboxylic Acid Position : The carboxylic acid group provides a robust anchor point for conjugation. It can be readily converted to an active ester or directly coupled to an amine-functionalized linker or solid support (e.g., agarose beads) via standard amide bond formation.[9][10] This functionality is ideal for creating affinity chromatography resins. Furthermore, a free carboxylic acid can be a critical pharmacophoric element, mimicking phosphate groups and forming key hydrogen-bonding interactions with a target protein's binding site.[1][11]
Probe Design Strategy: From Scaffold to Functional Tool
A functional chemical probe typically consists of three modular components: a specificity unit that binds the target, a reporter tag for detection, and, in some cases, a reactive group for covalent linkage.[12][13] The this compound scaffold serves as the core specificity unit, which can be elaborated into different types of probes.
Caption: Modular design of chemical probes derived from the core scaffold.
Strategy A: Affinity-Based Probe for Pulldown Experiments
For affinity-based protein profiling (AfBPP), the goal is to immobilize the small molecule on a solid support to "fish" for its binding partners in a cell lysate.[2][14]
-
Design: The carboxylic acid at the C8 position is the ideal handle for immobilization. It can be coupled to an amine-functionalized linker (e.g., a polyethylene glycol [PEG] spacer) which is then attached to agarose or magnetic beads. The C4-bromo position is typically left unmodified or substituted with a group known to be important for target binding.
-
Rationale: Immobilization allows for easy separation of the probe-protein complexes from the vast excess of unbound proteins in the lysate through simple washing steps.[2] The linker is crucial to minimize steric hindrance from the solid support, allowing target proteins to access the probe.
Strategy B: Photoaffinity Labeling (PAL) Probe
PAL is a powerful technique to trap and identify direct binding partners, often within a more biologically relevant context like live cells.[12][15] The probe binds reversibly to its target, and upon UV irradiation, a highly reactive species is generated that forms a covalent bond with proximal amino acid residues.[16][17]
-
Design: The C4-bromo position is functionalized via cross-coupling to introduce a photoreactive group (e.g., a diazirine) and a reporter tag. The reporter tag is typically a "clickable" handle like an alkyne or azide, which allows for the subsequent attachment of biotin for enrichment or a fluorophore for imaging.[9][13] The C8-carboxylic acid is usually kept free, as it may be essential for target engagement.[11]
-
Rationale: Covalent crosslinking provides a permanent record of the binding event, allowing for stringent purification conditions that would otherwise disrupt a non-covalent interaction. Using a clickable tag enables a two-step procedure: the small, minimally perturbing probe is used in the biological system, and the bulkier biotin tag is added later under biocompatible "click chemistry" conditions.[9][17]
Application Protocols for Target Identification
The following protocols are generalized workflows. Researchers must optimize parameters such as probe concentration, incubation times, and lysate concentrations for their specific biological system and target of interest.
Protocol 1: Target Identification using Affinity Chromatography (Pulldown Assay)
This protocol utilizes an immobilized probe to isolate binding proteins from a cell lysate.
Caption: General workflow for an affinity chromatography pulldown experiment.
Methodology:
-
Probe Immobilization:
-
Synthesize the affinity probe by coupling this compound (or a derivative) to NHS-activated agarose beads via a suitable amine-containing linker.
-
Estimate the ligand coupling density using a standard method.
-
Prepare control beads (linker only, no probe) to identify proteins that bind non-specifically to the matrix.
-
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA or Bradford assay.
-
-
Affinity Pulldown:
-
Incubate ~1-5 mg of cell lysate with 50 µL of probe-conjugated beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.
-
For competition control: In a parallel experiment, pre-incubate the lysate with a 100-fold molar excess of the free, non-immobilized compound for 1 hour before adding the probe-conjugated beads.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. This step is critical for removing weakly and non-specifically bound proteins.
-
-
Elution:
-
Elute bound proteins by boiling the beads in 50 µL of 1X SDS-PAGE loading buffer for 5-10 minutes. Alternatively, for a cleaner elution, use competitive elution by incubating with a high concentration of the free compound.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise unique bands that appear in the probe lane but not the control lanes for in-gel digestion. For a more comprehensive analysis, digest the entire eluted sample.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins using a database search algorithm (e.g., Sequest, Mascot) and quantify relative protein abundance using label-free quantification (LFQ). True interactors should be significantly enriched in the probe sample compared to the beads-only control and significantly diminished in the competitive elution sample.
-
Protocol 2: Target Identification using Photoaffinity Labeling (PAL)
This protocol uses a photoreactive probe to covalently label binding partners in live cells.[9]
Caption: General workflow for a two-step photoaffinity labeling experiment.
Methodology:
-
Probe Synthesis:
-
Synthesize a PAL probe by functionalizing the C4 position of this compound with a linker containing a photoreactive group (e.g., diazirine) and a clickable handle (e.g., a terminal alkyne).
-
-
Live Cell Labeling:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the PAL probe at a predetermined optimal concentration (typically 1-10 µM) for 1-4 hours in serum-free media.
-
Controls: Include a "no UV" control and a competition control where cells are pre-treated with a 100-fold excess of a non-photoreactive analog for 1 hour before adding the PAL probe.
-
-
Photocrosslinking:
-
Wash the cells with ice-cold PBS to remove the unbound probe.
-
Irradiate the cells with UV light (typically 365 nm) on ice for 10-30 minutes. The "no UV" control plate should be kept in the dark.
-
-
Cell Lysis and Click Reaction:
-
Harvest and lyse the cells in a buffer containing 1% SDS to denature proteins and expose the alkyne handle.
-
Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction by adding biotin-azide, a copper source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Precipitate proteins (e.g., with methanol/chloroform) to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS and incubate with streptavidin-conjugated beads for 2-4 hours to capture the biotinylated proteins.
-
-
Elution and Mass Spectrometry:
-
Thoroughly wash the streptavidin beads to remove non-specific binders.
-
Elute the proteins by boiling in SDS-PAGE loading buffer or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Potential targets will be proteins that are significantly enriched in the "+UV" sample compared to both the "-UV" and the competition controls.
-
Data Analysis and Interpretation
For both protocols, the final output is a list of proteins identified and quantified by mass spectrometry. The key to identifying high-confidence targets lies in rigorous comparison against the controls.
| Condition | Probe Pulldown | Beads-Only Control | Competition Pulldown | Interpretation |
| Protein X (Target) | +++ | - | + | High-Confidence Hit: Abundant in the probe pulldown, absent in the control, and its binding is competed off by excess free ligand. |
| Protein Y (Non-specific) | ++ | ++ | ++ | Non-Specific Binder: Binds to the beads/matrix regardless of the probe's presence. |
| Protein Z (Possible Hit) | +++ | - | +++ | Potential Off-Target or Indirect Binder: Binding is specific to the probe but not competed off, suggesting a very high affinity or covalent interaction not displaced by the competitor. Requires further validation. |
Table summarizing hypothetical quantitative proteomics data from an affinity pulldown experiment. '+' indicates relative abundance.
Conclusion
This compound represents a strategically designed and synthetically tractable scaffold for the development of sophisticated chemical probes. Its two distinct functional handles—the C4-bromo group for cross-coupling and the C8-carboxylic acid for immobilization or conjugation—provide chemists with a modular platform to build probes tailored for specific target identification strategies like AfBPP and PAL.[8] By following the principles and protocols outlined in this guide, researchers can effectively leverage this versatile molecule to illuminate the complex mechanisms of bioactive compounds, accelerating the journey from phenotypic screening hit to validated drug candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 14. drughunter.com [drughunter.com]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Target Characterization and Identification by Photoaffinity Probes | MDPI [mdpi.com]
Application Notes & Protocols: Leveraging 4-Bromoquinoline-8-carboxylic Acid in the Design of Advanced Fluorescent Probes
Foreword: The Untapped Potential of a Bifunctional Scaffold
In the dynamic field of molecular sensing and bioimaging, the rational design of fluorescent probes is paramount. The quinoline moiety, a privileged heterocyclic scaffold, has long been recognized for its intrinsic fluorescence and its capacity to act as a robust platform for the development of chemosensors.[1] This guide focuses on a particularly promising, yet underexplored, building block: 4-Bromoquinoline-8-carboxylic acid . The strategic placement of a bromo substituent at the 4-position and a carboxylic acid at the 8-position offers a dual-functional handle for orthogonal synthetic modifications. This allows for the precise installation of both a recognition unit and a modulating fluorophore, paving the way for the creation of highly specific and sensitive fluorescent probes.
This document provides a comprehensive overview of the synthetic strategies and potential applications of this compound in this domain. While direct, published examples of fluorescent probes derived from this specific starting material are not abundant, the principles of quinoline-based probe design are well-established. Therefore, this guide will present a scientifically grounded, illustrative synthesis of a hypothetical fluorescent probe for the detection of zinc ions (Zn²⁺), a biologically significant analyte. The protocols and mechanistic insights provided are based on established methodologies for structurally related compounds and are intended to serve as a foundational blueprint for researchers in this area.
I. Probe Design Strategy: A Hypothetical Zinc Sensor "QZn-1"
To illustrate the utility of this compound, we propose the design of a hypothetical "turn-on" fluorescent sensor for Zn²⁺, which we will refer to as QZn-1 . The design rationale integrates two key synthetic transformations:
-
Suzuki-Miyaura Cross-Coupling: The bromo group at the 4-position is an ideal site for a palladium-catalyzed Suzuki-Miyaura coupling reaction.[2] This allows for the introduction of an extended π-conjugated system, which can enhance the quantum yield and tune the photophysical properties of the quinoline core. For our hypothetical probe, we will introduce a pyrene moiety, a well-known fluorophore that can also participate in excimer formation.[3]
-
Amide Bond Formation: The carboxylic acid at the 8-position serves as a convenient anchor point for attaching a recognition moiety via amide coupling. For Zn²⁺ sensing, a common and effective chelating agent is N,N-bis(2-pyridylmethyl)ethane-1,2-diamine (BPEN). The nitrogen atoms of the quinoline, the amide, and the BPEN unit can cooperatively bind to Zn²⁺, leading to a change in the fluorophore's electronic environment.[4]
The proposed sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF). In the free ligand state, the fluorescence of the quinoline-pyrene fluorophore is quenched by photoinduced electron transfer (PET) from the lone pair of electrons on the amine of the receptor. Upon binding to Zn²⁺, the lone pair of electrons on the nitrogen atom of the receptor is involved in coordination, which inhibits the PET process and results in a significant enhancement of fluorescence intensity.
II. Synthetic Workflow for QZn-1
The synthesis of our hypothetical probe, QZn-1, is envisioned as a two-step process starting from this compound.
Caption: Synthetic workflow for the hypothetical QZn-1 probe.
Protocol 1: Synthesis of 4-(Pyren-1-yl)quinoline-8-carboxylic acid
This protocol describes the Suzuki-Miyaura coupling of this compound with pyrene-1-boronic acid.
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), pyrene-1-boronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system of 1,4-dioxane and water (in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to pH ~4-5 to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by silica gel column chromatography to yield the desired 4-(Pyren-1-yl)quinoline-8-carboxylic acid.
Protocol 2: Synthesis of QZn-1 Probe via Amide Coupling
This protocol details the amide bond formation between the carboxylic acid intermediate and the BPEN receptor.
Materials:
-
4-(Pyren-1-yl)quinoline-8-carboxylic acid
-
N,N-bis(2-pyridylmethyl)ethane-1,2-diamine (BPEN)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Dissolve 4-(Pyren-1-yl)quinoline-8-carboxylic acid (1.0 equiv.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of BPEN (1.1 equiv.) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final QZn-1 probe.
III. Mechanism of Action and Sensing Performance
The proposed sensing mechanism for QZn-1 is illustrated below.
Caption: Proposed CHEF/PET inhibition mechanism for QZn-1.
Illustrative Photophysical and Sensing Data
The following table summarizes the expected photophysical and sensing properties of the QZn-1 probe, based on data from similar quinoline-based zinc sensors. These values are for illustrative purposes and would require experimental verification.
| Property | Value |
| λabs (max) | ~350 nm |
| λem (max) | ~480 nm |
| Stokes Shift | ~130 nm |
| Quantum Yield (Φ) (free) | < 0.05 |
| Quantum Yield (Φ) (+Zn²⁺) | > 0.40 |
| Binding Constant (Kd) | Low micromolar (µM) range |
| Detection Limit | Nanomolar (nM) range |
IV. Protocol for Zinc Ion Detection
This protocol provides a general method for using the QZn-1 probe for the fluorometric determination of Zn²⁺ in aqueous buffer.
Materials and Equipment:
-
Stock solution of QZn-1 probe (e.g., 1 mM in DMSO)
-
Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)
-
HEPES buffer (e.g., 20 mM, pH 7.4)
-
Stock solutions of other metal ion salts for selectivity studies
-
Fluorometer and quartz cuvettes
Procedure:
-
Working Solution Preparation: Prepare a working solution of the QZn-1 probe (e.g., 10 µM) by diluting the DMSO stock solution in HEPES buffer.
-
Fluorescence Titration:
-
Place 2 mL of the QZn-1 working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm, with excitation at 350 nm).
-
Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~480 nm) against the concentration of Zn²⁺.
-
From this titration curve, the binding constant (Kd) can be calculated using a suitable binding model (e.g., Benesi-Hildebrand).
-
The limit of detection (LOD) can be determined based on the signal-to-noise ratio (e.g., 3σ/slope).
-
-
Selectivity Study:
-
To assess the selectivity of QZn-1 for Zn²⁺, repeat the experiment by adding a fixed concentration of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) to separate solutions of the probe.
-
Compare the fluorescence response in the presence of these competing ions to the response observed with Zn²⁺.
-
V. Conclusion and Future Outlook
This compound represents a highly versatile and promising scaffold for the development of next-generation fluorescent probes. Its orthogonal functional handles allow for the systematic and independent modification of both the fluorophore and the receptor units, enabling the fine-tuning of photophysical properties and analyte selectivity. The hypothetical QZn-1 probe detailed in this guide serves as a practical blueprint for how this starting material can be leveraged to create sophisticated chemosensors. Future work in this area could explore the introduction of different fluorophores to achieve red-shifted emission for in-vivo imaging, or the incorporation of alternative receptor moieties for the detection of other biologically and environmentally important analytes. The synthetic accessibility and modular nature of this compound make it a valuable addition to the toolkit of researchers and drug development professionals working at the forefront of molecular sensing.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. A novel pyrene-containing fluorescent organogel derived from a quinoline-based fluorescent porbe: Synthesis, sensing properties, and its aggregation behavior - East China Normal University [pure.ecnu.edu.cn:443]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Bromo-Substituted Quinoline Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of bromo-substituted quinoline carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.
A Note on the Pfitzinger Reaction and Positional Isomers
The Pfitzinger reaction is a cornerstone in synthetic chemistry for the preparation of quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound in the presence of a strong base.[1][2] It is crucial to note that the classic Pfitzinger reaction specifically yields a carboxylic acid group at the 4-position of the quinoline ring.
The synthesis of a quinoline with a carboxylic acid at the 8-position, such as the requested 4-Bromoquinoline-8-carboxylic acid , requires a different synthetic approach, as the Pfitzinger reaction with isatin is not the direct route. This guide will first provide a comprehensive overview and troubleshooting for the synthesis of a bromo-substituted quinoline-4-carboxylic acid via the Pfitzinger reaction, a common and well-documented procedure. Subsequently, we will discuss potential synthetic strategies for accessing the 8-carboxylic acid isomer.
Part 1: Synthesis of Bromo-Substituted Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction
A common route to a bromo-substituted quinoline-4-carboxylic acid is the reaction of isatin with a bromo-substituted acetophenone. For instance, the reaction of isatin with 4-bromoacetophenone yields 2-(4-bromophenyl)quinoline-4-carboxylic acid.[3]
Reaction Mechanism
The Pfitzinger reaction proceeds through several key steps:[1][4]
-
Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate (an isatinate).
-
Condensation: The aniline moiety of the intermediate then condenses with the carbonyl group of the bromo-substituted acetophenone to form an imine (Schiff base).
-
Tautomerization: The imine tautomerizes to its more stable enamine form.
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid product.
Isatin [label="Isatin"]; Base [label="Base (e.g., KOH)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Keto_acid [label="Keto-acid Intermediate"]; Bromoacetophenone [label="Bromo-substituted\nAcetophenone", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine (Schiff Base)"]; Enamine [label="Enamine"]; Cyclized_intermediate [label="Cyclized Intermediate"]; Product [label="Bromo-substituted\nQuinoline-4-carboxylic Acid", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Isatin -> Keto_acid [label="1. Ring Opening"]; Base -> Isatin [style=dotted]; Keto_acid -> Imine [label="2. Condensation"]; Bromoacetophenone -> Imine [style=dotted]; Imine -> Enamine [label="3. Tautomerization"]; Enamine -> Cyclized_intermediate [label="4. Cyclization"]; Cyclized_intermediate -> Product [label="Dehydration"]; }
Experimental Protocol: Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid
This protocol is a representative example for the synthesis of a bromo-substituted quinoline-4-carboxylic acid.
Materials:
-
Isatin
-
4-Bromoacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for work-up)
Procedure:
-
Preparation of Base Solution: In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving it in 95% ethanol. Caution: The dissolution of KOH is highly exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin. The mixture will typically change from orange to a pale yellow as the isatin ring opens.[4] Stir at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of 4-bromoacetophenone to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted 4-bromoacetophenone.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Troubleshooting and FAQs
Q1: My yield of the bromo-substituted quinoline-4-carboxylic acid is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Isatin Ring Opening: This is a critical first step. Ensure you are using a sufficient excess of a strong base and allow adequate time for this step. A color change from orange to pale yellow is a good visual indicator of the formation of the potassium isatinate.[4] A modified procedure where the isatin is first reacted with the alkali to open the ring before the ketone is added can significantly improve yields.[5]
-
Suboptimal Reaction Temperature: If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition and tar formation. Refluxing in ethanol is a good starting point.
-
Purity of Reactants: Ensure that the isatin and, particularly, the 4-bromoacetophenone are of high purity, as impurities can interfere with the reaction.
-
Insufficient Reaction Time: The Pfitzinger reaction can be slow. Monitor the reaction's progress using TLC to ensure it has gone to completion.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Reactant Addition | All reactants mixed at once | Sequential: Isatin + Base, then add carbonyl | Minimizes self-condensation and tar formation.[5] |
| Base | 3 equivalents KOH | 3-5 equivalents KOH | Ensures complete hydrolysis of isatin. |
| Solvent | Ethanol | Ethanol/Water mixture | Water is necessary for the initial hydrolysis of isatin.[4] |
| Temperature | 80°C | Reflux (~78°C for ethanol) | Drives the reaction to completion. |
| Time | 12 hours | 12-24 hours (TLC monitored) | Ensures the reaction is complete.[4] |
Q2: I am observing a significant amount of dark, tarry byproduct. How can I prevent this?
A2: Tar formation is a common issue in the Pfitzinger reaction, often due to the self-condensation of the ketone or isatin under strongly basic conditions.
-
Sequential Reactant Addition: As mentioned, first dissolve the isatin in the base to facilitate the ring opening. Once this is complete, then add the 4-bromoacetophenone. This prevents the ketone from being exposed to the strong base for extended periods on its own.
-
Temperature Control: Avoid excessive heating, as high temperatures can promote polymerization and decomposition.
Q3: I am concerned about the stability of the bromo-substituent under the strong basic conditions. Is dehalogenation a likely side reaction?
A3: While aryl halides are generally stable, strong basic conditions and elevated temperatures can potentially lead to nucleophilic aromatic substitution or other side reactions. However, the literature on Pfitzinger reactions with bromoacetophenones does not frequently report dehalogenation as a major side reaction. The electron-withdrawing nature of the ketone and the resulting quinoline ring system helps to stabilize the C-Br bond. To minimize any potential risk, avoid excessively harsh conditions (e.g., very high temperatures for prolonged periods). If dehalogenation is suspected, analysis of the crude product by mass spectrometry can help identify the presence of the debrominated product.
Q4: What is the best way to purify my crude 4-bromoquinoline-4-carboxylic acid?
A4: A combination of techniques is often most effective:
-
Acid-Base Extraction: After the reaction, dissolving the potassium salt of the product in water and washing with an organic solvent is an excellent way to remove non-acidic impurities like unreacted ketone. The product is then precipitated by acidification.
-
Recrystallization: This is a powerful technique for obtaining high-purity crystalline bromoquinolines. Common solvent systems include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[6]
-
Charcoal Treatment: If your product is colored due to high-molecular-weight impurities, you can treat a hot solution of your product with a small amount of activated charcoal before hot filtration and recrystallization.[6]
-
Column Chromatography: While effective, it can be challenging for quinoline derivatives due to their basicity, which can cause streaking on silica gel. To mitigate this, you can deactivate the silica gel by using an eluent containing a small amount of a tertiary amine like triethylamine (0.5-2%).[7] Alternatively, using a less acidic stationary phase like alumina can be beneficial.[7]
Start [label="Experiment Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Problem [label="Low Yield or\nByproduct Formation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Ring_Opening [label="Incomplete Isatin\nRing Opening?", shape=diamond]; Check_Temp [label="Suboptimal\nTemperature?", shape=diamond]; Check_Purity [label="Impure\nReactants?", shape=diamond]; Check_Time [label="Insufficient\nReaction Time?", shape=diamond]; Solution_Ring_Opening [label="Ensure complete dissolution\nin base before adding ketone"]; Solution_Temp [label="Maintain gentle reflux"]; Solution_Purity [label="Purify starting materials"]; Solution_Time [label="Monitor by TLC\nand extend time if needed"]; Purification [label="Purification Issues?", shape=diamond]; Recrystallization [label="Optimize Recrystallization\nSolvent"]; Chromatography [label="Use deactivated silica\nor alumina"]; Success [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Problem; Problem -> Check_Ring_Opening; Check_Ring_Opening -> Check_Temp [label="No"]; Check_Ring_Opening -> Solution_Ring_Opening [label="Yes"]; Check_Temp -> Check_Purity [label="No"]; Check_Temp -> Solution_Temp [label="Yes"]; Check_Purity -> Check_Time [label="No"]; Check_Purity -> Solution_Purity [label="Yes"]; Check_Time -> Purification [label="No"]; Check_Time -> Solution_Time [label="Yes"]; Solution_Ring_Opening -> Start; Solution_Temp -> Start; Solution_Purity -> Start; Solution_Time -> Start; Purification -> Recrystallization [label="Yes"]; Recrystallization -> Chromatography; Chromatography -> Success; Purification -> Success [label="No"]; }
Part 2: Potential Synthetic Routes to this compound
As the Pfitzinger reaction with isatin is not a direct route to 8-carboxylic acid derivatives, alternative strategies must be considered. The synthesis of quinoline-8-carboxylic acids often starts from precursors that already contain the benzene ring with the appropriate substitution pattern.
Proposed Synthetic Strategy: Modified Doebner-von Miller or Related Cyclizations
A plausible approach would involve a reaction analogous to the Doebner-von Miller reaction, which can produce quinolines from anilines and α,β-unsaturated carbonyl compounds.
Potential Starting Materials:
-
Anthranilic acid derivative: A key starting material would likely be an amino benzoic acid where the amino and carboxyl groups are ortho to each other. For the target molecule, this would be 2-aminobenzoic acid (anthranilic acid) .
-
Bromo-substituted carbonyl compound: To introduce the bromo group at the 4-position of the quinoline, a bromo-substituted α,β-unsaturated aldehyde or ketone, or a precursor that can form one in situ, would be required.
Hypothetical Reaction Scheme:
A potential, though unoptimized, route could involve the condensation of anthranilic acid with a suitable three-carbon unit that incorporates a bromine atom at the appropriate position. This is a challenging synthesis that would require significant experimental optimization.
Anthranilic_Acid [label="Anthranilic Acid"]; Bromo_Carbonyl [label="Bromo-substituted\nC3 Carbonyl\n(e.g., bromo-malondialdehyde equivalent)"]; Cyclization [label="Cyclization/\nCondensation Reaction\n(e.g., Doebner-von Miller type)"]; Product [label="this compound", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Anthranilic_Acid -> Cyclization; Bromo_Carbonyl -> Cyclization; Cyclization -> Product; }
Challenges to Consider:
-
Regioselectivity: Controlling the position of the bromine atom during the cyclization would be a significant challenge.
-
Harsh Conditions: Many classical quinoline syntheses require harsh acidic conditions, which could lead to side reactions.
-
Availability of Starting Materials: The required bromo-substituted three-carbon carbonyl component may not be commercially available and would need to be synthesized.
Given the complexities, researchers aiming to synthesize this compound should be prepared for a multi-step synthesis and extensive optimization of reaction conditions. A thorough review of modern quinoline synthesis methods beyond the classical named reactions is highly recommended.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4-Bromoquinoline-8-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Bromoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Recognizing that yield improvement is a primary concern, this document provides in-depth troubleshooting guides and FAQs to address specific experimental challenges, from ring formation to purification.
The synthesis of this compound is non-trivial due to the competing electronic effects of the heterocyclic nitrogen and the deactivating carboxylic acid group. Success hinges on a robust synthetic strategy and meticulous control over reaction conditions. This guide emphasizes the causality behind experimental choices to empower you with the knowledge to adapt and optimize the synthesis for your specific laboratory environment.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The solutions are presented in a question-and-answer format to directly tackle the challenges at hand.
Part 1: The Quinoline Core Synthesis (Pfitzinger & Doebner-Type Reactions)
The formation of the quinoline-4-carboxylic acid scaffold is a foundational stage, often accomplished via reactions like the Pfitzinger (from isatin) or Doebner (from an aniline, an aldehyde, and pyruvic acid).[1][2][3]
Question 1: My Pfitzinger or Doebner reaction is producing a low yield with a significant amount of dark, tarry byproduct. What is the cause and how can I fix it?
Answer: This is a classic issue in quinoline syntheses that rely on acid catalysis and condensation reactions.[4] Tar formation is typically due to the polymerization of reactants or intermediates, especially under harsh acidic and high-temperature conditions.[5]
Causality & Solution:
-
Temperature Control: Aggressive heating can accelerate polymerization side reactions faster than the desired cyclization.
-
Recommendation: Initiate the reaction with gentle heating. If the reaction is exothermic, be prepared to remove the heat source or use a cooling bath to maintain control.[4] A step-wise temperature ramp can also be beneficial.
-
-
Reactant Concentration & Addition: A high concentration of aldehyde or ketone can favor self-condensation.
-
Recommendation: Employ a slow, dropwise addition of the pyruvic acid or aldehyde component to the reaction mixture. This keeps the instantaneous concentration of the polymerizable species low, favoring the desired reaction pathway.[6]
-
-
Catalyst Choice: While strong acids are often necessary, they can also promote charring.
Question 2: The cyclization to form the quinoline ring is incomplete, and I'm isolating significant amounts of unreacted starting materials. What factors should I investigate?
Answer: Incomplete conversion points to suboptimal reaction kinetics or an equilibrium issue. The energy barrier for the cyclization step must be overcome without decomposing the materials.
Causality & Solution:
-
Catalyst Deactivation/Insufficiency: The catalyst is crucial for the key cyclization and dehydration steps.
-
Recommendation: Ensure your catalyst is active and used in the correct stoichiometric or catalytic amount. For reactions involving anilines with electron-withdrawing groups, a stronger acid or higher catalyst loading may be necessary to achieve a reasonable reaction rate.[6]
-
-
Presence of Water: In many acid-catalyzed cyclizations, water is a byproduct. Its accumulation can inhibit the reaction equilibrium.[8]
-
Recommendation: If feasible for your specific reaction, use a Dean-Stark trap to remove water as it is formed, driving the reaction to completion. Ensure all reagents and solvents are anhydrous.
-
-
Reaction Time and Temperature: These two parameters are intrinsically linked.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be required. However, balance this against the risk of tar formation as discussed in the previous point.
-
Part 2: The Bromination Step
Introducing a bromine atom at the C-4 position of a quinoline ring bearing an electron-withdrawing group at C-8 is challenging. Direct bromination can lead to poor regioselectivity and low yields.
Question 3: My direct bromination of quinoline-8-carboxylic acid is giving me a mixture of isomers (e.g., 5-bromo, 7-bromo) and very little of the desired 4-bromo product. Why is this happening?
Answer: This outcome is expected due to the powerful directing effects of the substituents on the quinoline ring. In an electrophilic aromatic substitution, the reaction is directed by the existing groups.
Causality & Solution:
-
Electronic Effects: The quinoline nitrogen, when protonated under acidic conditions, acts as a powerful deactivating group, making the pyridine ring (positions 2, 3, 4) highly electron-deficient. The carboxylic acid at C-8 is also a deactivating meta-director. Consequently, electrophilic attack is strongly favored at the less deactivated C-5 and C-7 positions of the benzene ring.
-
Improving Regioselectivity:
-
Recommendation 1: Control the Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂).[9] It can sometimes provide different selectivity profiles depending on the solvent and initiation method.[10]
-
Recommendation 2: Alternative Synthetic Strategy: If direct bromination is not regioselective, a different route is required. The most reliable method is often to build the desired substitution pattern into the precursors. For instance, starting with a 4-aminoquinoline-8-carboxylic acid derivative and performing a Sandmeyer-type reaction (diazotization followed by reaction with CuBr) can install the bromine at the C-4 position cleanly.
-
Question 4: I am attempting to brominate my quinoline substrate, but the reaction is either very slow or results in a complex mixture of over-brominated products. How can I find the right balance?
Answer: This is a common process window challenge. You need conditions vigorous enough to overcome the deactivated ring system but gentle enough to prevent multiple brominations.
Causality & Solution:
-
Stoichiometry is Key: Over-bromination is a direct result of using too much brominating agent or allowing the reaction to proceed for too long after the desired product has formed.
-
Recommendation: Use a precise stoichiometry of your brominating agent (e.g., 1.0 to 1.1 equivalents of NBS). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the slower, secondary bromination of your product.
-
-
Solvent and Temperature Effects: The reaction medium significantly impacts the reactivity of the brominating species.
Part 3: Purification
Question 5: How can I effectively purify the final this compound from starting materials and isomeric byproducts?
Answer: Purification can be challenging due to the similar polarities of the desired product and its isomers. A multi-step purification strategy is often necessary.
Causality & Solution:
-
Acid-Base Properties: The molecule has both a basic nitrogen atom and an acidic carboxylic acid group, making it amphoteric. This property can be exploited.
-
Recommendation 1: Acid-Base Extraction/Wash: A carefully controlled acid wash can remove non-basic impurities. Conversely, dissolving the crude product in a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃) will form the carboxylate salt, which is water-soluble. Neutral, non-acidic impurities can then be washed away with an organic solvent. Re-acidification of the aqueous layer will precipitate the purified carboxylic acid.[13]
-
-
Chromatography: When isomers are present, chromatography is often unavoidable.
-
Recommendation 2: Column Chromatography: Silica gel column chromatography can separate isomers, but it may require careful solvent system selection. Use TLC to screen for an eluent system (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes) that gives the best possible separation between your product and the key impurities.[13]
-
-
Recrystallization: This is the best method for achieving high purity if a suitable solvent system can be found.
-
Recommendation 3: Recrystallization: Screen various solvents (e.g., ethanol, DMF, acetic acid, or mixtures) to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[14]
-
Experimental Workflow & Data
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Caption: A logical workflow for diagnosing and solving low-yield problems.
Table 1: Effect of Bromination Conditions on Selectivity
This table summarizes how different reaction parameters can affect the outcome of the bromination of a deactivated quinoline ring.
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Brominating Agent | Br₂ in Acetic Acid | NBS in Acetonitrile | NBS is generally a milder and more selective electrophilic brominating agent than molecular bromine, reducing the likelihood of over-reaction.[9] |
| Temperature | 80 °C (Reflux) | 0 °C to Room Temp | Lower temperatures decrease the reaction rate but significantly increase selectivity by favoring the pathway with the lowest activation energy, minimizing side reactions.[11][12] |
| Stoichiometry | > 1.5 equivalents | 1.0 - 1.1 equivalents | A large excess of the brominating agent will inevitably lead to di- or poly-brominated products once the initial starting material is consumed. |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | No catalyst or mild acid | Strong catalysts can over-activate the brominating agent, leading to aggressive, non-selective reactions and potential degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible high-level synthetic strategy for this compound?
A common and logical approach involves a multi-step sequence that builds the molecule with the correct substitution pattern, rather than relying on a difficult direct bromination at the C-4 position. A representative strategy could be:
-
Pfitzinger Reaction: React a suitable isatin with a ketone to form a 2-substituted-quinoline-4-carboxylic acid.[1][15]
-
Functional Group Interconversion: Modify the C-2 substituent if necessary.
-
Introduction of the C-8 Carboxyl Group: This is a complex step and may need to be incorporated into the initial aniline precursor before the quinoline synthesis.
-
Introduction of the C-4 Bromo Group: As discussed, this is best achieved via a method like the Sandmeyer reaction from a 4-amino precursor to ensure correct regiochemistry.
Q2: Are there any "green chemistry" approaches to improve these types of reactions?
Yes, modern synthetic methods aim to reduce waste and harsh conditions. For Doebner or Pfitzinger reactions, researchers have explored solvent-free conditions, microwave irradiation to shorten reaction times, and the use of recoverable catalysts.[3] These methods can often reduce tar formation and simplify workup procedures.
Q3: Why is ferrous sulfate (FeSO₄) often mentioned in related Skraup-type quinoline syntheses?
Ferrous sulfate is used as a moderating agent in the notoriously vigorous and exothermic Skraup synthesis.[4][16] It is believed to act as an oxygen carrier, smoothing out the oxidation step and preventing the reaction from becoming uncontrollable.[8][17] This helps to control the temperature, reduce charring, and improve the overall yield and safety of the reaction.[5]
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. One moment, please... [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 15. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Bromoquinoline-8-carboxylic Acid
This guide provides in-depth troubleshooting for the purification of 4-bromoquinoline-8-carboxylic acid (CAS No. 1416438-29-3), a critical building block in pharmaceutical research and development.[1][2] The following sections address common challenges encountered during post-synthesis work-up and purification, offering explanations for the underlying chemical principles and validated protocols to achieve high purity.
Understanding the Source of Impurities
The purification strategy for this compound is intrinsically linked to its synthesis. A common route is a variation of the Doebner-von Miller reaction , which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4] This reaction, while effective, can generate a predictable profile of impurities that complicate purification.
Common Impurities from Synthesis:
-
Unreacted Starting Materials: Such as the parent aniline or α,β-unsaturated carbonyl compounds.
-
Polymeric Byproducts: Tar-like substances are common in acid-catalyzed condensation reactions.
-
Isomeric Byproducts: Incomplete cyclization or alternative reaction pathways can lead to structural isomers.
-
Partially Oxidized/Reduced Species: Depending on the specific reaction conditions.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Initial Work-up and Crude Product Isolation
Question: My crude product precipitates as a sticky, tar-like solid from the reaction mixture. How can I get a handleable powder?
Answer: This is a frequent issue, often caused by polymeric byproducts or the presence of highly soluble impurities. The goal is to induce precipitation or crystallization of the desired product while leaving impurities in the solution.
Troubleshooting Steps:
-
pH Adjustment (Acid-Base Extraction): The carboxylic acid group is the key to a clean initial work-up.
-
After neutralizing the strong acid catalyst, make the aqueous solution basic (pH ~9-10) with a suitable base like sodium carbonate. Your product, this compound, will deprotonate to form its water-soluble carboxylate salt.
-
Filter off any insoluble organic tars or byproducts.
-
Slowly acidify the clear filtrate with an acid like 1M HCl with vigorous stirring. The protonated carboxylic acid will become insoluble and precipitate. Aim for a final pH of ~3-4.[5]
-
-
Anti-Solvent Precipitation: If the product is dissolved in an organic solvent post-extraction, adding an "anti-solvent" in which the product is insoluble (e.g., hexane, heptane, or cold water) can force precipitation. Add the anti-solvent dropwise to the stirred solution until the solution becomes cloudy, then allow it to stand.
Section 2: Recrystallization Challenges
Recrystallization is the most powerful technique for purifying this compound.[5] However, success depends heavily on solvent selection and technique.
Question: How do I select the best solvent for recrystallization?
Answer: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. For this compound, which is a polar, rigid molecule, polar protic or aprotic solvents are good starting points.
Troubleshooting & Solvent Selection Protocol:
-
Small-Scale Screening:
-
Place ~10-20 mg of your crude material into several small test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound.
-
Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the dissolved samples to cool slowly to room temperature, then in an ice bath.[6] Abundant crystal formation indicates a good solvent.
-
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Comments |
| Ethanol | 78 | Often effective, may require a co-solvent like water to reduce solubility. |
| Methanol | 65 | Similar to ethanol, higher solubility may lead to lower yields. |
| Acetic Acid | 118 | Good for dissolving quinoline carboxylic acids, but can be hard to remove. |
| Ethyl Acetate | 77 | A moderately polar solvent that can be effective. |
| Acetone | 56 | Tends to dissolve the compound well; may need water as an anti-solvent. |
| Toluene | 111 | Can be effective for removing less polar impurities. |
| Dioxane/Water | ~100 | A binary system that offers tunable polarity. |
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. The compound comes out of the solution as a liquid phase instead of a solid crystal lattice.
Troubleshooting Workflow:
Question: My recrystallization yield is very low. How can I improve it?
Answer: A low yield is most often caused by using too much solvent or premature filtration.[7]
Optimization Steps:
-
Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the hot solvent in small portions.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling leads to small, less pure crystals and lower recovery. Only after it has reached room temperature should you place it in an ice bath to maximize precipitation.[6]
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by about half its volume using a rotary evaporator and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
Question: My final product is colored (e.g., yellow or brown), but the literature says it should be a white or off-white powder.[2]
Answer: Color is usually due to highly conjugated, polar impurities or oxidation byproducts. These can often be removed with activated charcoal.
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.[7]
-
Swirl the mixture and gently reheat to boiling for 2-5 minutes.
-
Perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal.
-
Proceed with the recrystallization by allowing the clear, hot filtrate to cool slowly.
Section 3: Column Chromatography Purification
Question: Recrystallization failed to remove a persistent impurity. When should I use column chromatography?
Answer: If an impurity has very similar solubility properties to your product, recrystallization may not be effective. Column chromatography is the next logical step. Given the carboxylic acid group, special considerations are needed.
Recommended System:
-
Stationary Phase: Standard silica gel (SiO₂).
-
Mobile Phase (Eluent): A polar system is required. Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
TLC First: Run TLC plates to find the optimal solvent ratio. Spot your crude material and test solvent systems like 98:2, 95:5, and 90:10 DCM:MeOH.
-
Adding Acetic Acid: Carboxylic acids can "streak" on silica gel due to strong interaction with the acidic silica. Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress this by keeping the analyte protonated, leading to sharper bands.
-
-
Target Rf: Aim for an Rf value for your product of around 0.25-0.35 for good separation.
Purity Assessment
After purification, you must verify the purity and identity of the final product.
Table 2: Key Analytical Parameters for this compound
| Test | Expected Result | Purpose |
| Melting Point | A sharp melting point is indicative of high purity. Literature values for related isomers are often in the 240-245 °C range, but this should be confirmed for the specific compound.[8] | Purity assessment. A broad or depressed melting range suggests impurities. |
| ¹H NMR | A clean spectrum with aromatic protons in the expected regions (typically 7-9 ppm) and a carboxylic acid proton (often >10 ppm, broad). Integral values should match the expected number of protons. | Structural confirmation and detection of proton-containing impurities. |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. For C₁₀H₆BrNO₂, the expected monoisotopic mass is ~250.96 Da. | Purity assessment and confirmation of molecular weight. |
References
- 1. This compound | 1416438-29-3 | RGC43829 [biosynth.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
Technical Support Center: Decarboxylation of Quinoline-4-Carboxylic Acids
Welcome to the technical support center for the decarboxylation of quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical transformation. Here, we synthesize technical data with field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for decarboxylating quinoline-4-carboxylic acid?
A1: Decarboxylation of aromatic acids like quinoline-4-carboxylic acids generally requires heat. The reaction is often performed by heating the substrate in a high-boiling point solvent. A classic method involves using quinoline as the solvent, often with copper powder or a copper salt as a catalyst, at temperatures ranging from 180-250°C.[1] More modern approaches use catalysts like cuprous oxide (Cu₂O) with nitrogen-based ligands (e.g., 1,10-phenanthroline, TMEDA) in solvents like N-Methyl-2-pyrrolidone (NMP), which can lower the required temperature to 100-170°C.[2][3]
Q2: Why is quinoline often used as a solvent for these reactions?
A2: Quinoline serves a dual purpose. First, it is a high-boiling point solvent (b.p. ~237°C), which allows the reaction to be conducted at the high temperatures necessary for thermal decarboxylation. Second, it can act as a ligand and basic medium, which has been shown to accelerate the rate of decarboxylation, particularly in copper-catalyzed systems.[1][2]
Q3: My primary goal is the quinoline-4-carboxylic acid itself, but I'm losing it to decarboxylation during my synthesis (e.g., during ester hydrolysis). How can I prevent this?
A3: Unwanted decarboxylation is a common problem, especially under harsh conditions like high temperatures or strong base required for saponification.[4] If you observe product loss, consider the following:
-
Milder Hydrolysis Conditions: Avoid harsh conditions (e.g., >60°C with NaOH). If your molecule is stable, using BBr₃ in dichloromethane at room temperature can be an effective way to cleave methyl esters with minimal side reactions.[4]
-
Protecting Group Strategy: If decarboxylation occurs during a cyclization or hydrolysis step, altering your protecting group strategy can help. For example, one study found that switching from a pivaloyl amide to a Boc carbamate allowed for milder acidic hydrolysis, which prevented the unwanted decarboxylation that was competing with the desired reaction.[4]
Q4: What is the general mechanism for copper-catalyzed decarboxylation?
A4: The reaction is believed to proceed through the formation of a copper(I) carboxylate complex. This complex then undergoes decarboxylation, ejecting CO₂ and forming an aryl-copper intermediate. This intermediate is then protonated by a proton source in the reaction medium (which could be a trace amount of water or the carboxylic acid starting material itself) to yield the final decarboxylated quinoline and regenerate the active catalyst.[2][5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the decarboxylation of quinoline-4-carboxylic acids.
Problem 1: Low or No Conversion
Your reaction has stalled, and starting material remains even after extended reaction times.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Temperature | Thermal decarboxylation is highly temperature-dependent. The energy barrier for C-C bond cleavage must be overcome. Solution: Gradually increase the reaction temperature in 10-15°C increments. Ensure your thermometer is calibrated and accurately measuring the internal reaction temperature. For some substrates, temperatures above 200°C may be necessary if no catalyst is used. |
| Catalyst Inactivity | If using a copper catalyst, it may be oxidized or poisoned. The active species is typically Cu(I). Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of Cu(I) to Cu(II), which can lead to different, undesirable reaction pathways.[1] Consider using a fresh source of cuprous oxide or adding a chelating ligand like 1,10-phenanthroline or TMEDA, which can stabilize the active catalytic species and significantly increase the reaction rate.[1][2] |
| Poor Solvent Choice | The solvent plays a crucial role in heat transfer and reactant solubility. Solution: High-boiling polar aprotic solvents like NMP, DMSO, or quinoline are preferred.[2][3] A mixture of NMP and quinoline (e.g., 3:1) has been shown to be particularly effective, especially in microwave-assisted reactions, as it combines good microwave absorption with the rate-enhancing effects of quinoline.[3] |
Problem 2: Formation of Significant Byproducts / Low Isolated Yield
The reaction consumes the starting material, but the yield of the desired product is low after purification.
| Potential Cause | Explanation & Recommended Solution |
| Thermal Decomposition | At very high temperatures, the quinoline ring system or other functional groups on your molecule can degrade, leading to charring or complex byproduct mixtures. Solution: The goal is to find the "sweet spot" for the temperature – high enough for decarboxylation but low enough to prevent degradation. The best approach is to lower the reaction temperature by using a more efficient catalytic system. Adding a ligand like TMEDA can allow the reaction to proceed at temperatures 50°C lower than without it.[2] |
| Oxidative Side Reactions | In the presence of oxygen, especially at high temperatures with copper catalysts, oxidative coupling or other side reactions can occur.[1] Solution: Rigorously degas your solvent and run the reaction under a strict inert atmosphere (Nitrogen or Argon). Maintaining an oxygen-free environment is critical for clean, high-yielding copper-catalyzed decarboxylations.[1] |
| Difficult Purification | The product may be difficult to separate from the high-boiling solvent (e.g., quinoline). Solution: After the reaction, cool the mixture and dilute it with a solvent like ethyl acetate or dichloromethane. Perform an acid wash (e.g., with 1M HCl) to protonate the basic quinoline solvent, transferring it to the aqueous layer. Follow with standard workup procedures. If the product is volatile, consider Kugelrohr distillation for purification. |
Experimental Protocols & Methodologies
Protocol: Copper-Catalyzed Decarboxylation of 2-Phenylquinoline-4-carboxylic Acid
This protocol describes a robust method for decarboxylation using a Cu₂O catalyst with a ligand, which allows for milder reaction conditions.
Materials:
-
2-Phenylquinoline-4-carboxylic acid (1.0 eq)
-
Cuprous oxide (Cu₂O) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-phenylquinoline-4-carboxylic acid (1.0 eq), cuprous oxide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous NMP via syringe to create a solution with a concentration of approximately 0.5 M.
-
Heating: Heat the reaction mixture to 140-160°C with vigorous stirring. The evolution of CO₂ gas should be observed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method is to spot a small aliquot of the reaction mixture onto a TLC plate and elute with a hexane/ethyl acetate mixture. The product, 2-phenylquinoline, will be significantly less polar than the starting carboxylic acid. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove NMP and the ligand, followed by saturated aqueous NaHCO₃ (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-phenylquinoline.
Visualized Workflows and Mechanisms
Troubleshooting Logic for Low Conversion
References
- 1. datapdf.com [datapdf.com]
- 2. future4200.com [future4200.com]
- 3. afinitica.com [afinitica.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
Stability of 4-Bromoquinoline-8-carboxylic acid in different solvents
Welcome to the technical support center for 4-Bromoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling and stability of this compound in various laboratory settings. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common inquiries regarding the use of this compound.
Q1: What are the recommended storage conditions for this compound?
This compound is a solid compound that should be stored in a cool, dry place.[1] For long-term storage, it is advisable to keep the container tightly sealed and protected from light to prevent potential photodegradation. While room temperature storage is generally acceptable, refrigeration (2-8 °C) can further ensure its stability.
Q2: What is the general solubility profile of this compound?
Q3: Is this compound stable in aqueous solutions?
The stability in aqueous solutions can be influenced by pH and light. The quinoline ring system can be susceptible to photodegradation. The C-Br bond may be subject to nucleophilic substitution, especially at elevated temperatures or in the presence of strong nucleophiles. The carboxylic acid group is generally stable against hydrolysis under typical experimental conditions.
Q4: Can I heat solutions of this compound?
Caution should be exercised when heating solutions of this compound. While modest heating may be used to aid dissolution, prolonged exposure to high temperatures, especially in protic or nucleophilic solvents, could lead to degradation. It is recommended to conduct preliminary thermal stability tests if your protocol requires heating.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock material. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of your compound using techniques like HPLC or LC-MS. |
| Compound precipitates out of solution | Poor solubility in the chosen solvent or a change in temperature or pH. | 1. Confirm the solubility of the compound in your solvent system. 2. Consider using a co-solvent to improve solubility. 3. For aqueous solutions, adjust the pH to increase solubility (e.g., for basic compounds, lower the pH; for acidic compounds, raise the pH). 4. If precipitation occurs upon cooling, try to maintain the experimental temperature. |
| Appearance of new peaks in analytical chromatograms | Chemical degradation of the compound. | 1. Investigate potential degradation pathways such as hydrolysis, photolysis, or reaction with other components in the mixture. 2. Use amber vials or cover your experimental setup with aluminum foil to protect from light. 3. Ensure all solvents are of high purity and free from contaminants. 4. Analyze a control sample of the compound in the same solvent and under the same conditions to identify any degradation products. |
Predicted Stability and Solubility Profile
The following table summarizes the predicted stability and solubility of this compound in common laboratory solvents. Note: This information is based on general chemical principles and should be confirmed experimentally.
| Solvent | Relative Polarity | Predicted Solubility | Predicted Stability | Comments |
| Water | 1.000 | Low (pH-dependent) | Moderate | Stability may be compromised by pH extremes and light. |
| DMSO | 0.444 | High | High | Good for stock solutions; hygroscopic nature may introduce water. |
| DMF | 0.386 | High | High | Generally a good solvent, but should be of high purity. |
| Ethanol | 0.654 | Moderate | Moderate | Potential for esterification at elevated temperatures or under acidic conditions. |
| Methanol | 0.762 | Moderate | Moderate | Similar to ethanol, with a risk of esterification. |
| Acetonitrile | 0.460 | Moderate | High | A good choice for analytical purposes (e.g., HPLC). |
| Dichloromethane (DCM) | 0.309 | Moderate | High | A suitable non-protic solvent for many applications. |
| Acetone | 0.355 | Moderate | High | A versatile solvent, but its volatility can be a concern. |
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to validate the stability of this compound under your specific experimental conditions.
Protocol 1: Preliminary Solubility Assessment
-
Add 1 mg of this compound to a 2 mL vial.
-
Add the selected solvent in 100 µL increments.
-
Vortex for 30 seconds after each addition.
-
Observe for complete dissolution.
-
Continue adding solvent up to 1 mL to estimate the solubility range.
Protocol 2: Short-Term Stability Study by HPLC
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent of interest.
-
Immediately inject a sample into an HPLC system to obtain an initial purity profile (t=0).
-
Store the solution under your experimental conditions (e.g., room temperature, 37 °C, protected from light).
-
Inject samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation.
Visualizing Experimental Workflows
Workflow for Assessing Compound Stability
The following diagram illustrates a systematic approach to evaluating the stability of this compound in a new solvent system.
References
Troubleshooting low yield in Suzuki coupling of bromoquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in their coupling reactions. The unique electronic properties of the quinoline ring system present specific challenges, including catalyst inhibition and competing side reactions. This resource provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section is structured in a question-and-answer format to directly address common problems observed during the Suzuki coupling of bromoquinolines.
Question 1: My Suzuki coupling reaction with a bromoquinoline is showing low conversion or stalling completely. What are the primary causes and how can I resolve this?
Answer:
Low or no conversion in the Suzuki coupling of bromoquinolines is a frequent issue, often stemming from the inherent properties of the quinoline substrate and suboptimal reaction conditions. The primary culprits are typically related to the catalyst, the reaction conditions, or the integrity of your reagents.
Underlying Causes and Mechanistic Insights:
-
Catalyst Inhibition (Poisoning): The nitrogen atom in the quinoline ring can act as a ligand, coordinating to the palladium center.[1] This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst and preventing it from participating in the desired cross-coupling pathway. This is a particularly significant issue with N-heterocyclic substrates.[1]
-
Inefficient Oxidative Addition: The oxidative addition of the bromoquinoline to the Pd(0) catalyst is a critical first step in the catalytic cycle.[2][3][4] The electronic nature of the quinoline ring and the position of the bromine atom can influence the rate of this step. Halogens at the C2 and C4 positions of quinoline are generally more reactive due to the electron-withdrawing effect of the nitrogen atom, making oxidative addition more favorable compared to other positions.[5]
-
Decomposition of Reagents: Boronic acids are susceptible to decomposition, particularly protodeboronation (hydrolysis back to the arene).[6] This can be exacerbated by harsh reaction conditions (high temperatures, strong bases). Similarly, palladium catalysts, especially Pd(0) sources, can be sensitive to air and may degrade if not handled under an inert atmosphere.[6]
Systematic Troubleshooting Protocol:
-
Re-evaluate Your Catalyst and Ligand System:
-
Switch to a More Robust Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using pre-formed, air-stable Pd(0) pre-catalysts like those developed by Buchwald or PEPPSI systems.[6] These are designed for challenging substrates and can be more efficient at generating the active catalyst.
-
Employ Electron-Rich, Bulky Ligands: Ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[7] For electron-rich heteroaromatic halides like bromoquinolines, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can promote the oxidative addition and reductive elimination steps.[1][8]
-
-
Optimize Reaction Parameters:
-
Base Selection: The base is not just a simple activator for the boronic acid; it plays multiple roles in the catalytic cycle.[7][9][10] For sensitive substrates, a weaker base like K₂CO₃ or K₃PO₄ might be preferable to stronger bases like NaOH or NaOMe to minimize side reactions.[11] The choice of base can also influence the rate of transmetalation.[12]
-
Solvent System: A biphasic solvent system (e.g., Toluene/water, Dioxane/water, or 2-MeTHF/water) is often effective.[13] The aqueous phase is crucial for activating the boronic acid with the base, while the organic phase solubilizes the substrates and catalyst. Ensure your organic solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[6]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. If you suspect catalyst instability, try running the reaction at a lower temperature for a longer period.
-
-
Verify Reagent Quality and Handling:
-
Boronic Acid Integrity: Use fresh, high-purity boronic acid or consider converting it to a more stable derivative like a pinacol ester or a trifluoroborate salt.[2] These are generally more resistant to protodeboronation.[14]
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[15] This is critical for preventing the oxidation of the Pd(0) catalyst and phosphine ligands.
-
Question 2: I am observing a significant amount of the debrominated quinoline as a byproduct. How can I suppress this dehalogenation side reaction?
Answer:
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common and frustrating side reaction in Suzuki couplings, particularly with heteroaromatic halides.[1][2] This side reaction consumes your starting material and complicates purification.
Mechanistic Pathway of Dehalogenation:
The primary pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1][2] This can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or residual water. The Pd-H species can then undergo reductive elimination with the quinoline moiety on the palladium center to produce the dehalogenated quinoline.[2]
Strategies to Minimize Dehalogenation:
-
Choice of Base and Solvent:
-
Avoid Strong, Protic Bases: Strong bases in protic solvents can be a source of hydrides. Consider using weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Selection: If using an alcohol-based solvent, consider switching to an aprotic solvent system like dioxane/water or toluene/water to reduce the source of hydrides.
-
-
Ligand Modification:
-
The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation. Experiment with different electron-rich, bulky phosphine ligands. In some cases, a less electron-rich ligand might disfavor the formation or reactivity of the Pd-H species.
-
-
Protecting Groups:
-
Reaction Conditions:
-
Lower Reaction Temperature: Dehalogenation can sometimes be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature may help to minimize this side reaction.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that may favor dehalogenation.
-
Question 3: My reaction is sluggish and requires high catalyst loading and elevated temperatures. Are there ways to improve the reaction efficiency?
Answer:
Sluggish reactions often point to a slow step in the catalytic cycle, which for bromoquinolines is frequently the oxidative addition. The reactivity of haloarenes in Suzuki coupling generally follows the order I > Br > Cl.[17] While bromoquinolines are viable substrates, they can be less reactive than their iodo- counterparts.[17]
Strategies for Enhancing Reaction Efficiency:
-
Catalyst and Ligand Optimization: This is often the most impactful area for improvement.
-
High-Turnover Catalysts: Modern catalyst systems, particularly those employing Buchwald-type biarylphosphine ligands, are designed for high turnover numbers and can be effective for challenging substrates.[18][19]
-
Ligand Screening: A small screen of different ligands can be highly beneficial. Consider ligands with varying steric bulk and electronic properties.
-
-
Boronic Acid Derivatives:
-
Trifluoroborates: Potassium aryltrifluoroborates (ArBF₃K) can be more reactive than the corresponding boronic acids in some cases and are also highly stable.
-
Boronic Esters: Pinacol esters are a common choice for improving the stability and handling of boronic acids.[2]
-
-
Additives:
-
In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, particularly in biphasic systems.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium source to use for Suzuki coupling of bromoquinolines?
A1: While traditional sources like Pd(OAc)₂ and Pd(PPh₃)₄ can work, they often require higher catalyst loadings and can be less efficient for challenging substrates like bromoquinolines. Modern pre-catalysts, such as those based on Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos Pd G3 or G4 precatalysts) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI catalysts), are often more effective.[6] They are typically more stable and provide a more reliable generation of the active Pd(0) species.
Q2: How do I choose the right base for my reaction?
A2: The base plays a critical role in activating the boronic acid for transmetalation.[10][12] The choice depends on the stability of your substrates and the desired reactivity.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are good general-purpose bases, offering a balance of reactivity and mildness.
-
Phosphates (K₃PO₄): Often used for more challenging couplings and can be particularly effective in anhydrous conditions with a small amount of water.[8]
-
Hydroxides (NaOH, Ba(OH)₂): Stronger bases that can be effective but may promote side reactions with sensitive substrates.[9]
Q3: Is it necessary to use an aqueous solvent system?
A3: For most Suzuki couplings using boronic acids, an aqueous component is necessary. The base reacts with the boronic acid in the aqueous phase to form a boronate salt, which is the active species in the transmetalation step.[9][12] Anhydrous conditions can be used with certain boronic acid derivatives like trifluoroborates or MIDA boronates, which release the boronic acid slowly in the presence of a base.[14]
Q4: How can I effectively degas my reaction mixture?
A4: Removing dissolved oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[6] Common methods include:
-
Freeze-Pump-Thaw: This is one of the most effective methods. The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes can effectively displace dissolved oxygen.[15]
Q5: What is the typical catalyst loading for these reactions?
A5: Catalyst loading can range from 0.1 mol% to 5 mol%. For initial explorations and challenging substrates, a loading of 1-2 mol% is a reasonable starting point. The goal of optimization is often to reduce the catalyst loading as much as possible for cost and environmental reasons, as well as to simplify purification.[21]
Visualized Workflows and Mechanisms
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromoquinoline
This is a generalized procedure and should be optimized for specific substrates.[22]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[22]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[22]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. wwjmrd.com [wwjmrd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 22. benchchem.com [benchchem.com]
Preventing ester hydrolysis during quinoline carboxylic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ester Hydrolysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the intricate challenges faced during the synthesis of complex heterocyclic compounds like quinoline carboxylic acids. A recurrent and often frustrating issue is the unintended hydrolysis of ester functionalities, which can significantly impact yield and purity. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to mitigate this problem effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding ester hydrolysis during quinoline carboxylic acid synthesis.
Q1: What is ester hydrolysis and why is it a problem in quinoline synthesis?
A1: Ester hydrolysis is a chemical reaction where an ester bond is cleaved by reaction with water to form a carboxylic acid and an alcohol.[1][2] This reaction is catalyzed by the presence of acids or bases.[3] In the context of quinoline synthesis, many common routes, such as the Gould-Jacobs reaction, involve ester intermediates.[4] Unwanted hydrolysis of this ester group before the final intended saponification step leads to the formation of the corresponding carboxylic acid prematurely. This can complicate purification, reduce the yield of the desired ester intermediate, and potentially lead to undesired side reactions like decarboxylation.[5]
Q2: Under what pH conditions is an ester most susceptible to hydrolysis?
A2: Esters are susceptible to hydrolysis under both acidic and basic conditions.[1] The rate of hydrolysis is significantly accelerated in the presence of H⁺ (acid catalysis) or OH⁻ (base catalysis).[3] Base-catalyzed hydrolysis, also known as saponification, is generally an irreversible process because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack.[6][7] Acid-catalyzed hydrolysis is a reversible equilibrium process.[1][6] The rate of hydrolysis is typically slowest at a neutral or slightly acidic pH, often between pH 4 and 6.[3]
Q3: How does temperature influence the rate of ester hydrolysis?
A3: As with most chemical reactions, the rate of ester hydrolysis increases with temperature.[3] Therefore, to minimize unwanted hydrolysis, it is often advantageous to conduct reactions at lower temperatures, provided the primary reaction can still proceed efficiently. For highly sensitive substrates, running the reaction at 0°C or 4°C can significantly suppress the hydrolysis side reaction.[3]
Q4: My synthesis involves a high-temperature cyclization step. How can I protect the ester group?
A4: High temperatures significantly accelerate hydrolysis. If a high-temperature step is unavoidable, consider using a more sterically hindered ester, such as a tert-butyl ester, which is more resistant to hydrolysis.[8] Alternatively, a protecting group strategy may be necessary. A protecting group is a chemical moiety temporarily attached to a functional group to render it inert to specific reaction conditions.[9][10] After the high-temperature step, the protecting group can be removed to reveal the carboxylic acid.
Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis
This section provides a systematic approach to identifying the root cause of ester hydrolysis in your synthesis and offers targeted solutions.
Issue 1: Significant Hydrolysis Observed During Workup
-
Probable Cause: The aqueous workup conditions are too acidic or basic, or prolonged contact with the aqueous phase is allowing for hydrolysis.
-
Solution:
-
Neutralize Carefully: During aqueous workup, carefully adjust the pH to be as close to neutral as possible before extraction.
-
Minimize Contact Time: Perform extractions quickly and efficiently to reduce the time the ester is in contact with the aqueous phase.
-
Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove bulk water and can reduce the extent of hydrolysis.
-
Issue 2: Hydrolysis Occurring During a Base-Mediated Reaction (e.g., Claisen Condensation)
-
Probable Cause: The base used in the reaction (e.g., sodium ethoxide) is also a potent catalyst for saponification. The presence of any water in the reaction mixture will exacerbate this issue.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled in a desiccator.[3] Use anhydrous solvents and handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Choice of Base and Solvent: Consider using a non-nucleophilic base if the reaction chemistry allows. If an alkoxide base is necessary, ensure it is freshly prepared or titrated. The solvent choice is also critical; for instance, in Claisen condensations involving diethyl oxalate, THF is a common solvent.[11]
-
Temperature Control: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Issue 3: Hydrolysis During an Acid-Catalyzed Cyclization (e.g., Gould-Jacobs Reaction)
-
Probable Cause: The acidic catalyst required for the cyclization step is also catalyzing the hydrolysis of the ester intermediate.
-
Solution:
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst necessary to promote the desired cyclization.
-
Alternative Catalysts: Explore the use of Lewis acids instead of Brønsted acids, as they may be less prone to promoting hydrolysis.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
In-Depth Technical Protocols and Strategies
Here we provide detailed methodologies and the scientific rationale behind them to proactively prevent ester hydrolysis.
Strategy 1: Rigorous Control of Reaction Conditions
The most fundamental approach to preventing unwanted hydrolysis is the stringent control of reaction parameters.
Protocol for Maintaining Anhydrous Conditions:
-
Glassware Preparation: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours. Allow to cool in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate).
-
Solvent and Reagent Handling: Use commercially available anhydrous solvents. Add solvents and liquid reagents via syringe through a rubber septum.[3] Add solid reagents under a positive pressure of an inert gas like nitrogen or argon.
-
Reaction Setup: Maintain a positive inert gas pressure throughout the reaction. For reactions requiring a condenser open to the atmosphere, use a drying tube filled with a desiccant.
Rationale: Water is a key reactant in ester hydrolysis.[2] By rigorously excluding it from the reaction mixture, the rate of this unwanted side reaction can be dramatically reduced.
Strategy 2: Selection of a More Robust Ester Group
The structure of the ester itself can influence its susceptibility to hydrolysis.
| Ester Type | Relative Stability to Hydrolysis | Cleavage Conditions | Rationale for Use |
| Methyl/Ethyl Ester | Low | Acid or Base[8] | Commonly used, but susceptible to hydrolysis. |
| tert-Butyl Ester | High | Acid, Base, and some reductants[8] | The bulky tert-butyl group provides steric hindrance, making nucleophilic attack by water or hydroxide more difficult.[12] |
| Benzyl Ester | Moderate | Hydrogenolysis[8] | Offers an orthogonal deprotection strategy, avoiding acidic or basic conditions. |
| Silyl Esters | Low | Acid, Base, and organometallic reagents[8] | Generally labile and not suitable for robust protection. |
Recommendation: For multi-step syntheses involving harsh conditions, consider replacing a standard ethyl or methyl ester with a tert-butyl ester to enhance stability.
Strategy 3: The Use of Protecting Groups
In cases where the carboxylic acid functionality must be masked through several synthetic steps, a formal protecting group strategy is the most reliable approach.
Example Protocol: Protection of a Carboxylic Acid as a Benzyl Ester
-
Protection Step: To a solution of the quinoline carboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., cesium carbonate) and benzyl bromide.[5] Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Perform a standard aqueous workup and purify the resulting benzyl ester by chromatography or recrystallization.
-
Deprotection Step: The benzyl ester can be cleaved under neutral conditions via hydrogenolysis. Dissolve the protected compound in a solvent like ethanol or ethyl acetate, add a palladium catalyst (e.g., 10% Pd/C), and subject the mixture to a hydrogen atmosphere.
-
Final Workup: Filter off the catalyst and evaporate the solvent to yield the deprotected quinoline carboxylic acid.
Rationale: This strategy provides an "orthogonal" handle for deprotection.[9] Hydrogenolysis is a mild method that avoids the strongly acidic or basic conditions that could compromise other functional groups in the molecule.
Visualizing the Chemistry
Diagram 1: The Competing Pathways in Quinoline Ester Synthesis
This diagram illustrates the desired reaction pathway versus the undesired hydrolysis side reaction.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. media.neliti.com [media.neliti.com]
- 11. celonpharma.com [celonpharma.com]
- 12. m.youtube.com [m.youtube.com]
Identifying impurities in 4-Bromoquinoline-8-carboxylic acid synthesis
Technical Support Center: 4-Bromoquinoline-8-carboxylic acid
This guide provides in-depth troubleshooting and analytical strategies for researchers, scientists, and drug development professionals involved in the synthesis of this compound. Our focus is on the practical identification and resolution of common impurities that may arise during synthesis, ensuring the integrity and quality of the final compound.
Frequently Asked Questions (FAQs)
Q1: My final product shows a broad melting point range and smeared peaks in the ¹H NMR spectrum. What is the most probable cause?
A: This is a classic sign of multiple impurities. The most common culprits are residual starting materials, such as unreacted 4-bromo-8-methylquinoline, and a mixture of positional isomers formed during the bromination step. We recommend starting with an HPLC analysis to resolve the number of components before proceeding to more specific identification methods.
Q2: My LC-MS analysis shows a significant peak with a mass corresponding to a dibrominated product. How can I prevent its formation?
A: The presence of a dibrominated species indicates an over-reaction during the halogenation step. This typically occurs when an excess of the brominating agent (e.g., N-Bromosuccinimide or Br₂) is used or if the reaction temperature is too high. To resolve this, carefully control the stoichiometry of your brominating agent (use 1.0 to 1.05 equivalents) and maintain the recommended reaction temperature.
Q3: HPLC analysis indicates an impurity peak that elutes very close to the main product peak. How can I identify it?
A: A closely eluting peak often suggests the presence of a positional isomer, such as 5-bromoquinoline-8-carboxylic acid or 7-bromoquinoline-8-carboxylic acid. Due to their similar polarity, they are challenging to separate. Definitive identification requires advanced spectroscopic analysis, particularly 2D NMR (like NOESY or HMBC), to confirm the connectivity and spatial relationships of the protons and carbons on the quinoline ring.
Q4: The oxidation of 4-bromo-8-methylquinoline to the carboxylic acid is sluggish and incomplete. What can I do?
A: Incomplete oxidation is a common issue. The root cause can be insufficient oxidant, non-optimal temperature, or inadequate reaction time. Consider increasing the equivalents of your oxidizing agent (e.g., KMnO₄ or K₂Cr₂O₇), extending the reaction time, or moderately increasing the temperature while carefully monitoring the reaction progress by TLC or HPLC to avoid degradation.
Troubleshooting Guide: Impurity Identification & Mitigation
The synthesis of this compound is typically a multi-step process, often involving the formation of a quinoline core, followed by bromination and oxidation. Each step presents a unique set of challenges and potential impurities.
Logical Workflow for Impurity Analysis
The following diagram illustrates a systematic approach to identifying an unknown impurity in your sample.
Caption: Workflow for impurity identification.
Class 1: Process-Related Impurities (Starting Materials & Intermediates)
These impurities are unreacted materials from previous steps.
-
Impurity Profile:
-
Root Cause & Mechanism:
-
Incomplete Oxidation: Insufficient oxidizing agent, low temperature, or short reaction time can leave unreacted 4-bromo-8-methylquinoline.
-
Incomplete Bromination: Poor regioselectivity or insufficient brominating agent can leave 8-methylquinoline in the reaction mixture.
-
-
Identification Protocol:
-
HPLC: Compare the retention time of the impurity peak with an authentic standard of the suspected starting material.
-
LC-MS: The molecular ion peak will directly correspond to the mass of the suspected unreacted material. For example, 4-bromo-8-methylquinoline will show a characteristic isotopic cluster for one bromine atom at m/z 222.08 and 224.08.[1]
-
¹H NMR: Spike the sample with a small amount of the suspected starting material. An increase in the intensity of the impurity signals confirms its identity. The methyl group protons of 4-bromo-8-methylquinoline will be a distinct singlet, which is absent in the final carboxylic acid product.
-
-
Resolution & Prevention:
-
Optimize reaction conditions by carefully monitoring conversion using TLC or HPLC.
-
Implement an appropriate work-up procedure to remove unreacted reagents.
-
Purify the intermediate product before proceeding to the next step. Recrystallization or column chromatography are often effective.
-
Class 2: Side-Product Impurities (Positional Isomers)
Isomers are the most challenging impurities to identify and remove.
-
Impurity Profile:
-
5-Bromoquinoline-8-carboxylic acid
-
7-Bromoquinoline-8-carboxylic acid
-
-
Root Cause & Mechanism: The synthesis of quinolines often involves electrophilic substitution on the quinoline ring. While the 4-position is often targeted, side reactions can occur. Bromination of 8-substituted quinolines can be complex, yielding mixtures of isomers.[5] The directing effects of the existing substituents and the reaction conditions (solvent, temperature, catalyst) determine the regioselectivity. Forcing conditions can lead to substitution at the C5 and C7 positions.
-
Identification Protocol:
-
HPLC: Isomers will likely have very similar retention times. Method optimization (e.g., using a longer column, shallower gradient, or different stationary phase) may be required for baseline separation.
-
LC-MS: Positional isomers will have the same molecular weight and isotopic pattern as the desired product. MS alone cannot differentiate them.
-
NMR Spectroscopy: This is the definitive technique.
-
¹H NMR: The coupling patterns of the aromatic protons will differ. For the desired 4-bromo product, specific proton signals will be absent or shifted compared to the 5-bromo or 7-bromo isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms directly bonded to bromine and in the surrounding ring will be different for each isomer.
-
2D NMR (NOESY/ROESY): These experiments can establish through-space proximity between protons, confirming the substitution pattern. For example, in the desired product, no NOE would be expected between a proton at C5 and a substituent at C4.
-
-
-
Resolution & Prevention:
-
Reaction Control: Use milder brominating agents (e.g., NBS over Br₂) and low temperatures to enhance regioselectivity.
-
Purification: High-performance flash chromatography or preparative HPLC may be necessary for separation. Recrystallization from a carefully chosen solvent system can sometimes selectively crystallize the desired isomer.
-
Synthetic Pathway and Impurity Formation
The diagram below outlines a plausible synthetic route and indicates the stages where different classes of impurities are typically introduced.
Caption: Synthetic pathway and points of impurity formation.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for assessing purity and resolving mixtures.
-
Protocol:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). For better separation of polar carboxylic acids, an aqueous-stable phase (like AQ-C18) can be beneficial.[6]
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp up to a high organic percentage (e.g., 95% B) over 20-30 minutes.
-
Detection: UV detection at 220 nm and 254 nm.
-
Sample Prep: Dissolve the sample in a mixture of water and acetonitrile or methanol to ensure solubility.
-
| Parameter | Typical Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for reverse-phase separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to sharper peaks.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detector | UV at 220 nm | Quinoline systems have strong absorbance at this wavelength. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is crucial for confirming molecular weights and identifying halogenated compounds.
-
Protocol:
-
Use an HPLC method similar to the one above, ensuring the mobile phase is MS-compatible (use formic or acetic acid, not phosphoric acid).[7]
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The quinoline nitrogen is readily protonated.
-
Analysis: Look for the [M+H]⁺ ion. For this compound (C₁₀H₆BrNO₂), the expected monoisotopic mass is 250.96 Da.
-
Isotope Pattern: The key diagnostic feature for brominated compounds is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Your mass spectrum should show two peaks of almost equal intensity separated by 2 Da: the [M+H]⁺ peak and the [M+2+H]⁺ peak.[8][9] This pattern is a definitive indicator of a monobrominated compound. A dibrominated impurity would show an [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ pattern with a ratio of approximately 1:2:1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural elucidation needed to distinguish isomers.[10]
-
Protocol:
-
Sample Prep: Dissolve 5-10 mg of the sample in a deuterated solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is observable.
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region (7.0-9.0 ppm) will be complex. Pay close attention to the number of signals, their splitting patterns (coupling constants), and their integration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect 10 distinct signals for the 10 carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted.
-
2D NMR: If isomers are suspected, run COSY (to see H-H correlations) and NOESY/ROESY (to see through-space H-H correlations) experiments to unambiguously assign the proton positions and confirm the substitution pattern.
-
| Spectra | Expected Data for this compound |
| MS (ESI+) | m/z 251.0, 253.0 (approx. 1:1 ratio) |
| ¹H NMR | Signals in the aromatic region (approx. 7.5-9.0 ppm). The carboxylic acid proton will be a broad singlet >10 ppm (in DMSO-d₆). |
| ¹³C NMR | 10 signals, including one for the carbonyl carbon (~165-170 ppm) and the C4 carbon attached to bromine. |
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 7. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Haloquinoline-8-Carboxylic Acids: Benchmarking 4-Bromo Derivatives
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of synthetic and natural compounds with a wide array of pharmacological activities.[1] Among these, quinoline-8-carboxylic acid and its derivatives have garnered significant attention for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The introduction of a halogen atom at the 4-position of the quinoline ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity.
This technical guide provides a comparative analysis of the biological activities of 4-bromoquinoline-8-carboxylic acid against other 4-haloquinoline-8-carboxylic acids, including their fluoro, chloro, and iodo counterparts. By synthesizing available data and providing detailed experimental methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area of medicinal chemistry.
Comparative Biological Activity: A Multifaceted Analysis
The biological potential of 4-haloquinoline-8-carboxylic acids spans several therapeutic areas. Here, we delve into a comparative analysis of their antimicrobial, anticancer, and anti-inflammatory activities, drawing upon available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, this analysis synthesizes data from various sources to provide a broad overview.
Antimicrobial Activity
Quinolone carboxylic acids have long been recognized for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] The nature of the halogen substituent at the 4-position can impact the compound's ability to penetrate bacterial cell walls and interact with these targets.
Structure-Activity Relationship (SAR) Insights: Generally, in the broader class of quinolones, a fluorine atom at position 6 is known to be crucial for broad-spectrum antibacterial activity.[3] While specific SAR studies for the 4-halo position on the 8-carboxylic acid scaffold are not abundant, some general principles can be inferred. The electronegativity and size of the halogen can influence binding affinity and cell permeability. For instance, some studies on 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid suggest that 8-bromo analogs exhibit higher MIC values against E. coli compared to their 8-chloro counterparts, potentially due to enhanced membrane penetration.[4]
Comparative Minimum Inhibitory Concentration (MIC) Data:
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-Bromo-quinoline-8-carboxylic acid Analog | Staphylococcus aureus | - | Data not available in searched literature |
| Escherichia coli | - | Data not available in searched literature | |
| 4-Chloro-quinoline-8-carboxylic acid Analog | Staphylococcus aureus | - | Data not available in searched literature |
| Escherichia coli | - | Data not available in searched literature | |
| 4-Fluoro-quinoline-8-carboxylic acid Analog | Staphylococcus aureus | - | Data not available in searched literature |
| Escherichia coli | - | Data not available in searched literature | |
| 4-Iodo-quinoline-8-carboxylic acid Analog | Staphylococcus aureus | - | Data not available in searched literature |
| Escherichia coli | - | Data not available in searched literature |
Note: Specific MIC data for 4-haloquinoline-8-carboxylic acids was not available in the searched literature. The table is presented as a template for future experimental data.
Anticancer Activity
The anticancer potential of quinoline derivatives is a burgeoning field of research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and enzymes involved in nucleotide biosynthesis.[5] The halogen at the 4-position can play a significant role in the molecule's interaction with these biological targets.
Structure-Activity Relationship (SAR) Insights: Studies on various quinoline scaffolds have shown that halogen substitution can significantly impact anticancer activity. For example, in a series of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives, the presence of both bromine and fluorine was found to be crucial for potent inhibitory activity against Aurora A kinase.[6] In other quinoline series, chloro-substituted analogs have demonstrated significant cytotoxicity against various cancer cell lines.[1] The lipophilicity conferred by the halogen can enhance cell membrane permeability, leading to increased intracellular concentrations.
Comparative Cytotoxicity Data (IC₅₀ values in µM):
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| 4-Bromo-quinoline-8-carboxylic acid Analog | Data not available | Data not available | [7] |
| 4-Chloro-quinoline-8-carboxylic acid Analog | Data not available | Data not available | [8] |
| 4-Fluoro-quinoline-8-carboxylic acid Analog | Data not available | Data not available | [9] |
| 4-Iodo-quinoline-8-carboxylic acid Analog | Data not available | Data not available | Data not available in searched literature |
Note: Specific IC₅₀ data for the direct comparison of these four 4-haloquinoline-8-carboxylic acids was not available in the searched literature. The table highlights the need for direct comparative studies. General anticancer activities of various halo-substituted quinolines have been reported.[1][8][9]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a range of diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents, often by modulating inflammatory pathways such as the NF-κB signaling cascade.[10] The nature of the halogen substituent can influence the compound's ability to interact with key inflammatory mediators.
Structure-Activity Relationship (SAR) Insights: The anti-inflammatory activity of quinoline carboxylic acids has been linked to their ability to inhibit enzymes like cyclooxygenases (COX).[11] The electronic properties of the halogen substituent can affect the acidity of the carboxylic acid group, which may be crucial for binding to the active sites of these enzymes. For instance, a study on substituted quinoline carboxylic acids demonstrated significant anti-inflammatory effects, suggesting that the quinoline core is a viable scaffold for designing new anti-inflammatory drugs.[10]
Comparative Anti-inflammatory Activity Data (Inhibition of Nitric Oxide Production):
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-Bromo-quinoline-8-carboxylic acid Analog | RAW 264.7 | Data not available | Data not available in searched literature |
| 4-Chloro-quinoline-8-carboxylic acid Analog | RAW 264.7 | Data not available | Data not available in searched literature |
| 4-Fluoro-quinoline-8-carboxylic acid Analog | RAW 264.7 | Data not available | Data not available in searched literature |
| 4-Iodo-quinoline-8-carboxylic acid Analog | RAW 264.7 | Data not available | Data not available in searched literature |
Note: Direct comparative data on the inhibition of nitric oxide production for these specific compounds was not found in the searched literature. However, various quinoline derivatives have shown potent inhibition of NO production in LPS-stimulated macrophages.[12][13]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of 4-haloquinoline-8-carboxylic acids.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
Principle: This assay involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO in the culture supernatant is quantified using the Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound.
-
Include a control group (cells with LPS but no compound) and a blank group (cells with neither LPS nor compound).
-
Incubate the plate for 24 hours.
-
-
Griess Reaction:
-
Collect the cell culture supernatant from each well.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the colored product at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production by the test compound.
-
Caption: Workflow for the nitric oxide production inhibition assay.
Mechanisms of Action: A Glimpse into Cellular Pathways
The diverse biological activities of 4-haloquinoline-8-carboxylic acids stem from their ability to interact with various cellular targets and modulate key signaling pathways.
Antimicrobial Mechanism: Inhibition of Bacterial Topoisomerases
The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds trap the enzymes in a state where they have cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The carboxylic acid at the 8-position, in conjunction with the quinoline core, is likely involved in chelating magnesium ions in the active site, which is a critical interaction for inhibitory activity.
Caption: Proposed antimicrobial mechanism of action.
Anticancer Mechanism: Potential Pathways
The anticancer effects of quinoline derivatives are more varied. One potential mechanism is the inhibition of topoisomerases, similar to their antibacterial action, but targeting human topoisomerases. Additionally, many quinoline carboxylic acids are known to inhibit protein kinases that are often dysregulated in cancer. For instance, the inhibition of receptor tyrosine kinases like EGFR and VEGFR can disrupt signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The NF-κB signaling pathway, a key regulator of inflammation and cell survival, is another potential target.[10]
Caption: Potential anticancer mechanisms of action.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound and its halo-substituted analogs. While direct comparative data is sparse, the existing literature on quinoline derivatives suggests that the nature of the halogen at the 4-position can significantly influence antimicrobial, anticancer, and anti-inflammatory properties. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and elucidate the structure-activity relationships within this specific chemical series.
Future research should focus on the systematic synthesis and side-by-side biological evaluation of 4-fluoro, 4-chloro, 4-bromo, and 4-iodo-quinoline-8-carboxylic acids. Such studies will be invaluable in understanding the precise impact of halogen substitution on potency and selectivity, ultimately guiding the rational design of novel therapeutic agents based on the quinoline-8-carboxylic acid scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 5. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. Investigating the Antiproliferative Activity of Novel 4‐Chloro‐8‐Nitro‐1,2‐Dihydro‐3‐Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines | CoLab [colab.ws]
- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Bromoquinoline-8-carboxylic Acid Analogs in Kinase Inhibition
In the landscape of modern drug discovery, the quinoline core stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been cultivated. Within this esteemed family, the 4-bromoquinoline-8-carboxylic acid framework has recently emerged as a particularly compelling starting point for the development of potent kinase inhibitors. A 2023 study highlighted that this brominated quinoline carboxylic acid scaffold demonstrates significant inhibitory activity against various kinases implicated in cancer progression, underscoring its therapeutic potential.[1] This guide offers a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR), plausible synthetic routes, and the experimental methodologies crucial for their evaluation. By examining this scaffold in the context of other quinoline-based inhibitors, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of its unique potential.
The Quinoline Nucleus: A Versatile Pharmacophore
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide ideal characteristics for interaction with biological targets. Modifications to this core structure have yielded a wide array of drugs with diverse therapeutic applications, from antimalarials like chloroquine to anticancer agents. The specific placement of substituents on the quinoline ring dramatically influences the molecule's biological activity, a principle that is vividly illustrated when comparing different classes of quinoline-based inhibitors.
The this compound Scaffold: A Focus on Kinase Inhibition
The this compound scaffold possesses two key features that are critical to its function as a kinase inhibitor: the bromine atom at the 4-position and the carboxylic acid group at the 8-position.
-
The 4-Bromo Substituent: The bromine atom serves as a crucial handle for synthetic elaboration. Its presence allows for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and amino groups. This synthetic versatility is paramount for exploring the chemical space around the quinoline core to optimize target binding and selectivity. From a pharmacodynamic perspective, the bulky and hydrophobic nature of substituents introduced at this position can be pivotal for engaging with hydrophobic pockets within the kinase active site.
-
The 8-Carboxylic Acid Group: The carboxylic acid at the 8-position is a key pharmacophoric element. It can act as a hydrogen bond donor and acceptor, forming critical interactions with key amino acid residues in the hinge region or other polar areas of the kinase active site. This is a recurring theme in kinase inhibition, where an acidic moiety often anchors the inhibitor to the target protein. For instance, in the case of dihydroorotate dehydrogenase (DHODH) inhibitors based on a 4-quinoline carboxylic acid scaffold, the carboxylate group is known to form a salt bridge with a conserved arginine residue, an interaction essential for potent inhibition.[2]
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
While specific, publicly available SAR data for a broad series of this compound analogs is emerging, we can extrapolate key principles from related quinoline scaffolds and initial findings.
The Importance of the 4-Position Substituent
The nature of the group replacing the bromine at the 4-position is a primary determinant of potency and selectivity. By introducing various moieties, researchers can probe the topology of the ATP-binding pocket of the target kinase.
| Analog Class | Modification at C4 | Anticipated Impact on Activity | Rationale |
| Aryl/Heteroaryl Analogs | Replacement of bromine with various aryl or heteroaryl groups via Suzuki coupling. | Modulation of potency and selectivity. | The introduced aromatic ring can engage in π-π stacking or hydrophobic interactions within the active site. The specific nature of the ring and its substituents will fine-tune these interactions. |
| Amino-Substituted Analogs | Replacement of bromine with primary or secondary amines via Buchwald-Hartwig amination. | Potential for additional hydrogen bonding and improved solubility. | The amino group can form hydrogen bonds with the kinase backbone or solvent, potentially increasing affinity and improving pharmacokinetic properties. |
Modifications to the Quinoline Core
Further modifications to the quinoline ring itself can also significantly impact activity.
| Modification | Anticipated Impact on Activity | Rationale |
| Substitution on the Benzo Ring | Introduction of small electron-donating or -withdrawing groups at positions 5, 6, or 7. | Fine-tuning of electronic properties and steric interactions. |
| Esterification of the 8-Carboxylic Acid | Conversion of the carboxylic acid to a methyl or ethyl ester. | Likely decrease or loss of activity. |
Experimental Protocols: Synthesis and Biological Evaluation
The successful development of this compound analogs hinges on robust synthetic and analytical methodologies.
General Synthetic Scheme
A plausible synthetic route to this compound analogs is outlined below. This approach leverages a Pfitzinger-type reaction for the quinoline core formation, followed by functionalization at the 4-position.
Caption: Plausible synthetic workflow for this compound analogs.
Step-by-Step Protocol for Suzuki Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired 4-aryl/heteroaryl-quinoline-8-carboxylic acid analog.
Kinase Inhibition Assay
A common method to assess the inhibitory activity of the synthesized analogs is a biochemical kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol for Kinase Inhibition Assay:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare solutions of the target kinase, a suitable peptide substrate, and ATP in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add a small volume of the test compound dilutions.
-
Enzyme Addition: Add the kinase enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) or fluorescence polarization.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising and synthetically tractable starting point for the development of novel kinase inhibitors. The strategic placement of a modifiable bromine atom and a key anchoring carboxylic acid group provides a solid foundation for generating diverse chemical libraries with the potential for high potency and selectivity. Future research in this area should focus on:
-
Systematic SAR Studies: A comprehensive exploration of a wide range of substituents at the 4-position is necessary to build a detailed SAR map for various kinase targets.
-
Kinome-wide Profiling: Promising analogs should be screened against a broad panel of kinases to assess their selectivity profile and identify potential off-target effects early in the drug discovery process.
-
Structural Biology: Obtaining co-crystal structures of potent analogs bound to their target kinases will provide invaluable insights into the binding mode and guide further rational drug design.
-
In Vivo Evaluation: Analogs with favorable in vitro profiles should be advanced to cellular and in vivo models to assess their efficacy, pharmacokinetics, and safety.
By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the this compound scaffold holds the potential to yield the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of 4-Bromoquinoline-8-carboxylic Acid and Its Peers
This guide provides an in-depth comparison of the 4-bromoquinoline-8-carboxylic acid scaffold against other prominent kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indole. Designed for researchers, scientists, and drug development professionals, this document offers objective analysis, supporting experimental frameworks, and field-proven insights to guide scaffold selection in kinase-targeted drug discovery.
Introduction: The Central Role of the Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment. At the heart of every inhibitor is its chemical scaffold—the core molecular framework from which its activity, selectivity, and pharmacological properties are derived.[2][3]
The choice of scaffold is a pivotal decision in drug design. It dictates how the inhibitor will orient itself within the highly conserved ATP-binding pocket of the kinase, forming key hydrogen bonds with the "hinge" region that anchors the molecule.[1] This guide will dissect the quinoline scaffold, represented by the versatile building block this compound, and compare its potential against established, high-value scaffolds.
The Quinoline Scaffold: A Versatile Foundation
Quinoline, a fused aromatic heterocycle of a benzene and a pyridine ring, is a "privileged" scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it an excellent starting point for designing kinase inhibitors.[4][5][6] Several FDA-approved drugs, including Bosutinib (Abl inhibitor) and Lenvatinib (VEGFR/RET inhibitor), feature the quinoline core, underscoring its clinical and therapeutic relevance.[7]
Focus: this compound
This compound is a functionalized quinoline derivative positioned as a valuable chemical building block for the synthesis of novel kinase inhibitors.[8] While not an extensively characterized inhibitor itself, its structure contains key features that medicinal chemists can exploit:
-
The Quinoline Core: Provides the fundamental framework for ATP-pocket binding.
-
The Carboxylic Acid Group: Can act as a crucial hydrogen bond donor or acceptor, forming salt bridges with key residues like arginine or engaging in interactions with glutamine in the active site, a feature known to be important for potency in some inhibitor classes.[9] The presence of a free carboxylic acid has been shown to be crucial for ATP competitive binding in certain quinazoline-based inhibitors.[10]
-
The Bromo Group: Serves as a versatile chemical handle for further modification via cross-coupling reactions (e.g., Suzuki coupling), allowing for the strategic addition of various moieties to enhance potency, tune selectivity, and improve pharmacokinetic properties.[11][12]
Its potential is underscored by the activity of structurally related compounds. For instance, derivatives of 4-aminoquinoline-3-carboxamide have been developed as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK).[11] This highlights how the quinoline core can be systematically modified to achieve high-potency inhibitors.
Caption: Key components of the this compound scaffold.
Comparative Kinase Inhibitor Scaffolds
To understand the strategic position of the quinoline scaffold, we must compare it to other leading frameworks in kinase drug discovery.
The Quinazoline Scaffold
The quinazoline scaffold, an isomer of quinoline, is one of the most successful frameworks for targeting tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[13][14] FDA-approved drugs like Gefitinib, Erlotinib, and Afatinib are built upon this core.[13]
-
Key Advantage: The nitrogen atoms at positions 1 and 3 are perfectly positioned to form critical hydrogen bonds with the kinase hinge region, leading to high-affinity binding.[13] This scaffold has been extensively optimized for EGFR inhibition in non-small cell lung cancer (NSCLC).[13]
-
Limitation: The success of quinazoline-based inhibitors has also led to the emergence of drug resistance, often through mutations in the target kinase (e.g., T790M in EGFR), necessitating the development of next-generation inhibitors.[14]
The Pyrimidine Scaffold
The pyrimidine ring is another highly privileged scaffold, considered a bioisostere of the purine ring of ATP.[15] This allows it to mimic the natural substrate and effectively compete for the ATP-binding site. Numerous approved drugs, including the groundbreaking inhibitor Imatinib, incorporate a pyrimidine motif.
-
Key Advantage: The pyrimidine core is a versatile hinge-binding motif accommodated by a wide array of human kinases.[16][17] This makes it an excellent starting point for developing inhibitors against both well-studied and understudied kinases.[16][17]
-
Limitation: Because the pyrimidine hinge-binding motif is so well-tolerated across the kinome, achieving high selectivity can be a significant challenge, potentially leading to off-target effects.[16][17]
The Indole Scaffold
The indole scaffold is a versatile heterocyclic compound found in many natural products and synthetic drugs.[18] It serves as the core for numerous kinase inhibitors, including Sunitinib and Cediranib, targeting a broad range of kinases like VEGFR, PDGFR, and CDKs.[18][19]
-
Key Advantage: The indole core is a flexible and adaptable scaffold. Its derivatives have been shown to effectively target multiple kinases, making it suitable for developing multi-targeted inhibitors or highly selective inhibitors depending on the substitution pattern.[18][20]
-
Limitation: The synthesis of complex, substituted indoles can sometimes be more challenging than for other heterocyclic systems. Like pyrimidines, achieving high selectivity can require extensive optimization to mitigate off-target activities.
Caption: Core scaffolds and representative kinase inhibitor examples.
Quantitative Scaffold Performance Comparison
The following table summarizes the key attributes of each scaffold, providing a high-level overview for strategic decision-making.
| Feature | Quinoline Scaffold | Quinazoline Scaffold | Pyrimidine Scaffold | Indole Scaffold |
| Core Structure | Fused Benzene & Pyridine | Fused Benzene & Pyrimidine | 6-membered Diazine Ring | Fused Benzene & Pyrrole |
| Common Targets | Abl, VEGFR, RET, BTK[7][11] | EGFR, VEGFR, HER2[13][21] | Abl, Kit, PDGFR, JAKs[1] | VEGFR, PDGFR, CDK, PIM[18][19] |
| Key Advantages | Clinically validated; versatile handles for synthetic modification.[4][7] | High affinity for kinase hinge; extensive SAR data available for EGFR family.[13][22] | Excellent ATP mimic; tolerated by a broad range of kinases.[15][16] | Versatile; suitable for both multi-targeted and selective inhibitor design.[20][23] |
| Key Limitations | Can present solubility challenges depending on substitution. | Prone to resistance mutations in well-established targets like EGFR.[14] | Broad kinome activity can make achieving high selectivity difficult.[16][17] | Synthetic complexity can be higher; selectivity requires careful optimization. |
| FDA-Approved Examples | Bosutinib, Lenvatinib, Cabozantinib[7] | Gefitinib, Erlotinib, Afatinib[13] | Imatinib, Pacritinib[2][3] | Sunitinib, Nintedanib, Cediranib[18][19] |
Experimental Protocols for Scaffold Evaluation
Validating a novel kinase inhibitor requires a multi-step experimental approach, moving from biochemical potency to cellular activity. Here, we outline two fundamental, self-validating protocols.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This experiment determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (the IC50 value), providing a direct measure of biochemical potency. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.
Causality Behind Experimental Choices:
-
Why use a purified system? To isolate the interaction between the inhibitor and the target kinase, eliminating confounding variables from a complex cellular environment.
-
Why measure ADP? ADP production is a direct and universal product of the kinase phosphotransferase reaction, making it a reliable readout of enzyme activity.
-
Why a dose-response curve? A single concentration provides limited information. A full curve is essential to accurately calculate the IC50 and observe the dynamic range of inhibition.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 13. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 16. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 21. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [benthamscience.com]
A Comparative Guide to the Anticancer Efficacy of Bromoquinoline Isomers: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] The introduction of a bromine atom to the quinoline ring significantly modulates its electronic properties and biological efficacy, making bromoquinoline isomers a subject of intense research in the quest for novel oncology therapeutics.[3] This guide provides a comparative analysis of the in vitro and in vivo anticancer efficacy of key bromoquinoline isomers, supported by experimental data and detailed methodologies to inform and guide future research and development.
The Strategic Advantage of Bromination in Quinoline Scaffolds
The position and number of bromine substituents on the quinoline ring, along with other functional groups, play a pivotal role in determining the anticancer potency of these molecules. This structure-activity relationship (SAR) is a critical consideration in the rational design of new drug candidates. Generally, the introduction of electron-withdrawing groups, such as bromine, nitro, and cyano groups, enhances the antiproliferative activity of the quinoline core.[4]
For instance, studies have shown that di-substituted bromoquinolines, such as 5,7-dibromo-8-hydroxyquinoline, are notably more potent than their mono-bromo counterparts.[4] Furthermore, the synergistic effect of combining bromine with other electron-withdrawing groups, like a nitro group at the C-5 position, has been shown to significantly amplify anticancer activity.[1][4] This highlights the nuanced interplay of substituents in dictating the biological effects of these compounds.
In Vitro Efficacy: A Head-to-Head Comparison of Bromoquinoline Isomers
The primary evaluation of novel anticancer compounds relies on robust in vitro assays to determine their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit cell growth by 50%, is a key metric for this assessment.
A comparative analysis of the in vitro anticancer activity of several bromoquinoline isomers reveals significant differences in their potency across a panel of human cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 15.4 | [5] |
| HeLa | 26.4 | [5] | |
| HT29 | 15.0 | [5] | |
| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | [1][5] |
| HeLa | 24.1 | [1][5] | |
| HT29 | 26.2 | [1][5] | |
| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 (µg/mL) | [6] |
| HeLa | 18.7 (µg/mL) | [6] | |
| HT29 | 5.4 (µg/mL) | [6] | |
| 5,7-dicyano-8-hydroxyquinoline | C6, HeLa, HT29 | Potent activity reported | [5] |
Key Insights from In Vitro Data:
-
Substitution Pattern is Crucial: The data clearly demonstrates that the specific arrangement of bromo and other functional groups on the quinoline ring dramatically impacts cytotoxic potency.
-
Multi-Substitution Enhances Activity: The di-bromo and bromo-nitro substituted quinolines generally exhibit potent anticancer activity.
-
Cell Line Specificity: The efficacy of these compounds can vary significantly between different cancer cell lines, suggesting that their mechanisms of action may target pathways that are differentially regulated in various cancer types.
Unraveling the Mechanism of Action: How Bromoquinolines Induce Cancer Cell Death
The anticancer effects of bromoquinoline isomers are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with critical cellular machinery. Two key mechanisms that have been identified are the inhibition of topoisomerase I and the induction of the apoptotic cascade.
Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[1][7] Topoisomerase I, in particular, is a validated target for cancer therapy.[3] Several bromoquinoline derivatives, including 5,7-dibromo-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline, have been shown to inhibit human topoisomerase I.[5] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger cell death.
Caption: Bromoquinoline-mediated inhibition of Topoisomerase I.
Induction of Apoptosis
Many potent bromoquinoline isomers have been demonstrated to induce apoptosis in cancer cells.[5][8] This is often confirmed through techniques such as DNA laddering assays, which detect the characteristic fragmentation of DNA that occurs during apoptosis. The apoptotic pathway can be triggered by various cellular stresses, including the DNA damage caused by topoisomerase I inhibition.
The In Vivo Landscape: A Critical Gap in Comparative Efficacy
While the in vitro data for bromoquinoline isomers is promising, a comprehensive understanding of their therapeutic potential requires rigorous in vivo evaluation in animal models. Currently, there is a notable lack of direct, head-to-head comparative in vivo studies for the specific bromoquinoline isomers that have shown significant promise in in vitro assays. This represents a critical knowledge gap that needs to be addressed to advance these compounds through the drug development pipeline.
General studies on quinoline derivatives have demonstrated their potential to inhibit tumor growth in xenograft models.[9] However, without direct comparative data for isomers like 6,8-dibromo-5-nitroquinoline versus 5,7-dibromo-8-hydroxyquinoline, it is challenging to select the most promising candidates for further development. Future research should prioritize conducting such comparative in vivo studies to assess not only the antitumor efficacy but also the pharmacokinetic and toxicological profiles of these lead compounds.
Experimental Protocols: A Guide for Reproducible Research
To ensure the validity and reproducibility of findings, it is essential to follow standardized and well-documented experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the bromoquinoline isomers in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Caption: A standardized workflow for the MTT assay.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.
General Protocol Outline:
-
Cell Culture and Implantation: Culture the desired human cancer cell line in vitro. Once a sufficient number of cells is reached, inject them subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.
-
Randomization and Treatment: Randomize the mice into different treatment groups: a vehicle control group, groups for each bromoquinoline isomer at different doses, and a positive control group (a standard-of-care chemotherapy agent). Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the different treatment groups to determine the antitumor efficacy.
Conclusion and Future Directions
The available in vitro evidence strongly supports the potential of bromoquinoline isomers as a promising class of anticancer agents. The strategic placement of bromine and other electron-withdrawing groups on the quinoline scaffold significantly enhances their cytotoxic activity, which is often mediated through the inhibition of topoisomerase I and the induction of apoptosis.
However, the advancement of these promising compounds is currently hampered by a lack of direct comparative in vivo efficacy data. Future research must focus on bridging this gap by conducting well-designed animal studies to compare the leading bromoquinoline isomers. Such studies are essential for identifying the most potent and least toxic candidates for further preclinical and clinical development, ultimately paving the way for novel and effective cancer therapies.
References
- 1. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Deconvoluting and Validating the Molecular Targets of 4-Bromoquinoline-8-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to identify and validate the molecular targets of novel bioactive compounds, using 4-bromoquinoline-8-carboxylic acid as a primary case study. While this specific quinoline derivative has been noted for its potential as a scaffold for kinase inhibitors and antimicrobial agents, its precise molecular targets within the cell are not well-established in public literature. This scenario is common in drug discovery, where a compound displays a compelling phenotype in initial screens, but its mechanism of action remains a "black box."
Successfully elucidating a drug's molecular target(s) is a cornerstone of modern therapeutic development. It allows for a deep understanding of the mechanism of action, facilitates structure-activity relationship (SAR) studies for lead optimization, and is critical for predicting both on-target efficacy and off-target toxicities.[1] This guide moves beyond a simple listing of techniques; it presents an integrated, multi-pronged strategy designed to build a robust, evidence-based case for target validation, grounded in the principles of scientific integrity and causality.
Part 1: The Hunt for Candidate Targets: A Comparison of Deconvolution Strategies
The first crucial phase is "target deconvolution"—a systematic search to identify the proteins that physically interact with this compound in a biological system.[2] The choice of methodology at this stage is critical, as it will generate the initial list of candidates for downstream validation. Three primary, cutting-edge approaches are compared below: Chemical Proteomics, Genetic Screening, and Computational Prediction.
Chemical Proteomics: Fishing for Interactors
Chemical proteomics utilizes the small molecule itself as a tool to capture its binding partners from the complex milieu of the cellular proteome.[3] This can be broadly divided into two main philosophies: affinity-based methods that use a modified "bait" version of the compound, and probe-free methods that use the original, unmodified compound.
-
Affinity-Based Proteomics (ABP): This classic approach involves synthesizing a derivative of this compound that incorporates a linker and a reactive group for immobilization on a solid support (e.g., beads). This "bait" is then incubated with cell lysate, and interacting proteins are "pulled down," identified, and quantified by mass spectrometry.[4] While powerful, the primary caveat is that the chemical modification could alter the compound's binding properties or create steric hindrance, potentially leading to false negatives or positives.
-
Thermal Proteome Profiling (TPP): A more recent, probe-free evolution is TPP, which includes the Cellular Thermal Shift Assay (CETSA).[5][6] This technique is based on the principle that when a small molecule binds to its target protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[7] In a TPP experiment, cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will show increased thermal stability (i.e., they remain in solution at higher temperatures) compared to their state in untreated cells. The paramount advantage of TPP is that it uses the original, unmodified compound in a live-cell context, providing high physiological relevance.[5]
Genetic Approaches: Unmasking Functional Relationships
Genetic methods, particularly CRISPR-based screens, offer an orthogonal approach that identifies functional, rather than purely physical, relationships.[8] A genome-wide CRISPR knockout screen can reveal genes whose loss-of-function confers either resistance or hypersensitivity to this compound.
-
CRISPR Screens: In a resistance screen, cells are mutagenized with a genome-scale CRISPR library and then treated with a cytotoxic concentration of the compound. Cells that survive must harbor mutations in genes essential for the compound's activity. The direct target is often among the top hits, as its absence renders the drug ineffective.[8] This method is exceptionally powerful for identifying targets that are functionally essential for the drug's phenotype.
Comparison of Target Identification Methodologies
| Feature | Affinity-Based Proteomics | Thermal Proteome Profiling (TPP) | CRISPR/Cas9 Screening |
| Principle | Immobilized compound pulls down binding proteins from lysate.[4] | Ligand binding alters protein thermal stability in cells.[5] | Gene knockout causes resistance or sensitivity to the compound.[8] |
| Compound State | Chemically modified with a linker/tag. | Unmodified (native compound). | Unmodified (native compound). |
| Biological Context | Cell lysate (in vitro). | Live cells or lysate. | Live cells. |
| Primary Output | List of potential binding partners. | List of proteins with altered thermal stability. | List of genes functionally linked to compound activity. |
| Key Advantage | Directly identifies physical binders. | High physiological relevance; no compound modification needed.[5] | Provides strong functional evidence for target relevance. |
| Key Limitation | Modification may create artifacts; non-specific binding is common. | May not detect targets that don't undergo stabilization; technically demanding. | Indirect method; may identify pathway members, not the direct target. |
Part 2: The Validation Gauntlet: From Candidate to Confirmed Target
Generating a list of candidate targets is only the beginning. Rigorous validation requires a suite of orthogonal experiments to confirm a direct, functionally relevant interaction. A high-confidence target will satisfy three pillars of evidence: direct biochemical binding, target engagement within the cell, and genetic dependency for the compound's activity.
The Target Validation Workflow
The following diagram illustrates a robust, logical workflow for progressing from a list of candidate targets to a fully validated molecular target.
Caption: A logical workflow for target deconvolution and validation.
Biochemical Validation: Proving Direct Interaction
The first step in validation is to demonstrate a direct, physical interaction between this compound and a purified candidate protein. This removes the complexity of the cellular environment to ask a simple question: does it bind?
-
Methods of Choice:
-
Surface Plasmon Resonance (SPR): This technique measures binding events in real-time by detecting changes in refractive index as the compound flows over a sensor chip with the immobilized protein target. It provides kinetic data, including on-rates (ka), off-rates (kd), and the equilibrium dissociation constant (KD).[9]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event. It provides the KD, stoichiometry (n), and enthalpy (ΔH) of the interaction.[9]
-
Enzyme Activity Assays: If the candidate target is an enzyme, a direct biochemical assay can determine if the compound inhibits or activates its function, yielding an IC50 value (the concentration required for 50% inhibition).[10]
-
Cellular Target Engagement: Confirming Interaction in a Live Cell
Demonstrating binding to a purified protein is necessary but not sufficient. The next crucial step is to confirm that the compound engages its target within the complex and crowded environment of a living cell.[7]
-
Method of Choice: Cellular Thermal Shift Assay (CETSA): This is the targeted version of the TPP experiment described earlier. Instead of a proteome-wide analysis, it uses Western blotting to specifically detect the thermal stability of a single candidate protein. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified. A shift in the melting curve to higher temperatures upon drug treatment is strong evidence of intracellular target engagement.[11]
Genetic Validation: Establishing Causality
The final pillar of validation is to prove that the protein target is not just a binder, but is required for the compound's biological effect.
-
Method of Choice: CRISPR/Cas9 Knockout: Using CRISPR, the gene encoding the candidate target protein is specifically knocked out.[1] These knockout cells, along with control cells, are then treated with this compound. If the knockout cells are now resistant to the compound (e.g., they do not undergo cell death or the phenotypic change seen in control cells), it provides powerful evidence that the protein is the functionally relevant target.
Comparative Data for a Hypothetical Target Validation
Let's assume TPP and a CRISPR screen both identified "Kinase X" as the top candidate target for this compound. The following table summarizes the expected validation data.
| Validation Method | Experiment | Metric | Result for "Kinase X" | Interpretation |
| Biochemical | Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | 50 nM | High-affinity direct binding to the purified protein. |
| Biochemical | In Vitro Kinase Assay | Potency (IC50) | 120 nM | The compound directly inhibits the enzyme's function. |
| Cellular | Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | +4.5 °C | The compound binds and stabilizes the target in live cells. |
| Genetic | CRISPR Knockout Sensitivity Assay | Fold-change in EC50 | >100-fold increase | The absence of the target renders cells resistant to the compound. |
Part 3: Key Experimental Protocols
This section provides condensed, step-by-step methodologies for the core validation experiments.
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol outlines the direct measurement of binding affinity between this compound and a purified candidate protein.
-
Preparation:
-
Dialyze the purified target protein extensively against the chosen ITC buffer (e.g., PBS or HEPES).
-
Dissolve this compound in the final dialysis buffer. Ensure complete solubilization and match the buffer pH precisely.
-
Degas both the protein solution and the compound solution immediately before the experiment.
-
-
Instrument Setup:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the compound solution (e.g., 100-200 µM, typically 10-fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms that this compound engages its target inside intact cells.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the compound at a relevant concentration (e.g., 10x EC50) and another set with vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
-
Heating:
-
Harvest, wash, and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both treated and control samples.
-
Plot the percentage of soluble protein versus temperature to generate "melting curves." A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement.
-
Experimental Workflow for CETSA
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the molecular target of a novel compound like this compound is a rigorous, multi-step process that demands a high standard of evidence. A successful campaign does not rely on a single experiment but instead builds an undeniable case by integrating orthogonal approaches. Starting with broad, discovery-phase techniques like Thermal Proteome Profiling and CRISPR screening to generate high-quality candidate lists is essential. Each promising candidate must then be subjected to a gauntlet of validation experiments, proving direct biochemical binding (ITC/SPR), confirming target engagement in the relevant cellular context (CETSA), and demonstrating that the target is genetically required for the compound's ultimate biological effect. This integrated strategy transforms a compound from a mere bioactive molecule into a precision tool with a known mechanism, paving the way for rational drug development and future therapeutic success.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. [PDF] Target deconvolution techniques in modern phenotypic profiling. | Semantic Scholar [semanticscholar.org]
- 3. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Quinoline Carboxylic Acids: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the anti-inflammatory properties of quinoline carboxylic acids, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their action, present comparative efficacy data, and provide detailed, field-proven experimental protocols for their evaluation.
Introduction: The Quinoline Scaffold in Inflammation
Inflammation is a fundamental protective response to infection or tissue injury, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] While corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, their long-term use is often associated with significant side effects.[2] This necessitates the exploration of novel chemical scaffolds for developing safer and more effective anti-inflammatory therapeutics.
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of many pharmacologically active compounds.[1][3] Quinoline-based molecules are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide focuses specifically on quinoline carboxylic acids, a subclass that has shown considerable promise as potent modulators of the inflammatory response. Early examples like cinchophen, introduced in 1908 for gout, demonstrated the therapeutic potential of this class, though its use was later curtailed due to hepatotoxicity, underscoring the need for modern, targeted drug design.[5][6]
Mechanisms of Anti-inflammatory Action
Quinolone carboxylic acids exert their anti-inflammatory effects through the modulation of multiple key pathways. Unlike single-target agents, many of these compounds exhibit a polypharmacological profile, which can be advantageous in treating complex multifactorial diseases like chronic inflammation.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for many quinoline carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[3][4] Structure-activity relationship (SAR) studies have revealed that the carboxylic acid moiety is often crucial for this activity.[3] Some derivatives have been engineered to be highly selective for COX-2, the inducible isoform predominantly expressed at sites of inflammation, which may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
For instance, a series of 4-carboxyl quinoline derivatives were designed as selective COX-2 inhibitors. One compound, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, was identified as a potent and highly selective COX-2 inhibitor (IC₅₀ = 0.043 µM), surpassing the potency and selectivity of the reference drug celecoxib (IC₅₀ = 0.060 µM).[7][8] Molecular modeling suggested its p-MeSO₂ substituent fits into the secondary pocket of the COX-2 active site, while the carboxyl group interacts with Arg120, a key residue at the entrance of the catalytic domain.[7][8]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] Its inhibition is a major goal in anti-inflammatory drug discovery. Several quinoline derivatives have been shown to suppress the NF-κB pathway.[1][9][11]
For example, a novel quinoline molecule, referred to as Q3, was shown to inhibit TNF-induced NF-κB activity in a reporter cell line at concentrations as low as 5 μM.[9][10] Mechanistic studies revealed that this compound moderately interferes with the nuclear translocation of NF-κB and may also inhibit the interaction of NF-κB with its DNA binding sites.[9][10] This dual-level inhibition makes it a particularly interesting candidate for further development.
The diagram below illustrates the canonical NF-κB signaling cascade and highlights the potential points of inhibition by quinoline carboxylic acid derivatives.
Caption: Proposed mechanisms of NF-κB pathway inhibition by quinoline carboxylic acids.
Comparative Efficacy of Quinolone Carboxylic Acids
The anti-inflammatory potency of quinoline carboxylic acids varies significantly based on the specific substitutions on the quinoline core. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview.
Table 1: In Vitro Anti-inflammatory Activity of Representative Quinolines
| Compound/Class | Assay | Cell Line/System | Endpoint | Potency (IC₅₀) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced Inflammation | RAW 264.7 Macrophages | NO Production | Appreciable vs. Indomethacin | [11][12] |
| Quinoline-2-carboxylic acid | LPS-induced Inflammation | RAW 264.7 Macrophages | NO Production | Significant Activity | [11][12] |
| Compound "Q3" | TNF-α-induced NF-κB | HeLa Reporter Cells | Luciferase Activity | ~5 µM | [9][10] |
| Compound "9e" | COX-2 Inhibition | Purified Enzyme | Prostaglandin Synthesis | 0.043 µM | [7][8] |
| Celecoxib (Reference) | COX-2 Inhibition | Purified Enzyme | Prostaglandin Synthesis | 0.060 µM | [7][8] |
| Indomethacin (Reference) | LPS-induced Inflammation | RAW 264.7 Macrophages | NO Production | Standard Control | [11][12] |
Table 2: In Vivo Anti-inflammatory Activity of Representative Quinolines
| Compound/Class | Animal Model | Dosing | Efficacy | Reference |
| CL 306 ,293 | Adjuvant-induced Arthritis (Rat) | 1.5 - 3.0 mg/kg (oral, daily) | Suppressed inflammation and joint destruction | [13] |
| General Quinolines | Carrageenan-induced Paw Edema | Varies | Dose-dependent reduction in edema | [1] |
| Indomethacin (Reference) | Carrageenan-induced Paw Edema (Rat) | ~5-10 mg/kg (i.p. or oral) | Significant inhibition of edema | [1][14] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the quinoline carboxylic acid scaffold has yielded critical insights into the structural requirements for potent anti-inflammatory activity.
-
Position of the Carboxylic Acid: The C-4 position is frequently cited as optimal for the carboxylic acid group, particularly for inhibitors of dihydroorotate dehydrogenase, an anti-cancer target also relevant to inflammation.[15] The carboxylate is crucial for anchoring the molecule within the enzyme's binding pocket, often forming a salt bridge with a key arginine residue.[8][16]
-
Substituents at C-2: This position often accommodates bulky, hydrophobic substituents. For instance, in the context of COX-2 inhibitors, a 2-phenyl ring with a para-methylsulfonyl group was found to be a key pharmacophore.[7][8]
-
Substituents on the Benzo Ring: The "benzo" portion of the quinoline ring is another critical area for modification. Lipophilic substituents at the C-7 and C-8 positions have been shown to be important for enhancing COX-2 inhibitory activity.[8]
Key Experimental Protocols for Evaluation
The following protocols describe robust and widely accepted assays for evaluating the anti-inflammatory properties of quinoline carboxylic acids.
In Vitro: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Causality and Rationale: This assay is a cornerstone for in vitro screening. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4).[17][18] This activation triggers inflammatory signaling, including the NF-κB pathway, leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a key inflammatory mediator. Measuring the inhibition of NO production provides a reliable quantitative measure of a compound's anti-inflammatory potential at the cellular level. A parallel cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply cell death.[1]
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the old media and add fresh media containing various concentrations of the test quinoline carboxylic acid derivatives. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Indomethacin). Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control (vehicle only, no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Causality and Rationale: This is a classic and highly reproducible model of acute inflammation, excellent for in vivo screening of compounds with potential NSAID-like activity.[1][19][20][21] The subcutaneous injection of carrageenan induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins, mediated by COX enzymes.[19] Therefore, inhibition of edema in the late phase is indicative of COX inhibition, a common mechanism for quinoline carboxylic acids.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Groups (various doses of the quinoline derivative, p.o.)
-
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point by subtracting the baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The evidence strongly indicates that quinoline carboxylic acids are a valuable and versatile scaffold for the development of novel anti-inflammatory agents.[1] Their ability to modulate key inflammatory targets, including COX enzymes and the NF-κB signaling cascade, highlights their therapeutic potential.[1][3][4] Quantitative data reveals that rationally designed derivatives can exhibit potency superior to existing drugs like celecoxib.[7][8]
Future research should focus on several key areas:
-
Target Selectivity: Further elucidation of the specific molecular targets of these compounds is needed to design agents with improved safety profiles.
-
Pharmacokinetics: Optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to translate potent in vitro activity into in vivo efficacy.
-
Chronic Models: Promising candidates should be evaluated in more complex, chronic models of inflammation (e.g., collagen-induced arthritis) to assess their potential for long-term disease modification.[22]
-
Dual-Target Inhibitors: The quinoline scaffold is well-suited for the design of inhibitors that hit multiple nodes in the inflammatory network (e.g., dual COX/5-LOX inhibitors), which may offer superior therapeutic benefits.
By leveraging the foundational knowledge and experimental frameworks presented in this guide, researchers can accelerate the discovery and development of the next generation of quinoline-based anti-inflammatory drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. journalajrb.com [journalajrb.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinchophen - Wikipedia [en.wikipedia.org]
- 6. wikiwand.com [wikiwand.com]
- 7. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Landscape of Quinoline-Based Kinase Inhibitors: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex world of kinase inhibitor design, achieving target selectivity remains a paramount challenge. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, complicating preclinical development and potentially causing unforeseen toxicities. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous kinase inhibitors. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors derived from or structurally related to the 4-Bromoquinoline-8-carboxylic acid scaffold, supported by experimental data and detailed protocols to empower your own selectivity profiling efforts.
The Kinase Inhibitor's Dilemma: On-Target Efficacy vs. Off-Target Liability
Protein kinases are central nodes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] While developing potent inhibitors is the primary goal, understanding their kinome-wide selectivity is equally critical. A promiscuous inhibitor, while potent against its intended target, may engage dozens of other kinases, leading to a cascade of unintended biological consequences.[2] Conversely, a highly selective inhibitor offers a cleaner pharmacological profile, simplifying the interpretation of biological outcomes and reducing the risk of off-target-driven side effects.
This guide focuses on derivatives of the quinoline scaffold, a versatile framework for ATP-competitive inhibitors. We will dissect the cross-reactivity profiles of representative compounds to illustrate how subtle chemical modifications can dramatically alter their selectivity landscape.
Comparative Cross-Reactivity Profiles
To illustrate the nuances of quinoline inhibitor selectivity, we will compare experimental data from three distinct classes of compounds. The data is presented to highlight not just the primary target, but the broader spectrum of kinases inhibited, which constitutes the inhibitor's cross-reactivity profile.
Case Study 1: 4-Anilinoquinoline Inhibitors of Cyclin G-Associated Kinase (GAK)
Recent studies on 4-anilinoquinoline inhibitors targeting GAK, a key regulator of clathrin-mediated transport, provide a clear example of how substitutions on the quinoline core impact kinome-wide selectivity.[3] KINOMEscan®, a competition binding assay platform, was used to profile these compounds against a panel of over 468 kinases, providing a comprehensive overview of their interaction space.[4][5]
Below is a comparison of two analogs, Compound 1 (6-CF3 substitution) and Compound 5 (6-Iodo substitution), demonstrating how a change in the halogen at position 6 alters the selectivity profile.[3]
| Kinase Target | Compound 1 (6-CF3) Kd (nM) | Compound 5 (6-Iodo) Kd (nM) | Comments |
| GAK (Primary Target) | 16 | 17 | Both compounds exhibit potent on-target activity. |
| RIPK2 | 110 | 250 | Compound 5 shows a >2-fold improvement in selectivity over RIPK2. |
| ADCK3 | 360 | 1200 | Compound 5 is significantly more selective, with a >3-fold weaker affinity for this off-target. |
| NLK | 480 | 1100 | Compound 5 demonstrates improved selectivity against Nemo-like kinase. |
Data synthesized from a study by T.P. Wilson et al. (2018).[3]
This direct comparison reveals that while both compounds are potent GAK inhibitors, the 6-Iodo substitution in Compound 5 yields a more favorable selectivity profile, reducing its affinity for key off-targets like RIPK2 and ADCK3.[3] This underscores the critical importance of iterative profiling during lead optimization.
Case Study 2: GSK583 - A Highly Selective 4-Aminoquinoline RIP2 Inhibitor
GSK583 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIP2), a crucial mediator in the NOD1/NOD2 innate immune signaling pathway.[1][4] Unlike the GAK inhibitors, GSK583 was specifically optimized for high selectivity from the outset.
A comprehensive profiling of GSK583 against a panel of over 300 kinases revealed an exceptionally clean profile.[5]
-
Primary Target: RIPK2 (IC50 = 5 nM for human kinase)
-
Notable Off-Targets: Minor inhibition observed for BRK and Aurora A kinase.[5]
-
Overall Selectivity: GSK583 displays remarkable selectivity over a vast array of kinases, including p38α and VEGFR2, making it a valuable tool for probing RIP2 biology with minimal confounding off-target effects.[4]
The development of GSK583 showcases a successful strategy where selectivity is prioritized, resulting in a precise pharmacological probe.[1]
Case Study 3: A Structurally-Related Quinazoline-4-Carboxylic Acid Aurora A Inhibitor
To broaden our comparison, we include data from 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e ), an inhibitor of Aurora A kinase.[6] Although based on a quinazoline scaffold (an isomer of quinoline), its development provides relevant insights. This compound was tested against a focused panel of 14 kinases to assess its selectivity.
| Kinase Target | Compound 6e % Activity @ 10 µM |
| Aurora A (Primary Target) | 48.22% |
| Aurora B | >83% |
| CDK2/cyclin A | >83% |
| HER2 | >83% |
| VEGFR2 | >83% |
| ...and 9 other kinases | >83% |
Data from a study by M.A. Elsherbeny et al. (2022).[6][7]
The data indicates that Compound 6e possesses good selectivity for Aurora A over the other 13 kinases in this limited panel.[6][7] This example illustrates that even with a structurally related core, high selectivity can be achieved, although comprehensive kinome-wide scanning is necessary to fully confirm this.
Methodologies for Assessing Cross-Reactivity
Generating reliable and comprehensive cross-reactivity data is foundational to inhibitor development. Here, we detail three critical, self-validating experimental workflows.
A. Biochemical Profiling: KINOMEscan®
The KINOMEscan® platform is an active site-directed competition binding assay. It provides a quantitative measure of interactions between a test compound and a large panel of kinases (often over 480).[4][5] This method is invaluable for initial, broad screening to understand the kinome-wide interaction landscape of a compound.
Caption: KINOMEscan® Workflow for Kinase Inhibitor Profiling.
Causality: This method directly measures binding affinity. By testing against a vast panel, it preemptively identifies potential off-targets that might be missed in hypothesis-driven or smaller-scale assays. The quantitative nature of the data (Kd values) allows for direct comparison of potencies across the kinome.
B. Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are powerful, they do not always reflect a compound's behavior in a complex cellular environment. CETSA® addresses this by measuring target engagement in intact cells or cell lysates.[8][9] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[6]
References
- 1. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
A Methodological Framework for the Comparative Evaluation of 4-Bromoquinoline-8-carboxylic acid as a Novel Antimicrobial Agent
This guide provides a comprehensive, scientifically-grounded framework for the head-to-head comparison of a novel chemical entity, 4-Bromoquinoline-8-carboxylic acid, with established antibiotic agents. As of the date of this publication, this compound is not recognized as a compound with established antimicrobial properties in peer-reviewed literature. Therefore, this document serves not as a report of existing data, but as a detailed methodological protocol for researchers and drug development professionals to rigorously assess its potential efficacy and spectrum of activity against a panel of clinically relevant antibiotics.
The experimental designs herein are rooted in the principles of reproducibility and self-validation, providing a clear pathway from initial screening to in-depth mechanistic investigation. We will outline the necessary protocols, explain the scientific rationale behind each experimental choice, and provide templates for data visualization and interpretation.
Rationale and Selection of Comparator Antibiotics
The initial step in evaluating any new potential antimicrobial is to compare its activity against a panel of well-characterized antibiotics. This not only benchmarks its potency but also provides early clues into its potential mechanism of action. The choice of comparators is critical. We have selected a panel representing diverse mechanisms to ensure a broad and informative comparison.
Table 1: Selected Comparator Antibiotics and Their Mechanisms of Action
| Antibiotic Class | Representative Agent | Mechanism of Action | Primary Spectrum |
| β-Lactams | Penicillin G | Inhibits peptidoglycan cell wall synthesis by binding to penicillin-binding proteins (PBPs). | Primarily Gram-positive bacteria |
| Fluoroquinolones | Ciprofloxacin | Inhibits DNA replication by targeting DNA gyrase (topoisomerase II) and topoisomerase IV. | Broad-spectrum (Gram-positive and Gram-negative) |
| Macrolides | Erythromycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing translocation. | Primarily Gram-positive and atypical bacteria |
| Aminoglycosides | Gentamicin | Inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading. | Primarily Gram-negative bacteria |
This selection provides a robust baseline, covering the major cellular pathways targeted by current antibiotic therapies. A novel agent's activity profile against bacteria resistant to these specific classes can offer immediate insights into its potential novelty and clinical utility.
Core Experimental Workflow: From Screening to Potency
The evaluation process follows a logical progression from a broad initial screen to a precise determination of antimicrobial potency. This workflow is designed to efficiently identify and characterize the activity of our test compound, this compound.
Caption: High-level experimental workflow for antimicrobial evaluation.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are based on standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated are comparable to global antimicrobial susceptibility testing results.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Rationale: The MIC is the gold standard for quantifying the in-vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism. This method is preferred over disk diffusion for quantitative comparison due to its precision and scalability.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Antimicrobial Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Prepare a stock solution of this compound and the comparator antibiotics in a suitable solvent (e.g., DMSO, water). The starting concentration should be at least 4 times the highest desired test concentration.
-
Add 100 µL of the highest concentration of the test compound to well 1. Add 50 µL to well 2.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and repeating this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum (from Step 1) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).
-
Protocol: Minimum Bactericidal Concentration (MBC) Determination
Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). This distinction is clinically crucial. An agent is considered bactericidal if the MBC is no more than four times the MIC.
Step-by-Step Methodology:
-
Sub-culturing from MIC Plate:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Using a calibrated loop or pipette, withdraw 10-100 µL from each of these wells.
-
Plate this aliquot onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation and Interpretation:
-
Incubate the agar plates at 35-37°C for 24 hours.
-
The MBC is the lowest concentration of the antimicrobial that results in a ≥99.9% reduction in the initial inoculum count. This is typically determined by counting the colonies on the sub-culture plates.
-
Data Presentation and Comparative Analysis
Clear and concise data presentation is paramount. The following table structure is recommended for summarizing the comparative MIC data.
Table 2: Hypothetical Comparative MIC Data (µg/mL) for this compound
| Organism (ATCC Strain) | This compound | Penicillin G | Ciprofloxacin | Erythromycin | Gentamicin |
| Staphylococcus aureus (29213) | [Insert Data] | ≤0.06 | 1 | 0.5 | 0.25 |
| Escherichia coli (25922) | [Insert Data] | >64 | ≤0.015 | >128 | 0.5 |
| Pseudomonas aeruginosa (27853) | [Insert Data] | >128 | 0.25 | >128 | 1 |
| Enterococcus faecalis (29212) | [Insert Data] | 2 | 1 | >128 | 8 |
Note: Values for comparator antibiotics are representative from CLSI documentation and may vary.
A low MIC value against a strain resistant to a comparator antibiotic would be a significant finding. For example, if this compound shows a low MIC against S. aureus while Erythromycin shows a high MIC, it would suggest the new compound is not affected by macrolide resistance mechanisms.
Visualizing Mechanistic Differences
While the precise mechanism of this compound would require dedicated experiments, we can visualize how it might differ from our comparators. The diagram below illustrates the distinct cellular targets of the selected antibiotics, providing a conceptual map for where a new mechanism might fit.
Caption: Known targets of comparator antibiotics within a bacterial cell.
Conclusion and Future Directions
This guide has established a rigorous, phased approach to the evaluation of this compound as a potential antimicrobial agent. By adhering to standardized protocols and employing a well-chosen panel of comparator antibiotics, researchers can generate high-quality, reproducible data.
The critical output of this framework will be the comparative MIC and MBC data. Should this compound demonstrate potent activity, particularly against resistant strains, the subsequent steps would involve cytotoxicity assays against mammalian cell lines to establish a selectivity index, followed by time-kill kinetic studies and, ultimately, more advanced mechanism-of-action studies. This structured approach ensures that resources are directed efficiently toward the most promising candidates in the long and challenging journey of antibiotic drug discovery.
A Senior Application Scientist's Guide to the Quantification and Comparison of Quinoline Derivatives
Introduction: The Analytical Imperative for Quinoline Derivatives
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1] As privileged heterocyclic scaffolds, they are integral to a vast array of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[2] Their precise and accurate quantification is not merely an academic exercise; it is a critical necessity for drug development, ensuring quality control, monitoring clinical efficacy, and assessing environmental impact.[2][3] This guide provides a comprehensive, in-depth comparison of the principal analytical methodologies employed for the analysis of quinoline derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific needs.
The choice of an analytical method is dictated by a multitude of factors, including the nature of the analyte, the complexity of the sample matrix, and the required levels of sensitivity, specificity, and throughput.[4] We will dissect and compare the performance of chromatographic, spectroscopic, and electrochemical techniques, grounding our discussion in established validation principles to ensure scientific integrity.
Pillar 1: Chromatographic Techniques - The Gold Standard for Separation
Chromatography is a powerful biophysical technique that excels at separating, identifying, and purifying components from complex mixtures.[5] For quinoline derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and robust methods available.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely adopted technique for the analysis of pharmaceuticals, including a vast range of quinoline derivatives.[4][6] It operates by pumping a liquid sample through a column packed with a solid stationary phase, separating components based on their differential interactions.[4]
Why HPLC is Often the Preferred Method:
-
Versatility: HPLC can analyze a wide spectrum of compounds, from small ions to large biomolecules, making it a laboratory workhorse.[4]
-
High Resolution & Sensitivity: The use of high pressure allows for finer particle sizes in the stationary phase, leading to superior separation (resolution) and the ability to detect compounds at very low concentrations.[4]
-
Quantitative Accuracy: HPLC is renowned for its precision and accuracy, which is paramount for pharmacokinetic studies, impurity profiling, and quality control assays.[4][7]
Causality in HPLC Method Development: The selection of the column and mobile phase is a critical decision. For many quinoline derivatives, a reverse-phase C18 column is the logical starting point. The C18 stationary phase is nonpolar, effectively retaining the moderately polar quinoline scaffold. The mobile phase, typically a mixture of acetonitrile and water, is then optimized to achieve the desired retention time and peak shape.[3] The detector choice is equally crucial. A UV detector is often sufficient, as the quinoline ring system is a strong chromophore.[3] For enhanced selectivity and sensitivity, or for analyzing complex biological matrices, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is superior.
Detailed Protocol: Quantification of Quinoline in Textiles via HPLC-UV
This protocol is a self-validating system adapted from a standard method for determining quinoline in consumer textiles.[3][8]
1. Sample Preparation (Ultrasonic Extraction): a. Accurately weigh 1.0 g of the textile sample, cut into small pieces (~5mm x 5mm). b. Place the pieces into a suitable extraction vessel and add 10 mL of acetonitrile.[3] c. Perform ultrasonic extraction for 30 minutes at 40°C. Rationale: Ultrasound facilitates the penetration of the solvent into the fabric matrix, ensuring efficient extraction of the analyte.[3][9] d. Allow the extract to cool to room temperature. e. Filter the extract through a 0.45 µm filter membrane into an HPLC vial. Rationale: Filtering removes particulate matter that could damage the HPLC column and interfere with the analysis.[3]
2. HPLC-UV Analysis: a. Instrument: High-Performance Liquid Chromatograph with a UV detector. b. Column: Dikma Diamonsil C18 (5µm, 4.6mm × 250mm) or equivalent.[3] c. Mobile Phase: Optimized mixture of Acetonitrile and Water. d. Flow Rate: 1.0 mL/min.[3] e. Injection Volume: 10 µL.[3] f. Detection Wavelength: 225 nm. Rationale: This wavelength corresponds to a high absorbance region for the quinoline chromophore, maximizing sensitivity.[3]
3. Quantification & Validation: a. Calibration: Prepare a series of standard solutions of quinoline in acetonitrile at known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against concentration. b. Linearity: The linearity should be confirmed by a correlation coefficient (R²) of > 0.998.[7] c. Accuracy & Precision: Perform recovery studies by spiking blank textile samples with known amounts of quinoline at low, medium, and high concentrations. The recovery should typically be within 90-110%, with a relative standard deviation (RSD) for precision of less than 2%.[8][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the method of choice for compounds that are volatile and thermally stable. When coupled with a Mass Spectrometer (MS), it becomes an exceptionally powerful tool for both identification and quantification.
When to Choose GC-MS: GC-MS is particularly suitable for analyzing less polar, more volatile quinoline derivatives, or for screening for these compounds in environmental samples like water and soil.[9][11] The mass spectrometer provides definitive structural information, making it invaluable for identifying unknown derivatives or confirming the presence of specific compounds in complex matrices.[12][13]
Detailed Protocol: GC-MS Determination of Quinoline in Environmental Samples
This protocol provides a framework for the analysis of quinoline derivatives in matrices like textiles, adaptable for other sample types.[3][9]
1. Sample Preparation (Solvent Extraction): a. Extract a known quantity of the sample (e.g., 1g of textile or soil) with toluene via ultrasonic agitation. Rationale: Toluene is an effective solvent for a wide range of organic compounds, including many quinoline derivatives.[9] b. Optimize extraction temperature; for instance, 40°C has been shown to be effective for quinoline in textiles.[9] c. Filter the extract through a 0.45 µm PTFE filter.
2. GC-MS Analysis: a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer. b. Column: HP-5MS UI or equivalent capillary column. c. Injection: Splitless injection mode. Rationale: Splitless injection is used for trace analysis to ensure the maximum amount of analyte reaches the column. d. Oven Temperature Program: i. Initial temperature: 90°C, hold for 2 min. ii. Ramp to 260°C at 20°C/min. iii. Hold at 260°C for 3 min.[3] e. MS Detection: Operate in electron ionization (EI) mode.[12] Monitor for the molecular ion of quinoline and its characteristic fragment ions for quantification (Selected Ion Monitoring - SIM mode) or scan over a mass range for identification.
Pillar 2: Spectroscopic & Electrochemical Methods - Rapid and Sensitive Alternatives
While chromatography provides unparalleled separation, direct spectroscopic and electrochemical methods offer compelling advantages in speed, cost, and sensitivity for certain applications.[2][14]
Spectrophotometry (UV-Vis) and Spectrofluorimetry
These techniques rely on the interaction of light with the quinoline molecule.[5]
-
UV-Vis Spectroscopy: Measures the absorption of UV or visible light. It is simple, rapid, and cost-effective, making it suitable for routine quality control of pure substances.[6] However, its utility for complex mixtures is limited without prior separation due to low selectivity.[6] A tri-wavelength UV/Vis method has been developed for the simultaneous quantification of quinoline and 2-hydroxyquinoline, demonstrating its potential for specific applications.[15]
-
Spectrofluorimetry: Many quinoline derivatives are naturally fluorescent or can be derivatized to become fluorescent.[16][17] This technique measures the light emitted by a sample after it has absorbed light. It is often significantly more sensitive and selective than UV-Vis absorption spectroscopy.
Electrochemical Methods
Electrochemical techniques, such as voltammetry, offer a highly sensitive and rapid means of analysis.[2][14] These methods measure the current generated when the quinoline moiety is oxidized or reduced at an electrode surface.[2] Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are particularly powerful for trace analysis.[2]
Why Choose Electrochemistry?
-
High Sensitivity: Electrochemical methods can achieve impressively low detection limits, sometimes in the nanomolar range.[14]
-
Speed and Cost-Effectiveness: Analysis times are typically short, and the instrumentation is generally less expensive than chromatographic systems.[2]
-
Miniaturization Potential: These methods are well-suited for the development of portable sensors for on-site analysis.[2]
The primary limitation is susceptibility to interference from other electroactive species in the sample matrix, which can sometimes necessitate sample cleanup or the use of chemically modified electrodes to enhance selectivity.
Pillar 3: Method Validation & Comparative Analysis
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[18] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[10][18][19]
Workflow for Selecting an Analytical Method
The choice of method is a critical decision based on the analytical objective. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting an appropriate analytical method.
Comparative Performance Summary
The following table provides a comparative summary of the primary analytical techniques discussed. This data is synthesized from multiple sources and represents typical performance characteristics.[6][7][14]
| Parameter | HPLC-UV/DAD | GC-MS | Spectrofluorimetry | Electrochemical Methods (Voltammetry) |
| Selectivity | High (with separation) | Very High (separation + mass) | Moderate to High | Moderate (matrix dependent) |
| Sensitivity (Typical LOD) | µg/mL - ng/mL[3] | pg/mL - ng/mL | ng/mL - pg/mL | ng/mL - nmol/L[2][14] |
| Speed per Sample | Moderate (5-30 min) | Moderate (10-40 min) | Fast (< 5 min) | Very Fast (< 5 min) |
| Cost (Instrument) | High[6] | High | Moderate | Low to Moderate[2] |
| Required Expertise | High[6] | High | Moderate | Moderate |
| Best For | Routine QC, quantification in various matrices, stability studies | Volatile/semi-volatile derivatives, definitive identification | Highly sensitive detection of fluorescent derivatives | Rapid screening, trace analysis, sensor development |
Conclusion
The selection of an analytical method for the quantification and comparison of quinoline derivatives is a multi-faceted decision that hinges on the specific research or quality control objective. Chromatographic techniques, particularly HPLC , remain the gold standard for versatility, accuracy, and handling complex mixtures, making them indispensable in pharmaceutical development.[4][6] GC-MS offers unparalleled identification capabilities for volatile derivatives. For applications demanding high sensitivity and speed, spectrofluorimetry and electrochemical methods present powerful and cost-effective alternatives.
A thorough understanding of the principles, advantages, and limitations of each technique, grounded in robust method validation, is essential for generating reliable and reproducible data.[20] This guide serves as a foundational resource to empower scientists to make informed decisions, ensuring the integrity and quality of their analytical results in the vital field of quinoline chemistry.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iltusa.com [iltusa.com]
- 5. Different Techniques of Analysis | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Highly Sensitive Voltammetric Method for Quinoline Yellow Determination on Renewable Amalgam Film Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromoquinoline-8-carboxylic Acid
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Bromoquinoline-8-carboxylic acid. As a halogenated heterocyclic aromatic compound, it necessitates rigorous disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, offering causal explanations for procedural choices to empower researchers with a deep, actionable understanding of waste management principles.
Hazard Identification and Essential Safety Precautions
Understanding the hazard profile of this compound is fundamental to its safe management. While comprehensive toxicological data for this specific compound may be limited, its structural motifs—a quinoline core and a carbon-bromine bond—inform the necessary precautions. Quinoline derivatives can exhibit toxicity, and halogenated organic compounds are subject to specific disposal regulations.[1][2]
Table 1: Hazard Profile and Recommended Precautions
| Hazard Classification (Anticipated) | Description and Rationale | Recommended Precautions |
|---|---|---|
| Halogenated Organic Compound | The presence of a carbon-bromine bond classifies this as a halogenated waste, which requires specific disposal pathways to prevent the formation of toxic byproducts like dioxins during incineration.[3][4] | Segregate from non-halogenated organic and aqueous waste streams. Use designated, clearly labeled halogenated waste containers.[3][5] |
| Acute Toxicity / Irritation | Similar bromoquinoline and quinoline carboxylic acid compounds are classified as causing skin, eye, and respiratory irritation.[6] Some quinolines are harmful or toxic if swallowed.[7][8] | Wear appropriate Personal Protective Equipment (PPE) at all times. Avoid creating and inhaling dust.[9][10] |
| Environmental Hazard | Quinoline and its derivatives are often classified as toxic to aquatic life with long-lasting effects.[1][7][11] | Prevent the chemical from entering drains, soil, or surface waters.[12] All waste and contaminated materials must be collected for disposal. |
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any capacity, from experimental use to disposal, the following PPE is required:
-
Eye Protection: Wear chemical safety glasses or goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with institutional policy.[8]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[13]
Waste Segregation: The Critical First Step
Proper segregation is the most critical step in the disposal process. Mixing waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs.[4] this compound and materials contaminated with it must be disposed of as Halogenated Organic Waste .[3]
The following diagram illustrates the decision-making process for segregating waste related to this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance.
Protocol 3.1: Disposal of Unused or Waste this compound
This protocol applies to the pure solid compound or solutions where it is the primary hazardous component.
-
Container Selection: Obtain a designated hazardous waste container compatible with halogenated organic compounds. The container must be in good condition with a secure, tight-fitting lid.[5]
-
Labeling: Before adding any waste, label the container clearly. The label must include:
-
Waste Transfer: Carefully transfer the chemical into the labeled waste container, minimizing the creation of dust. If transferring a solution, use a funnel to prevent spills.
-
Secure Storage: Keep the waste container closed at all times except when adding waste.[5] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[10][13]
-
Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[9] The final disposal method will likely be high-temperature incineration at an approved facility.[3]
Protocol 3.2: Disposal of Contaminated Materials
This protocol applies to items such as gloves, weigh boats, paper towels, and empty stock bottles.
-
Segregation: All solid materials grossly contaminated with this compound must be treated as halogenated solid waste.
-
Collection: Place these items into a designated, labeled container for halogenated solid waste. This is often a durable, lined box or a dedicated drum.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone). The first two rinsates are considered hazardous halogenated liquid waste and must be collected in the appropriate liquid waste container. The triple-rinsed glassware can then typically be washed and reused or disposed of as non-hazardous waste, per institutional policy.
-
Empty Stock Bottles: The original, empty container of the chemical must be managed as hazardous waste. Do not discard it in regular trash. It should be placed in the halogenated solid waste container.[12]
Protocol 3.3: Spill Management and Cleanup
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[9]
-
Don PPE: Before addressing the spill, put on the full required PPE as described in Section 1.1.
-
Containment: Prevent the spill from spreading or entering any drains. For solid spills, this involves carefully covering the material.
-
Cleanup:
-
For Solid Spills: Gently sweep up the material, avoiding dust creation, and place it into a labeled hazardous waste container.[9][10]
-
For Liquid Spills (Solutions): Cover the spill with an inert, non-combustible absorbent material like diatomite, sand, or vermiculite.[14] Once absorbed, scoop the material into the designated halogenated solid waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent and paper towels. All cleaning materials must be disposed of as halogenated solid waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following institutional procedures.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. aksci.com [aksci.com]
- 7. chemos.de [chemos.de]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
A Researcher's Guide to Handling 4-Bromoquinoline-8-carboxylic acid: comprehensive Safety and Disposal Protocols
This document provides essential, field-tested guidance for the safe handling, use, and disposal of 4-Bromoquinoline-8-carboxylic acid. As a halogenated quinoline derivative, this compound requires specific precautions to mitigate risks to laboratory personnel and the environment. This guide moves beyond basic recommendations to explain the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound. While comprehensive toxicological data is not widely available, analysis of its structural motifs—a halogenated quinoline and a carboxylic acid—allows for a robust hazard assessment based on established principles and data from analogous compounds.
The primary risks are associated with its potential corrosivity, irritant properties, and the general hazards of quinoline-based molecules.[1] A Safety Data Sheet (SDS) for a structurally similar compound, 8-Bromoquinoline-6-carboxylic acid, identifies the following GHS hazard classifications, which should be conservatively applied to the 4-bromo isomer.[2]
| Hazard Class | GHS Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
[3] |
Table 1: GHS Hazard Classifications for a structural isomer, providing a baseline for safety protocols.
Causality of Hazards:
-
Irritation: The carboxylic acid group can act as a corrosive agent, particularly to mucous membranes and the respiratory tract.[4] Solid dusts can react with moisture on the skin or in the lungs, leading to irritation.[4][5]
-
Quinoline Moiety: The quinoline core itself is known to have biological activity and potential toxicity.[1] Halogenation can further modify these properties.[6] Therefore, minimizing direct exposure is a critical precautionary principle.
The Hierarchy of Controls: Engineering Safeguards First
Before detailing Personal Protective Equipment (PPE), it is crucial to implement engineering and administrative controls. PPE should be considered the last line of defense.
-
Ventilation: All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be performed within a certified chemical fume hood.[5] This is the primary method to prevent respiratory exposure.
-
Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.
-
Emergency Equipment: An eyewash station and an emergency shower must be readily accessible and tested regularly.[4][7] Spill cleanup materials appropriate for corrosive solids must be available.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are mandatory whenever handling the solid or its solutions.[8][9]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or spill cleanup), a full-face shield must be worn in addition to safety goggles.[4][7] A face shield alone does not provide adequate protection.[4]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice, but it is critical to check the manufacturer's compatibility data for resistance to both the compound and any solvents being used.[8] Always inspect gloves for damage before use and practice proper removal techniques to avoid contaminating your skin.[7]
-
Lab Coat: A buttoned, long-sleeved lab coat must be worn to protect the skin and clothing.[8]
-
Additional Protection: For larger-scale operations or during spill cleanup, a chemical-resistant apron may be necessary.[10]
-
-
Respiratory Protection:
-
Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.[5]
-
Emergency Situations: In the event of a large spill or failure of ventilation controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[8]
-
Operational Plan: Step-by-Step Handling Workflow
This section provides a procedural workflow for a common laboratory task: weighing the solid compound and preparing a stock solution.
Step 1: Preparation
-
Don all required PPE as detailed in Section 3.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.) and place it inside the fume hood.
-
Prepare a waste container for contaminated consumables inside the fume hood.
Step 2: Weighing the Compound
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance.
-
Perform this action gently to minimize dust generation.[5]
-
Securely close the primary container.
Step 3: Dissolution
-
Transfer the weighed solid into the beaker.
-
Slowly add the chosen solvent to the solid, stirring continuously. Be aware that dissolving corrosive solids can sometimes generate heat.[5]
-
Ensure the compound is fully dissolved before proceeding.
Step 4: Cleanup
-
Dispose of the contaminated weigh boat and any wipes into the designated solid waste container inside the fume hood.
-
Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the waste container.
-
Clean the work surface within the fume hood.
-
Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.[11]
Workflow for Handling this compound
Caption: Procedural flow for safely weighing and dissolving the solid compound.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. As a halogenated organic compound, waste containing this compound must not be disposed of down the drain.[12][13]
Waste Segregation:
-
Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, paper towels, silica gel) must be collected in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list the chemical constituents.[13]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, sealed, and properly labeled container for "Halogenated Organic Liquid Waste".[13] It is crucial to keep halogenated and non-halogenated solvent waste streams separate to reduce disposal costs and complexity.[13]
-
Sharps Waste: Any contaminated needles or sharp objects must be placed in a designated sharps container.
Disposal Procedure:
-
Collect waste in appropriate, sealed containers at the point of generation (e.g., inside the fume hood).[13]
-
Ensure all containers are accurately labeled with a "Hazardous Waste" tag, identifying all contents by percentage.[13]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Disposal of halogenated wastes often involves high-temperature incineration to ensure complete destruction.[14]
Waste Disposal Decision Workflow
Caption: Decision-making process for the correct segregation of waste.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring personal safety, experimental accuracy, and environmental responsibility.
References
- 1. nj.gov [nj.gov]
- 2. aksci.com [aksci.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. fishersci.com [fishersci.com]
- 10. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 11. angenechemical.com [angenechemical.com]
- 12. benchchem.com [benchchem.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

